molecular formula C8H12ClNO B1585295 2-Hydroxy-N-methylbenzylamine Hydrochloride CAS No. 60399-02-2

2-Hydroxy-N-methylbenzylamine Hydrochloride

Cat. No.: B1585295
CAS No.: 60399-02-2
M. Wt: 173.64 g/mol
InChI Key: UDXXNWDSBJINMV-UHFFFAOYSA-N
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Description

2-Hydroxy-N-methylbenzylamine Hydrochloride (CAS: 60399-02-2) is a high-purity organic compound supplied as a white to light yellow crystalline powder . It has a molecular formula of C8H12ClNO and a molecular weight of 173.64 g/mol . The product is characterized by a melting point of 146°C to 150°C and is soluble in water . With a guaranteed purity of >98.0% as determined by HPLC and non-aqueous titration, this reagent is designed for reliable performance in research applications . Compounds featuring the benzylamine scaffold, such as this one, are common precursors in organic chemistry and are frequently utilized in the industrial synthesis of various pharmaceuticals . The presence of both hydroxy and methylamino functional groups on the benzyl scaffold makes it a valuable building block for the development of peptidomimetics and other bioactive molecules . As a hydrochloride salt, it offers improved stability and handling properties compared to the free base. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols, as this compound may cause skin and serious eye irritation .

Properties

IUPAC Name

2-(methylaminomethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO.ClH/c1-9-6-7-4-2-3-5-8(7)10;/h2-5,9-10H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXXNWDSBJINMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63989-87-7, 60399-02-2
Record name Phenol, hydrochloride
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Record name 2-Hydroxy-N-methylbenzylamine Hydrochloride
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Record name 2-[(methylamino)methyl]phenol hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-N-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-N-methylbenzylamine, also known as 2-(methylaminomethyl)phenol, is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its structure, featuring both a phenolic hydroxyl group and a secondary amine, allows for a variety of subsequent chemical modifications. This guide provides a comprehensive overview of the most common and efficient synthesis of its hydrochloride salt, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for characterization.

Core Synthesis Strategy: Reductive Amination

The most direct and widely employed method for the synthesis of 2-Hydroxy-N-methylbenzylamine is the reductive amination of salicylaldehyde (2-hydroxybenzaldehyde) with methylamine. This one-pot reaction proceeds in two key stages:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (methylamine) on the carbonyl carbon of the aldehyde (salicylaldehyde). This is followed by dehydration to form a Schiff base, an imine intermediate. The acidic phenol group in salicylaldehyde can influence the reaction rate.

  • In Situ Reduction: The imine intermediate is not isolated but is reduced in the same reaction vessel to the desired secondary amine. A mild reducing agent, such as sodium borohydride, is typically used for this step as it selectively reduces the imine in the presence of the unreacted aldehyde.

Following the synthesis of the free base, the hydrochloride salt is prepared by reacting the purified amine with hydrochloric acid. This salt form often exhibits improved stability and handling characteristics, making it preferable for storage and further applications.

Visualizing the Synthesis Workflow

Synthesis_Workflow Figure 1. Synthesis Workflow for 2-Hydroxy-N-methylbenzylamine Hydrochloride reagents Salicylaldehyde + Methylamine Hydrochloride imine Imine Formation (Schiff Base Intermediate) reagents->imine Methanol reduction In Situ Reduction (Sodium Borohydride) imine->reduction free_base 2-Hydroxy-N-methylbenzylamine (Free Base) reduction->free_base purification Work-up and Purification free_base->purification salt_formation Hydrochloride Salt Formation (HCl) purification->salt_formation final_product 2-Hydroxy-N-methylbenzylamine Hydrochloride salt_formation->final_product Reductive_Amination_Mechanism Figure 2. Mechanism of Reductive Amination cluster_0 Imine Formation cluster_1 Reduction cluster_2 Salt Formation Salicylaldehyde Salicylaldehyde Intermediate1 Hemiaminal Intermediate Salicylaldehyde->Intermediate1 + Methylamine Methylamine Methylamine Imine Imine (Schiff Base) Intermediate1->Imine - H₂O Amine 2-Hydroxy-N-methylbenzylamine Imine->Amine + [H⁻] Reducer [H⁻] (from NaBH₄) Hydrochloride 2-Hydroxy-N-methylbenzylamine Hydrochloride Amine->Hydrochloride + HCl HCl HCl

An In-depth Technical Guide to 2-Hydroxy-N-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and analytical methods for 2-Hydroxy-N-methylbenzylamine Hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Chemical Identity

This compound, also known as 2-(methylaminomethyl)phenol hydrochloride, is a salt of the organic compound 2-hydroxy-N-methylbenzylamine. The presence of a phenolic hydroxyl group and a secondary amine in its structure makes it an interesting candidate for various chemical and pharmaceutical applications. The hydrochloride salt form is often preferred for its improved stability and solubility in aqueous media.

Table 1: Chemical Identifiers and Properties
PropertyValueSource
Chemical Name This compoundN/A
Synonyms 2-(Methylaminomethyl)phenol hydrochloride; o-(Methylaminomethyl)phenol hydrochlorideN/A
CAS Number 63989-87-7N/A
Molecular Formula C₈H₁₂ClNON/A
Molecular Weight 173.64 g/mol N/A
Appearance White to off-white crystalline solidN/A
Melting Point 178-182 °CN/A
Solubility Soluble in water and methanolN/A

Synthesis of this compound

The synthesis of 2-Hydroxy-N-methylbenzylamine can be approached through several synthetic routes, primarily involving the formation of the C-N bond. Two plausible and commonly employed methods are the Mannich reaction and reductive amination. The final step involves the formation of the hydrochloride salt.

Synthesis via Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound (phenol), formaldehyde, and a primary or secondary amine (methylamine).[1][2][3] This reaction is a powerful tool for the aminomethylation of phenols.

Mannich Reaction Phenol Phenol Intermediate Aminomethylated Phenol Intermediate Phenol->Intermediate Formaldehyde Formaldehyde Iminium Methyliminium Ion Formaldehyde->Iminium Methylamine Methylamine Methylamine->Iminium Iminium->Intermediate Electrophilic Aromatic Substitution Product 2-Hydroxy-N-methylbenzylamine Intermediate->Product Rearrangement FinalProduct 2-Hydroxy-N-methylbenzylamine HCl Product->FinalProduct HCl HCl HCl->FinalProduct

General workflow for the Mannich reaction synthesis.

Experimental Protocol (Hypothetical):

  • Iminium Ion Formation: In a well-ventilated fume hood, slowly add 1.1 equivalents of aqueous formaldehyde to a cooled solution of 1 equivalent of methylamine in ethanol. Stir the mixture at 0-5 °C for 30 minutes.

  • Aminomethylation: To the pre-formed iminium ion solution, add 1 equivalent of phenol dissolved in ethanol. The reaction mixture is then stirred at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield crude 2-Hydroxy-N-methylbenzylamine. The product can be purified by column chromatography on silica gel.

  • Salt Formation: The purified free base is dissolved in anhydrous diethyl ether and cooled in an ice bath. A solution of hydrochloric acid in isopropanol is added dropwise with stirring until precipitation is complete. The resulting solid is filtered, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Synthesis via Reductive Amination

Reductive amination is a two-step process that involves the formation of an imine from an aldehyde (salicylaldehyde) and an amine (methylamine), followed by the reduction of the imine to the desired amine.[4][5][6]

Reductive Amination Salicylaldehyde Salicylaldehyde Imine N-methyl-2-hydroxybenzylideneamine (Imine Intermediate) Salicylaldehyde->Imine Methylamine Methylamine Methylamine->Imine Condensation Product 2-Hydroxy-N-methylbenzylamine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product Reduction FinalProduct 2-Hydroxy-N-methylbenzylamine HCl Product->FinalProduct HCl HCl HCl->FinalProduct HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Injection Inject Sample Sample->Injection MobilePhase Prepare Mobile Phase (e.g., ACN/Water with TFA) Separation Separation on C18 Column MobilePhase->Separation Injection->Separation Detection UV Detection (e.g., 275 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Purity/ Concentration Chromatogram->Quantification

Sources

An In-Depth Technical Guide to 2-Hydroxy-N-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-N-methylbenzylamine Hydrochloride, with the CAS number 63989-87-7, is a phenolic amine salt that holds potential as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a hydroxylated benzene ring and a secondary amine, makes it an intriguing candidate for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and explores its potential biological significance, drawing parallels with structurally related compounds and recent research findings.

Chemical and Physical Properties

This compound is the salt form of 2-(methylaminomethyl)phenol. The hydrochloride salt form generally offers improved stability and solubility in aqueous media compared to the free base, which is advantageous for experimental and pharmaceutical applications.

PropertyValueSource/Comment
CAS Number 63989-87-7
Molecular Formula C₈H₁₂ClNO
Molecular Weight 173.64 g/mol
Synonyms 2-(Methylaminomethyl)phenol Hydrochloride, N-Methyl-2-hydroxybenzylamine Hydrochloride, α-Methylamino-o-cresol Hydrochloride
Appearance White to light yellow crystalline powder
Melting Point 146.0 to 150.0 °C
Purity >98.0% (HPLC)

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. Two plausible and widely applicable methods are Reductive Amination and the Mannich Reaction.

Method 1: Reductive Amination of Salicylaldehyde

Reductive amination is a versatile method for forming carbon-nitrogen bonds. This process involves the reaction of a carbonyl compound (in this case, salicylaldehyde) with an amine (methylamine) to form an intermediate imine, which is then reduced in situ to the desired amine.

G cluster_0 Reaction Steps Salicylaldehyde Salicylaldehyde Imine Intermediate Iminium Ion Salicylaldehyde->Imine Methylamine Methylamine Hydrochloride Methylamine->Imine Product 2-Hydroxy-N-methylbenzylamine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH4, NaBH3CN) ReducingAgent->Product FinalProduct 2-Hydroxy-N-methylbenzylamine Hydrochloride Product->FinalProduct HCl HCl HCl->FinalProduct Salt Formation

Caption: Reductive Amination Workflow for 2-Hydroxy-N-methylbenzylamine Synthesis.

Experimental Protocol: Reductive Amination

  • Imine Formation: To a solution of salicylaldehyde (1 equivalent) in a suitable solvent such as methanol, add methylamine hydrochloride (1.1 equivalents). The reaction mixture is stirred at room temperature. The acidic nature of the methylamine hydrochloride salt can help catalyze the formation of the iminium ion intermediate.

  • Reduction: After a period of stirring (typically 1-2 hours) to allow for imine formation, a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) is added portion-wise at a reduced temperature (0 °C) to control the exothermic reaction. Sodium cyanoborohydride is often preferred as it is more selective for the iminium ion over the starting aldehyde.

  • Work-up: Once the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to be basic (pH > 9) with an aqueous solution of sodium hydroxide to deprotonate the amine.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude 2-Hydroxy-N-methylbenzylamine free base.

  • Salt Formation: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.

  • Isolation: The resulting precipitate of this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Causality Behind Experimental Choices:

  • The use of methylamine hydrochloride serves both as the amine source and a mild acid catalyst for imine formation.

  • Portion-wise addition of the reducing agent at low temperature is crucial to manage the reaction's exothermicity and prevent side reactions.

  • The basic work-up is necessary to convert the amine salt to the free base, enabling its extraction into an organic solvent.

  • The final precipitation as the hydrochloride salt provides a stable, crystalline solid that is often easier to handle and purify than the free base.

Method 2: The Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (phenol), formaldehyde, and a primary or secondary amine (methylamine). This reaction directly introduces an aminomethyl group onto the active hydrogen compound.

G cluster_0 Reactant Condensation Phenol Phenol Product 2-Hydroxy-N-methylbenzylamine Phenol->Product Electrophilic Aromatic Substitution Formaldehyde Formaldehyde IminiumIon Eschenmoser's Salt Intermediate (Iminium Ion) Formaldehyde->IminiumIon Methylamine Methylamine Hydrochloride Methylamine->IminiumIon IminiumIon->Product FinalProduct 2-Hydroxy-N-methylbenzylamine Hydrochloride Product->FinalProduct HCl HCl HCl->FinalProduct Salt Formation

Caption: Mannich Reaction Workflow for 2-Hydroxy-N-methylbenzylamine Synthesis.

Experimental Protocol: Mannich Reaction

  • Reaction Setup: In a reaction vessel, combine phenol (1 equivalent), formaldehyde (as an aqueous solution or paraformaldehyde, 1.1 equivalents), and methylamine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol or water.

  • Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to a similar work-up and purification procedure as described in the reductive amination method, including basification, extraction, and final precipitation as the hydrochloride salt.

Causality Behind Experimental Choices:

  • The Mannich reaction provides a more direct route to the product from simple starting materials.

  • The reaction is typically carried out under acidic conditions, which are conveniently provided by the use of methylamine hydrochloride.

  • The ortho-directing effect of the hydroxyl group on the phenol ring favors the formation of the 2-substituted product.

Analytical Characterization

The identity and purity of this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this polar, aromatic amine.

ParameterRecommended ConditionsRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic compounds.
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.0) and an organic modifier (e.g., acetonitrile or methanol).The acidic buffer ensures the amine is protonated, leading to better peak shape. The organic modifier is adjusted to achieve optimal retention time.
Detection UV at ~270-280 nmThe phenolic chromophore exhibits strong absorbance in this region.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 25-30 °CTo ensure reproducible retention times.
Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the exchangeable phenolic and ammonium protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a parent ion corresponding to the protonated free base [C₈H₁₁NO + H]⁺. Fragmentation patterns can provide further structural confirmation, with a common fragmentation being the loss of the aminomethyl group.

Biological Significance and Potential Applications

While direct and extensive biological studies on 2-Hydroxy-N-methylbenzylamine are limited, research on its close analog, 2-hydroxybenzylamine (2-HOBA), provides significant insights into its potential biological activities and therapeutic applications.

Scavenging of Reactive Carbonyl Species

Recent studies have identified 2-hydroxybenzylamine (2-HOBA) as a potent scavenger of reactive γ-ketoaldehydes, such as isolevuglandins, which are formed during lipid peroxidation in conditions of inflammation and oxidative stress. These reactive carbonyl species can form adducts with proteins, DNA, and lipids, leading to cellular dysfunction and contributing to the pathogenesis of various diseases.

The structural similarity of 2-Hydroxy-N-methylbenzylamine to 2-HOBA suggests that it may also possess the ability to scavenge these harmful reactive species. The N-methyl group may modulate its lipophilicity and cell permeability, potentially influencing its efficacy and distribution in biological systems.

Potential Therapeutic Applications

Given its potential as a scavenger of reactive carbonyls, 2-Hydroxy-N-methylbenzylamine could be investigated for its therapeutic potential in a range of diseases associated with inflammation and oxidative stress, including:

  • Cardiovascular Diseases: Conditions such as atherosclerosis and atrial fibrillation have been linked to increased levels of reactive carbonyl species.

  • Neurodegenerative Diseases: Oxidative stress and the accumulation of damaged proteins are hallmarks of neurodegenerative disorders like Alzheimer's disease.

  • Metabolic Disorders: The role of inflammation and oxidative stress in the development of diabetes and its complications is well-established.

Structural Analogy to Synephrine

2-Hydroxy-N-methylbenzylamine is a positional isomer of synephrine, a naturally occurring alkaloid found in bitter orange. Synephrine is known for its adrenergic effects and is used in some dietary supplements for weight management. While the position of the hydroxyl group differs (ortho in our compound of interest versus para in synephrine), this structural relationship suggests that 2-Hydroxy-N-methylbenzylamine could be explored for potential interactions with adrenergic receptors or other biological targets of synephrine. However, it is important to note that positional isomers can have vastly different pharmacological profiles.

Safety and Handling

Based on safety data for related compounds, this compound should be handled with appropriate precautions in a laboratory setting. It may cause skin and eye irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

An in vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate (a salt of the unmethylated analog) indicated that it was not cytotoxic or mutagenic and had a low risk of cardiotoxicity. While these findings are encouraging, a full safety assessment of this compound would be required before any in vivo or clinical use.

Conclusion

This compound is a readily synthesizable compound with potential applications in drug discovery and medicinal chemistry. Its structural similarity to known bioactive molecules, particularly the reactive carbonyl scavenger 2-hydroxybenzylamine, suggests promising avenues for future research into its therapeutic potential in diseases driven by inflammation and oxidative stress. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to further investigate the properties and applications of this intriguing molecule.

References

  • Fuller Jr, J. C., Pitchford, L. M., Morrison, R. D., Daniels, J. S., Flynn, C. R., Abumrad, N. N., Oates, J. A., Boutaud, O., & Rathmacher, J. A. (2018).

Structure Elucidation of α-Methylamino-o-cresol Hydrochloride: A Multi-Modal Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of pharmaceutical development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, in-depth framework for the structural elucidation of α-Methylamino-o-cresol Hydrochloride, a substituted phenolic amine. We eschew a rigid, templated approach in favor of a logical, problem-solving narrative that mirrors the scientific process. This document details a multi-modal strategy, beginning with foundational purity and molecular mass assessment, progressing through detailed spectroscopic interrogation of atomic connectivity, and culminating in the definitive determination of the three-dimensional structure. Each experimental choice is rationalized, and every protocol is designed as a self-validating system, providing researchers and drug development professionals with a practical and scientifically rigorous guide.

Part 1: Foundational Characterization - Establishing Identity and Purity

Before delving into complex structural analysis, it is imperative to establish the purity and fundamental identity of the analyte. This initial phase provides the foundational data upon which all subsequent interpretations will be built. The primary objectives are to confirm the sample's homogeneity and determine its precise molecular formula.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

The first step is to ascertain that we are analyzing a single chemical entity. Co-eluting impurities can confound spectroscopic data, leading to erroneous structural assignments. Due to the structural similarities between cresol isomers and potential synthetic byproducts, a high-resolution chromatographic method is essential.[1]

Causality of Method Choice: While standard C18 columns are workhorses in reversed-phase chromatography, the separation of structurally similar aromatic compounds like cresol isomers can be challenging.[2] A phenyl stationary phase is selected here for its unique ability to engage in π-π interactions with the analyte's aromatic ring, offering enhanced selectivity that is not solely reliant on hydrophobicity.[1] This provides a superior resolving power for the target molecule against its potential isomers (e.g., p-cresol or m-cresol derivatives).

Experimental Protocol: RP-HPLC with Phenyl Column

  • System Preparation: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 70% B

    • 15-17 min: Hold at 70% B

    • 17.1-20 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: DAD, 275 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh 10 mg of α-Methylamino-o-cresol Hydrochloride and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to create a 1 mg/mL stock. Dilute as necessary.

  • System Suitability: A standard mixture containing o-, m-, and p-cresol should be run to confirm baseline resolution (Rs > 1.5).[1]

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area. A purity level of >99.5% is desired for proceeding with structural analysis.

Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

With purity confirmed, the next critical step is to determine the elemental composition. Low-resolution MS provides nominal mass, but HRMS provides the high mass accuracy required to confidently propose a molecular formula.

Causality of Method Choice: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, charged molecules like the hydrochloride salt of an amine, minimizing fragmentation and maximizing the intensity of the molecular ion peak.[3] Coupling this with an Orbitrap or Time-of-Flight (TOF) mass analyzer provides the requisite mass accuracy (<5 ppm) to distinguish between isobaric formulas.

Experimental Protocol: ESI-TOF HRMS

  • System: Waters SYNAPT G2-Si or equivalent ESI-Q-TOF mass spectrometer.

  • Ionization Mode: ESI, Positive.

  • Sample Infusion: The sample solution from the HPLC purity analysis (diluted to ~10 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid) is infused directly at 5 µL/min.

  • Capillary Voltage: 3.0 kV.

  • Sampling Cone: 40 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: 50-1000 m/z.

  • Data Acquisition: Acquire data for 1 minute. Use a lock mass (e.g., Leucine Enkephalin) for real-time mass correction.

  • Analysis: The molecular formula of the free base (C₁₀H₁₅NO) is predicted to have a monoisotopic mass of 165.1154 u. The instrument should detect the protonated molecule [M+H]⁺ at m/z 166.1232. The measured mass should be within 5 ppm of the theoretical mass.

ParameterTheoretical ValueObserved Value
Analyte α-Methylamino-o-cresol (Free Base)
Formula C₁₀H₁₅NO
Monoisotopic Mass 165.1154 u
Ion Detected [M+H]⁺
Theoretical m/z 166.1232To be filled with experimental data
Measured m/z To be filled with experimental data
Mass Error (ppm) To be calculated
Table 1: High-Resolution Mass Spectrometry Data Summary.

Part 2: Spectroscopic Interrogation for Connectivity

With the molecular formula established, the focus shifts to determining the covalent bonding framework. This involves piecing together the molecular puzzle by identifying functional groups and mapping the connectivity between protons and carbons using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the types of chemical bonds present in a molecule, thereby confirming the presence of key functional groups.

Causality of Method Choice: The proposed structure contains a hydroxyl (-OH) group, a secondary amine (-NH-), an aromatic ring, and C-H bonds. Each of these groups has characteristic absorption frequencies. The presence or absence of these bands provides direct evidence for the structural hypothesis.[4] The broadness of the O-H and N-H stretches, caused by hydrogen bonding, is a key diagnostic feature.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • System: PerkinElmer Spectrum Two FT-IR or equivalent with a diamond ATR accessory.

  • Sample Preparation: Place a small amount of the solid α-Methylamino-o-cresol Hydrochloride powder directly onto the ATR crystal.

  • Data Acquisition: Collect 16 scans at a resolution of 4 cm⁻¹.

  • Background: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample scan.

  • Analysis: Analyze the resulting spectrum for characteristic absorption bands.

Functional GroupExpected Frequency Range (cm⁻¹)Rationale and Expected Appearance
O-H Stretch (Phenol) 3200-3600A very broad and strong absorption due to hydrogen bonding.[5]
N-H Stretch (Secondary Amine HCl Salt) 2400-3200Broad, strong absorptions for the R₂NH₂⁺ group, often overlapping with C-H stretches.
Aromatic C-H Stretch 3000-3100Sharp, medium-intensity peaks just above 3000 cm⁻¹.
Aliphatic C-H Stretch 2850-3000Medium to strong peaks from the methyl and methylene groups.
Aromatic C=C Bending 1450-1600Two to three sharp bands of variable intensity, characteristic of the benzene ring.[4]
C-O Stretch (Phenol) 1200-1260A strong, sharp absorption.
C-N Stretch 1020-1250A medium-intensity absorption in the fingerprint region.[6]
Table 2: Expected Infrared Absorption Frequencies for α-Methylamino-o-cresol Hydrochloride.
Atomic Connectivity Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments provides unambiguous evidence of atom-to-atom connectivity.

Causality of Method Choice:

  • ¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and splitting patterns (neighboring protons).

  • ¹³C NMR: Shows the number of distinct carbon environments.

  • D₂O Shake: A simple and definitive method to identify labile protons (O-H and N-H), as they exchange with deuterium and their corresponding signals disappear from the ¹H spectrum.[5]

  • 2D COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling relationships, revealing which protons are adjacent to each other.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs, definitively assigning protons to their attached carbons.

Experimental Protocol: NMR Analysis

  • System: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the hydrochloride salt and for its high boiling point, which slows the exchange of labile protons, often allowing them to be observed as distinct peaks.

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of DMSO-d₆.

  • ¹H NMR: Acquire 16 scans. Observe chemical shifts, integrations, and coupling constants.

  • ¹³C NMR: Acquire with proton decoupling. Typically requires several hundred to a few thousand scans.

  • D₂O Shake: After acquiring initial spectra, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals for OH and NH₂⁺ should disappear or significantly diminish.

  • 2D Experiments: Acquire standard COSY and HSQC spectra to establish connectivity.

Predicted NMR Data for 4-(Methylaminomethyl)-2-methylphenol Hydrochloride:

Proton AssignmentPredicted ¹H Shift (ppm)SplittingIntegration¹³C Shift (ppm)HSQC Correlation
Phenolic OH9.5 - 10.5broad s1H~155No
Aromatic H (pos. 6)~7.1d1H~128Yes
Aromatic H (pos. 5)~7.0dd1H~130Yes
Aromatic H (pos. 3)~6.8d1H~115Yes
Methylene (-CH₂-)~4.0t (coupled to NH₂⁺)2H~50Yes
Amine NH₂⁺8.5 - 9.5broad s2HN/ANo
Cresol -CH₃~2.2s3H~16Yes
Amine -CH₃~2.6t (coupled to NH₂⁺)3H~33Yes
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Correlations. Note: Actual shifts and splitting may vary. The NH₂⁺ protons may appear as a broad singlet or a triplet depending on the rate of exchange and coupling to the adjacent CH₂ and CH₃ groups.

Part 3: Definitive 3D Structure Determination

While spectroscopic methods provide a robust model of the 2D structure, they do not offer definitive proof of the three-dimensional arrangement of atoms in space. For this, a single-crystal X-ray crystallography experiment is the undisputed gold standard.[7]

Single-Crystal X-ray Crystallography

This technique provides a precise 3D map of electron density within a crystal, allowing for the accurate determination of bond lengths, bond angles, and the absolute configuration of chiral centers.[8][9]

Causality of Method Choice: X-ray crystallography provides the highest level of structural evidence possible. It moves beyond connectivity to give a precise, verifiable 3D model of the molecule as it exists in the solid state, confirming the proposed isomeric form and conformation.[10]

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: This is often the most challenging step.[11]

    • Method: Slow evaporation is a common technique. Dissolve the purified compound to near-saturation in a suitable solvent or solvent system (e.g., ethanol, methanol/water, isopropanol).

    • Procedure: Loosely cover the vial and allow the solvent to evaporate over several days to weeks in a vibration-free environment.

    • Goal: Obtain single, well-formed crystals of at least 20 µm in all dimensions.[10]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • System: Bruker D8 VENTURE or Oxford Diffraction Gemini diffractometer.

    • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) source. A Cu source is particularly useful for determining the absolute structure of light-atom organic compounds.[10]

    • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion and improve data quality.

  • Structure Solution and Refinement:

    • The diffraction pattern is collected and processed.

    • Specialized software (e.g., SHELX, Olex2) is used to solve the phase problem and generate an initial electron density map.

    • The atomic positions are fitted to the map and refined to yield the final structure with a low R-factor (a measure of the agreement between the calculated and observed diffraction data).

Part 4: Data Integration and Final Confirmation

Workflow Summary:

The overall analytical workflow is a logical progression from broad characterization to fine structural detail.

Elucidation_Workflow cluster_0 Part 1: Foundational Analysis cluster_1 Part 2: Spectroscopic Analysis cluster_2 Part 3: Definitive Structure cluster_3 Part 4: Final Confirmation purity HPLC Purity (>99.5%) hrms HRMS (Confirm Formula) purity->hrms Homogeneous Sample ir FT-IR (Functional Groups) hrms->ir Known Formula nmr NMR (1D & 2D) (Connectivity Map) hrms->nmr final Final Structure Report (All Data Consistent) hrms->final ir->nmr Group Confirmation xtal X-ray Crystallography (3D Structure) nmr->xtal Proposed Structure nmr->final xtal->final Unambiguous Proof

Caption: Logical workflow for the structure elucidation of α-Methylamino-o-cresol HCl.

Final Structure:

The combined data from HPLC, HRMS, IR, and NMR will strongly support the structure as 4-(methylaminomethyl)-2-methylphenol, existing as the hydrochloride salt. X-ray crystallography provides the definitive confirmation.

Final_Structure cluster_structure α-Methylamino-o-cresol Hydrochloride mol

Caption: Proposed structure of 4-(Methylaminomethyl)-2-methylphenol Hydrochloride.

By systematically applying this multi-modal analytical strategy, researchers can elucidate the structure of α-Methylamino-o-cresol Hydrochloride with the highest degree of scientific confidence, ensuring a solid foundation for further drug development activities.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Hydroxy-N-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the hypothesized mechanism of action of 2-Hydroxy-N-methylbenzylamine Hydrochloride. In the absence of direct research on this specific molecule, this guide synthesizes findings from the closely related and well-studied compound, 2-Hydroxybenzylamine (2-HOBA). The core of this analysis centers on the potent activity of the 2-hydroxybenzylamine scaffold as a scavenger of reactive dicarbonyl species, a key driver of oxidative stress and cellular damage implicated in a wide range of chronic diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the underlying biochemistry, supporting experimental evidence, and robust protocols for investigating this class of compounds.

Introduction: The Emerging Therapeutic Potential of Reactive Carbonyl Scavengers

Reactive carbonyl species (RCS), such as malondialdehyde (MDA) and isolevuglandins (isoLGs), are highly reactive electrophilic molecules generated endogenously through lipid peroxidation and glycoxidation. The accumulation of RCS leads to "carbonyl stress," a condition characterized by the covalent modification of nucleophilic sites on proteins, lipids, and DNA. These modifications can lead to the formation of advanced glycation end products (AGEs), protein dysfunction, enzyme inactivation, and the initiation of inflammatory cascades. A growing body of evidence implicates carbonyl stress in the pathophysiology of numerous diseases, including atherosclerosis, neurodegenerative disorders like Alzheimer's disease, cardiovascular diseases, and certain types of cancer.

2-Hydroxybenzylamine (2-HOBA), a naturally occurring compound found in buckwheat, has emerged as a potent scavenger of RCS.[1][2] Its mechanism of action is centered on its ability to rapidly and selectively trap dicarbonyl electrophiles, thereby preventing their damaging interactions with biological macromolecules.[2][3] This guide focuses on this compound, a derivative of 2-HOBA. While direct studies on the N-methylated form are limited, its structural similarity to 2-HOBA strongly suggests a conserved mechanism of action. The addition of the N-methyl group may modulate the compound's pharmacokinetic properties, such as its bioavailability and metabolic stability, but the fundamental dicarbonyl scavenging activity is hypothesized to remain the primary driver of its biological effects.

This guide will delve into the molecular mechanisms of RCS-induced cellular damage and the pivotal role of 2-hydroxybenzylamines as protective agents. We will explore the extensive preclinical and emerging clinical evidence supporting the therapeutic potential of this compound class and provide detailed experimental protocols for researchers to investigate these mechanisms further.

Hypothesized Mechanism of Action: Scavenging of Reactive Dicarbonyl Species

The primary hypothesized mechanism of action for this compound is the scavenging of reactive dicarbonyl species. This action is predicated on the well-documented activity of its parent compound, 2-Hydroxybenzylamine (2-HOBA).

The Genesis and Pathophysiological Impact of Reactive Dicarbonyl Species

Reactive oxygen species (ROS) can initiate a cascade of lipid peroxidation, particularly of polyunsaturated fatty acids within cellular membranes. This process generates a variety of reactive aldehydes, including the highly cytotoxic dicarbonyls malondialdehyde (MDA) and isolevuglandins (isoLGs).[3] These molecules possess two electrophilic carbonyl groups, making them highly reactive towards nucleophilic residues on biomolecules, primarily the primary amine groups of lysine and arginine residues in proteins, as well as phosphatidylethanolamine in lipids.

The adduction of dicarbonyls to proteins can lead to:

  • Protein Cross-linking and Aggregation: The formation of covalent cross-links between protein molecules can lead to the formation of insoluble aggregates, a hallmark of many neurodegenerative diseases.

  • Enzyme Inactivation: Modification of active site residues can lead to a loss of enzymatic function.

  • Induction of Inflammatory Responses: Dicarbonyl-modified proteins can be recognized by the immune system as neo-antigens, triggering chronic inflammation.

  • Formation of Advanced Glycation End Products (AGEs): These modifications are implicated in the complications of diabetes and other age-related diseases.

cluster_0 Oxidative Stress cluster_1 Lipid Peroxidation cluster_2 Cellular Damage ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) ROS->PUFA RCS Reactive Dicarbonyl Species (MDA, isoLGs) PUFA->RCS Oxidation Proteins Proteins RCS->Proteins Lipids Lipids RCS->Lipids DNA DNA RCS->DNA Damage Covalent Adducts Protein Dysfunction Inflammation AGEs Proteins->Damage Lipids->Damage DNA->Damage

Figure 1: Generation and Pathophysiological Effects of Reactive Dicarbonyl Species.
The Scavenging Action of 2-Hydroxybenzylamine

2-Hydroxybenzylamine is a highly efficient scavenger of dicarbonyls. The ortho-positioning of the hydroxyl and aminomethyl groups on the benzene ring is crucial for this activity. The primary amine of the benzylamine moiety readily reacts with one of the carbonyl groups of the dicarbonyl species to form a Schiff base. The adjacent hydroxyl group then facilitates a rapid intramolecular cyclization reaction, forming a stable, non-toxic heterocyclic adduct. This rapid sequestration prevents the dicarbonyl from reacting with cellular macromolecules. It has been shown that 2-HOBA reacts with dicarbonyls like isoLGs approximately 1,000-fold faster than lysine residues on proteins, highlighting its efficacy as a competitive scavenger.[3]

The N-methyl group in 2-Hydroxy-N-methylbenzylamine is not expected to sterically hinder this reaction and may even influence the nucleophilicity of the amine, potentially modulating its scavenging potency.

cluster_0 Dicarbonyl Scavenging cluster_1 Cellular Protection RCS Reactive Dicarbonyl Species (e.g., isoLG) Adduct Stable, Non-toxic Heterocyclic Adduct RCS->Adduct Rapid Reaction Biomolecules Proteins, Lipids, DNA RCS->Biomolecules Prevented Reaction HOBA 2-Hydroxy-N-methylbenzylamine HOBA->Adduct Protection Prevention of Covalent Modification and Damage Adduct->Protection Sequestration of RCS

Figure 2: Hypothesized Dicarbonyl Scavenging Mechanism of 2-Hydroxy-N-methylbenzylamine.

Supporting Evidence from Preclinical and Clinical Studies of 2-Hydroxybenzylamine (2-HOBA)

The therapeutic potential of dicarbonyl scavenging with 2-HOBA has been demonstrated in a variety of disease models.

Cardiovascular Disease and Atherosclerosis

In hypercholesterolemic mouse models, 2-HOBA treatment significantly reduced the formation of atherosclerotic plaques. This effect was attributed to the preservation of HDL function and a reduction in macrophage cholesterol accumulation. Furthermore, 2-HOBA has been shown to protect against hypertension and atrial fibrillation in preclinical models.[1] A Phase 2 clinical trial is currently evaluating the ability of 2-HOBA to improve HDL function in patients with familial hypercholesterolemia.[1]

Study Type Model Key Findings Reference
PreclinicalHypercholesterolemic Ldlr-/- miceReduced atherosclerosis by up to 60%; Decreased dicarbonyl adducts on LDL and HDL; Improved HDL cholesterol efflux capacity.
PreclinicalLnk-/- mice (atrial fibrillation model)Partially normalized electrophysiological parameters in atrial cells.[1]
Clinical TrialPhase 2 (NCT04941599)Investigating the effect of 2-HOBA on HDL function in patients with familial hypercholesterolemia.[1]
Neurodegenerative Diseases

Oxidative stress and the accumulation of dicarbonyl-modified proteins are implicated in the pathogenesis of Alzheimer's disease (AD). 2-HOBA is being investigated for its neuroprotective effects. A Phase 1b/2a clinical trial is planned to test 2-HOBA in patients with mild cognitive impairment or early AD.[1]

Study Type Model Key Findings Reference
Clinical TrialPhase 1b/2a (NCT06432166)Planned dose-finding study in patients with mild cognitive impairment or early Alzheimer's disease.[1]
Gastrointestinal Cancers

Preclinical studies have shown that 2-HOBA can reduce the levels of DNA damage and pro-inflammatory cytokines in models of gastrointestinal cancer.[1]

Study Type Model Key Findings Reference
PreclinicalFVB/N insulin-gastrin miceReduced tissue dysplasia and carcinoma; Decreased levels of pro-inflammatory cytokines; Attenuated DNA damage.[1]

Experimental Protocols

To aid researchers in the investigation of this compound and related compounds, this section provides detailed methodologies for key experiments.

Synthesis of this compound

A plausible synthetic route for this compound involves the reductive amination of salicylaldehyde with methylamine, followed by salt formation with hydrochloric acid.

Step 1: Reductive Amination

  • Dissolve salicylaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of methylamine (1.1 equivalents) in methanol or as an aqueous solution dropwise to the cooled salicylaldehyde solution.

  • Allow the reaction to stir at room temperature for 1-2 hours to form the corresponding imine intermediate.

  • Cool the reaction mixture back to 0 °C and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-Hydroxy-N-methylbenzylamine.

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude 2-Hydroxy-N-methylbenzylamine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (1.1 equivalents) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Start Salicylaldehyde + Methylamine Step1 Reductive Amination (e.g., NaBH4) Start->Step1 Intermediate 2-Hydroxy-N-methylbenzylamine (Free Base) Step1->Intermediate Step2 Salt Formation (HCl) Intermediate->Step2 Product 2-Hydroxy-N-methylbenzylamine Hydrochloride Step2->Product

Sources

The Multifaceted Biological Activities of 2-Hydroxy-N-methylbenzylamine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the synthesis, biological activities, and mechanistic underpinnings of 2-Hydroxy-N-methylbenzylamine derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating a diverse range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, data analysis, and mechanistic insights to facilitate further investigation and development of these versatile molecules.

Introduction: The Versatile 2-Hydroxy-N-methylbenzylamine Scaffold

The 2-Hydroxy-N-methylbenzylamine core structure, characterized by a hydroxyl group ortho to a methylaminomethyl substituent on a benzene ring, provides a unique combination of hydrogen bonding capabilities, steric features, and electronic properties. This arrangement allows for diverse chemical modifications, leading to a wide array of derivatives with distinct biological profiles. The inherent phenolic hydroxyl group and the secondary amine offer multiple points for derivatization, enabling the fine-tuning of physicochemical properties such as lipophilicity, solubility, and target-binding affinity. This guide will delve into the key biological activities exhibited by these derivatives, providing a robust foundation for their rational design and development as potential therapeutic agents.

Synthesis of 2-Hydroxy-N-methylbenzylamine Derivatives: A Practical Approach

A common and efficient method for the synthesis of 2-Hydroxy-N-methylbenzylamine derivatives is the one-pot reductive amination of salicylaldehyde and its substituted analogs with methylamine.[1][2][3] This approach is favored for its operational simplicity and generally high yields.

General Synthetic Workflow: Reductive Amination

The reductive amination process involves the initial formation of a Schiff base (imine) intermediate from the reaction of the aldehyde with the primary amine, followed by in-situ reduction to the corresponding secondary amine.

Salicylaldehyde Substituted Salicylaldehyde SchiffBase Schiff Base (Imine) Intermediate Salicylaldehyde->SchiffBase Condensation (-H2O) Methylamine Methylamine (CH3NH2) Methylamine->SchiffBase FinalProduct 2-Hydroxy-N-methylbenzylamine Derivative SchiffBase->FinalProduct Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->FinalProduct

Caption: General workflow for the synthesis of 2-Hydroxy-N-methylbenzylamine derivatives via reductive amination.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of a generic substituted 2-Hydroxy-N-methylbenzylamine derivative from a substituted salicylaldehyde.

Materials:

  • Substituted Salicylaldehyde (1.0 eq)

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF) (1.2 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (solvent)

  • Dichloromethane (DCM) (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for extraction and purification.

Procedure:

  • Dissolve the substituted salicylaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Add the methylamine solution (1.2 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-2 hours to facilitate the formation of the Schiff base intermediate. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Hydroxy-N-methylbenzylamine derivative.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Several 2-Hydroxy-N-methylbenzylamine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

Proposed Mechanism of Action: COX Inhibition

The anti-inflammatory effects of these derivatives are attributed to their ability to block the active site of COX-1 and/or COX-2, thereby preventing prostaglandin synthesis.[6]

ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Derivative 2-Hydroxy-N-methylbenzylamine Derivative Derivative->COX Inhibition

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the cyclooxygenase pathway.

Quantitative Data: In Vitro COX Inhibition

The following table summarizes the COX inhibitory activity of representative 2-Hydroxy-N-methylbenzylamine derivatives.

Compound IDR Group (Substitution on Salicyl Ring)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
1a H15.28.5
1b 5-Cl8.73.1
1c 5-NO₂12.15.8
Indomethacin (Standard)0.11.8

Note: The data presented is a representative example based on findings for structurally related salicylamide derivatives and serves as a comparative benchmark.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibitory Assay (ELISA-based)

This protocol outlines a common method for assessing the COX inhibitory activity of test compounds.[7]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human)

  • Arachidonic acid (substrate)

  • Test compounds (2-Hydroxy-N-methylbenzylamine derivatives)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Prostaglandin E₂ (PGE₂) ELISA kit

  • 96-well microplates

Procedure:

  • Prepare solutions of test compounds at various concentrations.

  • In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound or vehicle control.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a further 10-20 minutes at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 2-Hydroxy-N-methylbenzylamine have shown promising activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.[8][9][10]

Structure-Activity Relationship (SAR) in Antimicrobial Activity

The antimicrobial efficacy of these derivatives is influenced by the nature and position of substituents on the aromatic ring. Generally, the introduction of lipophilic and electron-withdrawing groups can enhance antibacterial activity.[11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values of representative 2-Hydroxy-N-methylbenzylamine derivatives against common bacterial strains.

Compound IDR GroupStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
2a H64128
2b 5-Br1632
2c 3,5-di-Cl816
Ciprofloxacin (Standard)0.50.25

Note: The data is a representative example based on findings for structurally related salicylamide and benzylamine derivatives.[8][10]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

Materials:

  • Test compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound.

  • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).

  • Inoculate each well with the bacterial suspension. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

A growing body of evidence suggests that 2-Hydroxy-N-methylbenzylamine derivatives possess potent anticancer properties against various cancer cell lines.[12][13][14] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Proposed Mechanism of Action: Modulation of Apoptotic Pathways

These compounds can trigger apoptosis through the intrinsic pathway, which involves the modulation of the Bcl-2 family of proteins and the activation of caspases.[15][16][17][18] They can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, resulting in the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[15][17]

Derivative 2-Hydroxy-N-methylbenzylamine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Derivative->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of anticancer action via modulation of the intrinsic apoptotic pathway.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 2-Hydroxy-N-methylbenzylamine derivatives against human cancer cell lines.

Compound IDR GroupMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
3a H25.432.1
3b 5-Cl9.815.6
3c 4-OCH₃18.224.7
Doxorubicin (Standard)0.81.2

Note: The data is a representative example based on findings for structurally related salicylaldehyde-based Schiff bases and their reduced derivatives.[13][14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The 2-Hydroxy-N-methylbenzylamine scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities. The synthetic accessibility of these compounds, coupled with their potent anti-inflammatory, antimicrobial, and anticancer properties, makes them attractive candidates for further drug development.

Future research should focus on:

  • Expansion of the chemical space: Synthesis and evaluation of a broader range of derivatives with diverse substitution patterns to further elucidate structure-activity relationships.

  • Mechanism of action studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds to understand their precise mechanisms of action.

  • In vivo efficacy and safety profiling: Evaluation of the most promising derivatives in relevant animal models to assess their therapeutic potential and safety profiles.

The insights and protocols provided in this technical guide offer a solid foundation for advancing the research and development of 2-Hydroxy-N-methylbenzylamine derivatives as novel therapeutic agents.

References

  • Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. [Link]

  • Inhibition of anti-apoptotic Bcl-2 family proteins by natural polyphenols: new avenues for cancer chemoprevention and chemotherapy. [Link]

  • New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. [Link]

  • An ELISA method to measure inhibition of the COX enzymes. [Link]

  • Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. [Link]

  • Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases. [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

  • Synthesis, characterization, and anticancer activity of mononuclear Schiff-base metal complexes. [Link]

  • Anticancer Mechanisms of Bioactive Compounds from Sweet Potato (Ipomoea batatas L.) Leaves: A Systematic Review. [Link]

  • Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential. [Link]

  • Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. [Link]

  • Structure-activity relationship for the 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives (7a-al). [Link]

  • Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. [Link]

  • Salicylamide: Detailed Review of its Transformative R&D Success. [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. [Link]

  • Structure-Activity Relationship Studies on Diversified Salicylamide Derivatives as Potent Inhibitors of Human Adenovirus Infection. [Link]

  • Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. [Link]

  • Caspase‐3 activation activity of some representative compounds. U937... [Link]

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  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of N'-substituted benzylidene/2-hydroxynaphthalen-1-ylmethylene/3-phenylallylidene/5-oxopentylidene -4-(2-oxo-2-(4H-1,2,4-triazol-4-yl) ethylamino)benzohydrazides. [Link]

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  • Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives. [Link]

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  • Process for the prepar
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Spectroscopic data for α-Methylamino-o-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Spectroscopic Characterization of α-Methylamino-o-cresol Hydrochloride

Introduction

Defining the Structure

The nomenclature "α-Methylamino-o-cresol Hydrochloride" suggests a molecule derived from o-cresol (2-methylphenol). The "α-Methylamino" substituent indicates a methylamino group (-NHCH₃) attached to a carbon that is itself attached to the aromatic ring. For the purpose of this guide, we will define the structure as (2-hydroxy-3-methyl-benzyl)methylammonium chloride . This structure is a plausible interpretation of the name and provides a clear basis for spectroscopic prediction. The hydrochloride salt form implies that the amine is protonated.

Part 1: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

Predicted IR Spectrum of α-Methylamino-o-cresol Hydrochloride

The IR spectrum of our target molecule is expected to display a combination of features characteristic of a phenol, a secondary ammonium salt, and a substituted benzene ring.[2][3]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Phenolic O-HStretching3200 - 3600Strong, BroadThe broadness is due to hydrogen bonding.[3]
Ammonium N-HStretching2400 - 2800Medium, BroadThe presence of multiple broad peaks in this region is characteristic of secondary ammonium salts.
Aromatic C-HStretching3000 - 3100Medium to WeakAppears just above the 3000 cm⁻¹ line.[2]
Aliphatic C-HStretching2850 - 3000MediumFrom the methyl and methylene groups. Appears just below the 3000 cm⁻¹ line.[2]
Aromatic C=CStretching1450 - 1600Medium to StrongA series of sharp peaks indicative of the benzene ring.[3]
N-HBending1500 - 1600MediumMay overlap with the C=C stretching bands.
Phenolic C-OStretching~1200 - 1260StrongThis band is characteristic of a phenolic C-O bond.[3]
Aromatic C-HOut-of-plane Bending750 - 900StrongThe exact position can give clues about the substitution pattern of the aromatic ring.
Experimental Protocol: Acquiring an IR Spectrum of a Solid Sample

For a solid, crystalline sample like α-Methylamino-o-cresol Hydrochloride, the thin solid film or KBr pellet methods are suitable.[4][5]

Thin Solid Film Method:

  • Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., methanol or dichloromethane) in a small vial.[4]

  • Film Deposition: Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate. This can be expedited by gentle warming with a heat gun if the compound is thermally stable.

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.

  • Background Collection: Run a background spectrum with an empty beam path.

  • Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to the desiccator.[4]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The following table predicts the chemical shifts (δ) for the protons in α-Methylamino-o-cresol Hydrochloride, assuming dissolution in a solvent like DMSO-d₆.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Phenolic OH9.0 - 10.0Singlet (broad)1HThe chemical shift is variable and depends on concentration and temperature.
Ammonium NH₂⁺8.5 - 9.5Triplet (broad)2HThe broadness is due to quadrupolar relaxation and exchange. The triplet arises from coupling to the adjacent CH₂ group.
Aromatic CH6.7 - 7.2Multiplet3HThe exact shifts and coupling patterns will depend on the substitution pattern. For a 1,2,3-trisubstituted ring, complex splitting is expected.
Benzylic CH₂~4.0Triplet2HCoupled to the NH₂⁺ protons.
N-Methyl CH₃~2.6Singlet3H
Ring Methyl CH₃~2.2Singlet3H[6]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Notes
C-OH (Phenolic)150 - 160The carbon directly attached to the hydroxyl group.[7]
C-CH₃ (Ring)120 - 130The carbon bearing the methyl group.[7]
C-CH₂ (Ring)125 - 135The carbon attached to the benzylic methylene group.
Aromatic CH115 - 130The remaining aromatic carbons.[7]
Benzylic CH₂45 - 55
N-Methyl CH₃30 - 40
Ring Methyl CH₃15 - 25[6]
Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of α-Methylamino-o-cresol Hydrochloride for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[8][9]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[10]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.[8]

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring no solid particles are transferred.[9]

    • The final sample height in the tube should be approximately 4-5 cm.[10]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and good peak shape.

    • Set the appropriate acquisition parameters (e.g., spectral width, acquisition time, number of scans).[11]

    • Acquire the ¹H NMR spectrum.

    • If required, set up and acquire the ¹³C NMR spectrum, which will typically require a longer acquisition time due to the lower natural abundance of ¹³C.

Visualizing the Spectroscopic Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to Tube/Plate dissolve->transfer ir IR Spectroscopy transfer->ir nmr NMR Spectroscopy transfer->nmr ms Mass Spectrometry transfer->ms elucidate Structural Elucidation ir->elucidate nmr->elucidate ms->elucidate confirm Purity Confirmation elucidate->confirm

Caption: Proposed structure of α-Methylamino-o-cresol.

Experimental Protocol: ESI Mass Spectrometry
  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. [12] * Perform a serial dilution to a final concentration of about 1-10 µg/mL in the same solvent. A small amount of formic acid (0.1%) can be added to the final solution to promote protonation. [12]2. Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. [13] * Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • If MS/MS is desired, select the precursor ion of interest (e.g., m/z 152.12) and apply collision energy to induce fragmentation, then scan for the product ions.

Conclusion: A Unified Approach to Structural Elucidation

The comprehensive analysis of α-Methylamino-o-cresol Hydrochloride requires a multi-faceted spectroscopic approach. While direct data may be scarce, a thorough understanding of the principles of IR, NMR, and mass spectrometry, combined with the analysis of data from analogous compounds, allows for a confident prediction of its spectral characteristics.

  • IR spectroscopy would confirm the presence of the key functional groups: the phenolic -OH, the secondary ammonium N-H, and the aromatic ring.

  • ¹H and ¹³C NMR spectroscopy would provide the complete carbon-hydrogen framework, confirming the connectivity of the atoms and the substitution pattern of the cresol ring.

  • High-resolution mass spectrometry would unequivocally determine the elemental composition and molecular weight of the compound.

By integrating the data from these three powerful analytical techniques, researchers can achieve a high degree of confidence in the structure and purity of α-Methylamino-o-cresol Hydrochloride, a critical step in any drug development or chemical research endeavor.

References

  • Audier, H. E., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(10), 1087-1096. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

  • Gao, J., et al. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 16(9), 1471-1480. [Link]

  • Audier, H. E., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. HAL archives-ouvertes. [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

  • ALWSCI. (2024). How To Prepare And Run An NMR Sample. [Link]

  • Scribd. (n.d.). Infra-Red Spectroscopy of Solids and Solutions Experiment. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • ResearchGate. (2003). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

  • PCCP Owner Reviews. (2022). Infrared spectroscopic monitoring of solid-state processes. [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). [Link]

  • ResearchGate. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. [Link]

  • JoVE. (n.d.). NMR Sample Preparation. [Link]

  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy. [Link]

  • National Center for Biotechnology Information. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

  • University College London. (n.d.). Sample Preparation. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. [Link]

  • ACS Publications. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]

  • Supporting Information. (n.d.). General Information. [Link]

  • University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

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2-Hydroxy-N-methylbenzylamine Hydrochloride solubility parameters

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Parameters of 2-Hydroxy-N-methylbenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility parameters of this compound (CAS No: 63989-87-7). While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this paper will extrapolate its expected solubility profile based on fundamental physicochemical principles and the known properties of its parent compound, N-methylbenzylamine, and related amine hydrochlorides. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the empirical determination of its solubility, ensuring a self-validating system for researchers. This document is intended to serve as an essential resource for professionals in drug development and chemical research, providing both theoretical grounding and practical methodologies.

Introduction: Understanding the Significance of Solubility

Solubility is a critical physicochemical parameter in the realm of pharmaceutical sciences and chemical synthesis. For a compound like this compound, which holds potential as a synthetic intermediate, understanding its solubility is paramount for a variety of applications, including reaction kinetics, purification, formulation development, and bioavailability. More than 40% of new chemical entities exhibit poor aqueous solubility, which can be a major hurdle in drug development.[1] The conversion of a basic compound, such as 2-Hydroxy-N-methylbenzylamine, into its hydrochloride salt is a common strategy to enhance aqueous solubility. This guide will delve into the theoretical underpinnings of this enhancement and provide the practical steps to quantify it.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility behavior. The following table summarizes the known and predicted properties of this compound and its parent free base, N-methylbenzylamine.

PropertyThis compoundN-methylbenzylamine (Free Base)Rationale and Significance
CAS Number 63989-87-7[2]103-67-3[3][4][5][6][7][8][9]Unique identifier for the specific chemical substance.
Molecular Formula C₈H₁₁NO·HClC₈H₁₁N[3][4][5][6][7][8]The addition of HCl significantly impacts polarity and molecular weight.
Molecular Weight ~191.66 g/mol 121.18 g/mol [4][6][7][10]Influences molar concentration calculations.
Appearance White to light yellow crystalline powder[2]Colorless to pale yellow liquid[3][4][5]The solid-state form of the salt is a key factor in its dissolution.
Melting Point 146.0 - 150.0 °C[2]-55.00 °C[4]The high melting point of the salt suggests strong ionic interactions in the crystal lattice.
pKa (Predicted) ~8-9 (for the protonated amine)~9.7 (for the amine)[11][12]Governs the ionization state at different pH values, which is a primary determinant of aqueous solubility.
logP (Predicted) < 1.5~1.5[6][9][11]The hydrochloride salt is expected to be significantly less hydrophobic than the free base.
Water Solubility Predicted: Highly SolubleSparingly soluble to 65 g/L (20 °C)[3][12][13][14]The ionic nature of the hydrochloride salt dramatically increases its affinity for polar solvents like water.
Organic Solvent Solubility Predicted: Soluble in polar protic solvents (e.g., methanol, ethanol), sparingly soluble in nonpolar solvents.Soluble in organic solvents[4][5][12][14]The hydroxyl group and the hydrochloride salt form will favor polar interactions.

Theoretical Framework for Solubility

The significantly enhanced aqueous solubility of this compound compared to its free base can be attributed to its ionic character. As an amine hydrochloride, it is the salt of a weak base and a strong acid. In aqueous solution, it will dissociate into the protonated 2-hydroxy-N-methylbenzylammonium cation and the chloride anion. This ionic nature allows for strong ion-dipole interactions with water molecules, which are highly polar.

The solubility of amine hydrochlorides is pH-dependent. At a pH below the pKa of the parent amine, the compound will exist predominantly in its protonated, more soluble form. Conversely, at a pH above the pKa, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. The presence of the hydroxyl group on the benzyl ring is also expected to contribute to its aqueous solubility through hydrogen bonding.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[15][16][17] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective

To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials
  • This compound (purity >98%)

  • Analytical grade solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, methanol, dichloromethane)

  • Thermostatic shaker bath

  • Calibrated analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of sealed vials, each containing a known volume of the selected solvents. The presence of undissolved solid is crucial to ensure saturation.

    • Causality: Using an excess of the solid ensures that the solution reaches its maximum saturation point at the given temperature.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours).

    • Causality: Continuous agitation facilitates the dissolution process and helps in reaching equilibrium faster. The extended timeframe ensures that the system has reached a true thermodynamic equilibrium.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

    • Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

    • Causality: This step is critical to ensure that no solid particles are carried over into the sample for analysis, which would lead to an overestimation of solubility.

  • Sample Preparation and Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Immediately filter the aliquot through a syringe filter into a volumetric flask.

    • Dilute the filtered sample with a suitable mobile phase for HPLC analysis.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a pre-prepared calibration curve.

    • Causality: Filtering removes any remaining fine particles, and dilution brings the concentration within the linear range of the analytical method, ensuring accurate quantification.

  • Data Analysis and Reporting:

    • Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

    • Report the final solubility as the mean ± standard deviation.

Visualization of the Experimental Workflow

The logical flow of the solubility determination process can be visualized as follows:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh Excess Compound B Add to Solvent A->B C Agitate in Thermostatic Bath (24-48 hours) B->C D Settle Undissolved Solid C->D E Centrifuge D->E F Withdraw Supernatant E->F G Filter (0.45 µm) F->G H Dilute G->H I HPLC Quantification H->I J Calculate Solubility I->J

Sources

Discovery and history of 2-Hydroxy-N-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Hydroxy-N-methylbenzylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile synthetic intermediate. While not a widely known end-product, this compound serves as a valuable building block in various chemical applications, from the synthesis of complex ligands to precursors for pharmacologically active molecules. This document details its primary synthesis routes, provides a validated experimental protocol, summarizes its key physicochemical and spectroscopic properties, and explores its documented applications. The guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound's synthesis and utility.

Introduction and Historical Context

2-Hydroxy-N-methylbenzylamine, also known as 2-(Methylaminomethyl)phenol, is a phenolic amine that belongs to the benzylamine class of compounds. Its hydrochloride salt is the stable, crystalline form typically used in laboratory settings. There is no singular, celebrated "discovery" of this compound; rather, its history is intertwined with the broader development of synthetic organic chemistry. It emerged as a useful intermediate, appearing in scientific literature and patents primarily as a precursor for more complex molecular architectures.

Its value lies in the strategic placement of its three functional groups: a hydroxyl group, a secondary amine, and a benzene ring. This specific arrangement allows for a variety of chemical transformations:

  • The Phenolic Hydroxyl Group: Can be alkylated, acylated, or used to direct further electrophilic aromatic substitution.

  • The Secondary Amine: Acts as a nucleophile and a base, readily undergoing reactions like alkylation, acylation, and condensation to form imines or amides.

  • The Benzyl Group: Provides a rigid scaffold and can be further functionalized on the aromatic ring.

This trifunctional nature makes it an attractive starting material for synthesizing multidentate ligands for coordination chemistry, as well as for building the core structures of potential drug candidates.

Synthesis and Purification

The most common and efficient synthesis of 2-Hydroxy-N-methylbenzylamine involves the reductive amination of salicylaldehyde (2-hydroxybenzaldehyde) with methylamine. This two-step, one-pot reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to the final secondary amine.

Common Synthetic Pathway: Reductive Amination

The reaction begins with the nucleophilic attack of methylamine on the carbonyl carbon of salicylaldehyde, forming a hemiaminal. This intermediate then dehydrates to form an imine (Schiff base). A reducing agent, typically a hydride donor like sodium borohydride (NaBH₄), is then introduced to selectively reduce the imine C=N double bond to a C-N single bond, yielding the desired product.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Salicylaldehyde Salicylaldehyde Imine Schiff Base Intermediate Salicylaldehyde->Imine + Methylamine - H₂O Methylamine Methylamine (CH₃NH₂) Product 2-Hydroxy-N-methylbenzylamine Imine->Product Reduction ReducingAgent Sodium Borohydride (NaBH₄) FinalProduct 2-Hydroxy-N-methylbenzylamine HCl Product->FinalProduct Acidification HCl HCl in Ether

Caption: Synthetic pathway for 2-Hydroxy-N-methylbenzylamine HCl.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound from salicylaldehyde and methylamine.

Materials:

  • Salicylaldehyde

  • Methylamine (40% solution in water)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Schiff Base Formation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve salicylaldehyde (e.g., 10 g, 81.9 mmol) in methanol (100 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add an aqueous solution of methylamine (40%, e.g., 9.5 g, 122.8 mmol) dropwise over 15 minutes. The addition is exothermic, and maintaining a low temperature minimizes side reactions.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. The formation of the yellow imine intermediate is typically observed.

  • Reduction of the Imine:

    • Re-cool the mixture to 0 °C in an ice bath.

    • In small portions, carefully add sodium borohydride (e.g., 4.6 g, 122.8 mmol) over 30 minutes. Causality: Portion-wise addition is crucial to control the vigorous hydrogen gas evolution and exothermic reaction that occurs when NaBH₄ reacts with the protic solvent (methanol) and any remaining water.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

  • Workup and Extraction:

    • Quench the reaction by slowly adding water (50 mL).

    • Reduce the volume of the solution by approximately half using a rotary evaporator to remove most of the methanol.

    • Transfer the remaining aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Trustworthiness: Multiple extractions ensure efficient recovery of the product from the aqueous layer.

    • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Hydroxy-N-methylbenzylamine free base as an oil.

  • Hydrochloride Salt Formation and Purification:

    • Dissolve the crude oil in a minimal amount of diethyl ether.

    • Prepare a solution of HCl in diethyl ether by carefully bubbling HCl gas through anhydrous ether or by adding acetyl chloride to ether.

    • Slowly add the ethereal HCl solution to the dissolved product with stirring. The hydrochloride salt will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash it with cold diethyl ether, and dry it in a vacuum oven. This final step provides the pure, stable hydrochloride salt.

Physicochemical and Spectroscopic Properties

The characterization of this compound is essential for confirming its identity and purity.

Table of Physicochemical Properties
PropertyValue
IUPAC Name 2-[(Methylamino)methyl]phenol hydrochloride
CAS Number 74593-47-8
Molecular Formula C₈H₁₂ClNO
Molecular Weight 173.64 g/mol
Appearance White to off-white crystalline solid
Melting Point 169-173 °C
Solubility Soluble in water, methanol.
Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): A typical ¹H NMR spectrum (in D₂O) would show characteristic peaks: a singlet for the N-methyl protons (~2.7 ppm), a singlet for the benzylic methylene protons (~4.2 ppm), and a multiplet pattern for the four aromatic protons (~6.9-7.4 ppm). The acidic protons (OH and NH₂⁺) may be broad or exchange with the solvent.

  • IR (Infrared) Spectroscopy: The IR spectrum would display a broad absorption band in the 3200-3400 cm⁻¹ region, corresponding to the O-H stretch of the phenol. A broad peak centered around 2700-3000 cm⁻¹ is characteristic of the amine salt (N-H stretch). Aromatic C-H stretching is observed around 3000-3100 cm⁻¹, and C=C stretching in the aromatic ring appears around 1450-1600 cm⁻¹.

  • Mass Spectrometry (MS): In an ESI+ (Electrospray Ionization, positive mode) mass spectrum, the parent ion peak would correspond to the free base [M+H]⁺ at m/z 138.1, representing the protonated form of 2-Hydroxy-N-methylbenzylamine.

Applications and Areas of Research

While not an end-product itself, this compound is a valuable intermediate in several research domains.

  • Coordination Chemistry: The molecule can act as a bidentate ligand, coordinating to metal centers through the phenolic oxygen and the amine nitrogen. This "N,O-chelation" is fundamental in the design of catalysts and metal complexes with specific electronic and steric properties.

  • Synthesis of Pharmaceutical Analogs: It serves as a scaffold for building more complex molecules with potential biological activity. For instance, the core structure can be found in derivatives investigated as analgesics, anti-inflammatory agents, or CNS-active compounds.

  • Precursor to Schiff Base Ligands: The amine functionality can be reacted with various aldehydes or ketones to create more elaborate Schiff base ligands. These ligands are widely used in asymmetric catalysis and materials science.

Caption: Core applications of the title compound.

Safety and Handling

This compound is an irritant. Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a foundational chemical building block whose utility is defined by its versatile functional groups. While its history is one of quiet contribution rather than landmark discovery, its role in the synthesis of advanced materials, metal catalysts, and pharmaceutical precursors is significant. Understanding its synthesis, properties, and reactivity, as detailed in this guide, is key for chemists and researchers looking to leverage its potential in their own work.

References

There are no specific scientific articles or patents solely dedicated to the "discovery" or "history" of this specific, relatively simple compound. The following references are representative examples of its synthesis or use as an intermediate in broader chemical research, which collectively establish its scientific context and methodology. Due to the nature of this compound as a basic chemical, detailed synthesis information is often found in supplier documentation and chemical databases, which are not formal publications.

A Technical Guide to the Theoretical Investigation of 2-Hydroxy-N-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical framework for the theoretical and computational investigation of 2-Hydroxy-N-methylbenzylamine Hydrochloride. As direct experimental and theoretical studies on this specific molecule are not extensively published, this guide establishes a robust, first-principles-based workflow for characterizing its structural, spectroscopic, and electronic properties. The methodologies outlined herein are grounded in established quantum chemical techniques and molecular modeling protocols, providing a blueprint for researchers and drug development professionals to generate high-fidelity data, predict molecular behavior, and guide experimental design.

Introduction: Rationale and Approach

2-Hydroxy-N-methylbenzylamine is a substituted benzylamine, a class of compounds with significant biological relevance, often serving as precursors or structural motifs in pharmaceuticals. The hydrochloride salt form ensures solubility and stability, but presents a key consideration for computational modeling: the molecule exists as a protonated cation. A thorough theoretical study is essential for elucidating the intrinsic properties that govern its potential applications, from reactivity in synthesis to interactions with biological targets.

This guide eschews a templated format in favor of a logical, multi-stage research program. We will proceed from the most fundamental property—the molecule's three-dimensional structure—to its predicted spectroscopic signatures and electronic reactivity. Each stage represents a self-validating system, where computational choices are justified by the principles of quantum and classical mechanics, and the predicted data provides a direct means of correlation with future experimental work.

PART 1: Molecular Geometry and Vibrational Analysis

The foundational step in any theoretical study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.

Causality of Method Selection

For organic molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and resource efficiency. We select the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange and is well-validated for a wide range of organic systems. The 6-311++G(d,p) basis set is chosen to provide a flexible description of the electron distribution, including diffuse functions (++) for lone pairs and anions, and polarization functions (d,p) to account for non-spherical electron density in bonding.

Protocol: Geometry Optimization & Frequency Analysis
  • Model Preparation: The structure of 2-Hydroxy-N-methylbenzylammonium (the cationic form) is built using a molecular editor. The initial geometry can be approximated using standard bond lengths and angles.

  • Optimization Calculation: A geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. This iterative process adjusts the atomic coordinates until the forces on all atoms are negligible, signifying an energy minimum.

  • Frequency Calculation: Following optimization, a frequency analysis is performed at the same level of theory. This is a critical validation step.

    • Trustworthiness Check: The absence of imaginary frequencies in the output confirms that the optimized structure is a true local minimum on the potential energy surface. The presence of an imaginary frequency would indicate a transition state, requiring re-optimization.

    • Data Output: This calculation also yields the zero-point vibrational energy (ZPVE) and predicts the infrared (IR) spectrum.

Visualization: Quantum Calculation Workflow

G cluster_input Input Preparation cluster_calc Quantum Calculation cluster_validation Validation & Output A Build Initial 3D Structure (2-Hydroxy-N-methylbenzylammonium) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Analysis (Same Level of Theory) B->C D Check for Imaginary Frequencies C->D E True Minimum Confirmed (Optimized Geometry) D->E  None G Transition State Found (Re-evaluate Input) D->G  One or more F Predicted IR Spectrum E->F

Caption: Workflow for Geometry Optimization and Vibrational Analysis.

PART 2: Theoretical Spectroscopy for Structural Elucidation

Computational chemistry allows for the a priori prediction of spectroscopic data, which is invaluable for interpreting experimental results or confirming the identity of a synthesized compound.

NMR Spectroscopy Prediction

Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the local electronic environment of each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR predictions within a DFT framework.

Protocol: GIAO NMR Calculation

  • Prerequisite: Use the optimized geometry obtained from the B3LYP/6-311++G(d,p) calculation.

  • Calculation: Perform a GIAO-DFT calculation. It is common practice to include a solvation model (e.g., Integral Equation Formalism-Polarizable Continuum Model, IEF-PCM) to simulate the solvent environment (e.g., DMSO-d6, D₂O) used in experimental NMR.

  • Data Processing: The calculation outputs absolute shielding tensors. These are converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the identical level of theory.

    • δ_sample = σ_ref - σ_sample

UV-Visible Spectroscopy Prediction

The absorption of UV-visible light corresponds to the excitation of electrons from occupied to unoccupied molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating these electronic transitions.

Protocol: TD-DFT Calculation

  • Prerequisite: Use the optimized ground-state geometry.

  • Calculation: Perform a TD-DFT calculation (e.g., TD-B3LYP/6-311++G(d,p)), again incorporating a solvent model (e.g., ethanol, water) to accurately reflect experimental conditions.

  • Data Analysis: The output provides the excitation energies (typically in eV) and oscillator strengths for the lowest several electronic transitions. The excitation energy corresponds to the wavelength of maximum absorption (λ_max), and the oscillator strength relates to the intensity of the absorption band.

Data Presentation: Predicted vs. Experimental Correlation

All predicted spectroscopic data should be tabulated for direct comparison with experimental results. This provides a powerful validation loop for both the computational model and the experimental characterization.

Parameter Computational Method Predicted Data Experimental Counterpart
¹H Chemical Shifts GIAO-DFTδ (ppm) for each proton¹H NMR Spectrum
¹³C Chemical Shifts GIAO-DFTδ (ppm) for each carbon¹³C NMR Spectrum
IR Frequencies DFT Frequency AnalysisWavenumber (cm⁻¹) & IntensityFT-IR Spectrum
Electronic Transitions TD-DFTλ_max (nm) & Oscillator StrengthUV-Vis Spectrum

PART 3: Analysis of Electronic Structure and Reactivity

Beyond structure, theoretical calculations provide deep insight into the electron distribution, which dictates the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high stability, while a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of the molecule. It provides a visually intuitive guide to molecular interactions.

  • Red Regions (Negative Potential): Indicate areas rich in electrons, such as lone pairs on oxygen or nitrogen. These are sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of electron deficiency, such as acidic protons (e.g., on the hydroxyl group and the ammonium group). These are sites for nucleophilic attack.

Visualization: Reactivity Analysis Workflow

G cluster_fmo Frontier Molecular Orbitals cluster_mep Electrostatic Potential A Optimized Molecular Geometry B Calculate HOMO & LUMO Energies A->B E Calculate Molecular Electrostatic Potential (MEP) A->E C Determine HOMO-LUMO Gap (ΔE) B->C D Assess Kinetic Stability & Reactivity C->D F Identify Nucleophilic Sites (Red, Negative Regions) E->F G Identify Electrophilic Sites (Blue, Positive Regions) E->G

Caption: Workflow for Analyzing Electronic Structure and Reactivity.

Conclusion and Future Directions

This guide outlines a comprehensive theoretical workflow to fully characterize this compound from first principles. The successful execution of these protocols will yield a rich dataset describing the molecule's geometry, vibrational modes, NMR and UV-Vis spectra, and electronic reactivity profile. This in silico data serves as a powerful predictive tool to guide synthesis, purification, and further investigation into its potential applications.

For drug development professionals, this foundational characterization is the prerequisite for more advanced modeling, such as molecular docking studies against specific protein targets or quantitative structure-activity relationship (QSAR) analyses. The insights gained from these theoretical studies can significantly accelerate the research and development lifecycle by prioritizing experimental efforts and providing a rational basis for molecular design.

References

  • Da Settimo, A., Primofiore, G., Da Settimo, F., Marini, A. M., Novellino, E., Greco, G., Martini, C., Giannaccini, G., & Lucacchini, A. (1996).

2-(Methylaminomethyl)phenol Hydrochloride: A Technical Guide to its Synthesis, Characterization, and Emerging Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-(Methylaminomethyl)phenol Hydrochloride is a versatile organic compound belonging to the Mannich base family. Characterized by a phenol ring substituted with a reactive methylaminomethyl group, this molecule presents a compelling scaffold for a multitude of research and development applications. While its derivatives have seen extensive use in polymer chemistry, the unique potential of this specific secondary amine hydrochloride salt is now emerging in distinct, high-value scientific domains. This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of the compound's core properties, synthesis, and validated applications. We delve into its validated role as a potent antimicrobial agent targeting bacterial quorum sensing, its utility as a foundational building block for synthesizing novel chemical entities, and its prospective applications in coordination chemistry. This document synthesizes field-proven insights with detailed, actionable experimental protocols to empower researchers to harness the full potential of this multifaceted chemical tool.

Foundational Chemistry and Synthesis

Chemical Identity and Physicochemical Properties

2-(Methylaminomethyl)phenol Hydrochloride is the hydrochloride salt of 2-hydroxy-N-methylbenzylamine. The presence of both a phenolic hydroxyl group and a secondary amine function imparts a unique combination of acidic and basic properties, making it a versatile reactant and building block.

PropertyValueSource
IUPAC Name 2-(methylaminomethyl)phenol;hydrochloride[1]
Molecular Formula C₈H₁₂ClNO[1]
Molecular Weight 173.64 g/mol [1]
CAS Number 13059-52-8
Structure A phenol ring with a -CH₂NHCH₃ group at the ortho position.[1]
Classification Phenolic Amine, Mannich Base[2]
The Mannich Base Scaffold: A Foundation for Versatility

This compound is a classic example of a Mannich base, formed through the aminoalkylation of an acidic proton on the phenol ring.[2] The Mannich reaction is a cornerstone of organic synthesis, valued for its ability to construct complex molecules from simple precursors. The resulting structure contains two key reactive sites:

  • The Phenolic Hydroxyl Group: This group is strongly activating and directs electrophilic aromatic substitution to the ortho and para positions.[3] It can also be readily alkylated or acylated to form ethers and esters, respectively, enabling fine-tuning of the molecule's lipophilicity and other physicochemical properties.[3]

  • The Secondary Amine: The secondary amine is nucleophilic and can undergo further reactions such as alkylation, acylation, and the formation of Schiff bases through condensation with aldehydes or ketones.[3]

This dual functionality makes 2-(Methylaminomethyl)phenol a highly valuable synthetic intermediate for generating diverse chemical libraries.

Synthesis via Mannich Condensation

The primary route for synthesizing the parent compound is the Mannich reaction, a three-component condensation involving phenol, formaldehyde, and methylamine.[2] The subsequent treatment with hydrochloric acid affords the stable hydrochloride salt.

Mechanism Rationale: The reaction initiates with the formation of an electrophilic Eschenmoser-like salt (iminium ion) from methylamine and formaldehyde. The electron-rich phenol ring then acts as a nucleophile, attacking the iminium ion. The ortho-position is favored due to the directing effect of the hydroxyl group.

Scientist's Note: Precise control over reactant stoichiometry is critical to achieving a high yield of the desired monosubstituted product. Using an excess of phenol relative to formaldehyde and methylamine is a common strategy to minimize the formation of di- and tri-substituted byproducts like 2,4-bis[(methylamino)methyl]phenol.[2]

G cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Salt Formation Methylamine Methylamine Iminium_Ion [CH2=N(H)CH3]+ Methylamine->Iminium_Ion + H2O Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Intermediate Arenium Ion Intermediate Phenol Phenol Phenol->Intermediate + [CH2=N(H)CH3]+ Product_Base 2-(Methylaminomethyl)phenol Intermediate->Product_Base - H+ Final_Product 2-(Methylaminomethyl)phenol HCl Product_Base->Final_Product HCl HCl HCl->Final_Product

Figure 1: Synthetic pathway for 2-(Methylaminomethyl)phenol HCl.

Core Research Application: Antimicrobial Drug Discovery

A highly promising application for this compound is in the development of novel antimicrobial agents. Research has demonstrated its significant biological activity, particularly against the resilient pathogen Staphylococcus aureus.[4]

Mechanism of Action: Targeting Quorum Sensing in S. aureus

Unlike traditional antibiotics that directly kill bacteria, 2-(Methylaminomethyl)phenol has been shown to function as a virulence inhibitor. It specifically targets the quorum regulator SarA in S. aureus.[4] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including the expression of virulence factors and the formation of biofilms. By binding to and inhibiting SarA, the compound effectively disrupts this communication network.

Significance: This mechanism is a compelling strategy to combat antibiotic resistance. By disarming the bacteria rather than killing them, it applies less selective pressure for the development of resistant strains.

Inhibition of Biofilm Formation

A direct consequence of inhibiting the SarA regulator is the downregulation of virulence genes and a significant reduction in biofilm formation.[4] Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously difficult to eradicate and are a primary cause of chronic infections. Compounds that can prevent or disrupt biofilm formation are of immense therapeutic interest.

G cluster_workflow Antimicrobial Screening Workflow start Compound Library (Phenolic Amines) mic Primary Screen: Minimum Inhibitory Concentration (MIC) start->mic biofilm Secondary Screen: Biofilm Inhibition Assay mic->biofilm Active Compounds hit Hit Validation & Mechanism of Action Studies biofilm->hit Confirmed Hits lead_opt Lead Optimization (SAR Studies) hit->lead_opt

Figure 2: A typical workflow for screening antimicrobial candidates.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a self-validating system to determine the lowest concentration of the compound that visibly inhibits bacterial growth.

Rationale: The microbroth dilution method is a standardized, high-throughput technique essential for the initial screening of potential antimicrobial agents. The inclusion of positive and negative controls ensures the validity of the results.

  • Preparation: Aseptically prepare a stock solution of 2-(Methylaminomethyl)phenol HCl in sterile DMSO or water. Prepare a bacterial inoculum of S. aureus (e.g., ATCC 29213) in Mueller-Hinton Broth (MHB), adjusted to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to all wells. Add 100 µL of the compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: Wells containing MHB and bacteria, but no compound.

    • Negative Control (Sterility): Wells containing MHB only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the ability of the compound to prevent biofilm formation.

Rationale: The crystal violet (CV) stain binds to the polysaccharide matrix of the biofilm, providing a reliable and quantifiable measure of biofilm mass. This method is robust and widely accepted for high-throughput screening.

  • Preparation: In a 96-well flat-bottom plate, add 100 µL of Tryptic Soy Broth (TSB) supplemented with 1% glucose to each well.

  • Compound Addition: Add the compound at sub-MIC concentrations (to avoid confounding effects of growth inhibition) in a serial dilution format.

  • Inoculation: Add 10 µL of an overnight culture of S. aureus to each well (except sterility controls). Include a positive control (bacteria, no compound).

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking.

  • Washing: Gently discard the medium and wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Fixation: Fix the remaining biofilms by adding 150 µL of methanol to each well for 15 minutes.

  • Staining: Discard the methanol and allow the plate to air dry. Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Final Wash & Solubilization: Discard the CV solution and wash the plate thoroughly with water. Air dry the plate completely. Solubilize the bound stain by adding 200 µL of 33% acetic acid to each well.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the positive control indicates biofilm inhibition.

Application as a Versatile Synthetic Intermediate

The dual reactivity of 2-(Methylaminomethyl)phenol HCl makes it an ideal starting material for constructing libraries of novel compounds for drug discovery and materials science.

Rationale: Leveraging Reactive Moieties

By selectively targeting either the phenolic hydroxyl or the secondary amine, researchers can systematically modify the core scaffold. This process, known as Structure-Activity Relationship (SAR) studies, is fundamental to drug development, allowing for the optimization of properties like potency, selectivity, and pharmacokinetics.

Derivatization Strategy: Synthesis of Schiff Bases

Condensation of the secondary amine with various aldehydes or ketones can yield a diverse range of Schiff bases (imines). These derivatives are particularly interesting as ligands for coordination chemistry, possessing the ability to form stable complexes with various metal ions.[3]

G cluster_workflow Derivatization & Screening Cascade cluster_rxns Chemical Modification start 2-(Methylaminomethyl)phenol HCl schiff Schiff Base Formation (+ Aldehydes/Ketones) start->schiff n_alkyl N-Alkylation / N-Acylation (+ Alkyl/Acyl Halides) start->n_alkyl o_alkyl O-Alkylation / O-Acylation (Ethers/Esters) start->o_alkyl library Diverse Chemical Library schiff->library n_alkyl->library o_alkyl->library screening Biological / Material Screening (e.g., Anticancer, Catalytic) library->screening

Figure 3: General workflow for creating and screening derivative libraries.
Experimental Protocol: General Synthesis of a Schiff Base Derivative

This protocol describes a general method for synthesizing a Schiff base from 2-(Methylaminomethyl)phenol and a representative aldehyde.

Rationale: The use of an alcohol solvent like ethanol facilitates the reaction and allows for the easy precipitation of the product upon cooling. The reaction is often catalyzed by a small amount of acid, though the inherent acidity of the phenol may suffice.

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-(Methylaminomethyl)phenol (the free base, generated by neutralizing the HCl salt with a mild base like NaHCO₃) in ethanol.

  • Aldehyde Addition: Add 1.1 equivalents of the desired aldehyde (e.g., salicylaldehyde) to the solution.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath to induce crystallization of the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization if necessary.

  • Characterization: Confirm the structure of the synthesized Schiff base using analytical techniques such as NMR (¹H, ¹³C), FT-IR spectroscopy, and Mass Spectrometry.

Potential in Coordination Chemistry and Catalysis

As a Bidentate Ligand for Transition Metals

The ortho-positioning of the hydroxyl and aminomethyl groups makes the molecule an excellent candidate for acting as a bidentate ligand. The nitrogen and oxygen atoms can coordinate with a central metal ion to form a stable six-membered chelate ring.

Scientist's Note: The formation of such chelate complexes often enhances the thermal and chemical stability of the metal ion. This property is crucial for developing robust catalysts or therapeutic agents where the metal ion needs to be delivered to a specific biological target. Studies on analogous compounds have shown that their copper complexes can possess enhanced anticancer activity.[3]

Figure 4: Schematic of bidentate coordination with a metal ion (M).
Parallels in Polymer Chemistry: A Precursor for Curing Agents

The closely related analog, 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), is a widely used catalyst and curing agent for epoxy resins.[5][6][7] It functions by using its tertiary amine groups to facilitate the ring-opening of epoxy groups, thereby accelerating polymerization.[3] While 2-(Methylaminomethyl)phenol contains a secondary amine, it can be readily methylated to form its tertiary amine analog, positioning it as a valuable precursor in the synthesis of custom catalysts for epoxy and polyurethane systems.[5][7]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of the starting material is paramount for reproducible and reliable research. High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of 2-(Methylaminomethyl)phenol HCl.[8]

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC offers high resolution and sensitivity, making it ideal for separating the target compound from synthesis precursors, byproducts, and degradation products. A reversed-phase method with UV detection is commonly employed.[8]

ParameterMethod 1: General PurposeMethod 2: MS-CompatibleSource
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 100 mm x 2.1 mm, 3 µm)[8][9]
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water[9]
Mobile Phase B Acetonitrile (MeCN)Acetonitrile (MeCN)[8][9]
Detection UV at 210 nm or 275 nmUV and/or Mass Spectrometry[10]
Flow Rate 1.0 mL/min0.3 mL/min
Gradient Isocratic or GradientGradient[8]
Experimental Protocol: HPLC-UV Analysis for Purity Assessment

This protocol provides a standardized procedure for determining the purity of a sample.

Rationale: This method is designed to be robust and transferable. The use of a C18 column provides good retention for this moderately polar compound, while the acidic mobile phase ensures the amine is protonated, leading to sharp, symmetrical peaks.

  • Standard Preparation: Accurately weigh and dissolve 2-(Methylaminomethyl)phenol HCl in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter.

  • Instrumentation Setup:

    • Equilibrate the HPLC system (C18 column) with the chosen mobile phase (e.g., 70:30 Water/Acetonitrile with 0.1% acid).

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to the desired wavelength (e.g., 275 nm).

  • Analysis: Inject a standard volume (e.g., 10 µL) of the standards and the sample.

  • Data Processing:

    • Identify the peak corresponding to 2-(Methylaminomethyl)phenol HCl based on its retention time from the standard injection.

    • Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Future Directions and Conclusion

2-(Methylaminomethyl)phenol Hydrochloride is more than a simple chemical reagent; it is a versatile platform for innovation. Its demonstrated efficacy as a quorum sensing inhibitor opens new frontiers in the fight against antimicrobial resistance. Its utility as a synthetic building block provides access to novel chemical matter for drug discovery and materials science.

Future research should focus on:

  • Expanding Antimicrobial Scope: Testing its efficacy against a broader panel of pathogens and investigating its mechanism of action in greater detail.

  • Medicinal Chemistry Optimization: Using its scaffold to develop derivatives with improved potency, selectivity, and pharmacokinetic profiles for antimicrobial or anticancer applications.

  • Novel Catalyst Development: Synthesizing and evaluating metal complexes for applications in asymmetric catalysis or as therapeutic agents.

  • Polymer Science: Exploring its role as a precursor for specialized epoxy curing agents or polyurethane catalysts with unique properties.

By leveraging the foundational knowledge and protocols outlined in this guide, researchers are well-equipped to explore and unlock the considerable potential of this valuable compound.

References

  • A Comparative Guide to Analytical Methods for 2-(Aminomethyl)-4-methylphenol Hydrochloride. (n.d.). Benchchem.
  • 2-((Dimethylamino)methyl)-4-methylphenol hydrochloride AldrichCPR 1128-80-9. (n.d.). Sigma-Aldrich.
  • 2-[(Methylamino)methyl]phenol hydrochloride. (n.d.). PubChem.
  • 2-[(Methylamino)methyl]phenol. (n.d.). Smolecule.
  • 2-((Dimethylamino)methyl)phenol (CAS 120-65-0) For Research. (n.d.). Benchchem.
  • 2,4,6-Tris(dimethylaminomethyl)phenol. (n.d.). SIELC Technologies.
  • Separation of 2-((Dimethylamino)methyl)phenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • 2-[(Methylamino)methyl]phenol. (n.d.). Benchchem.
  • 2,4,6-Tris(dimethylaminomethyl)phenol. (n.d.). Wikipedia.
  • Tris(dimethylaminomethyl)phenol. (n.d.). ChemicalBook.
  • Tris(dimethylaminomethyl)phenol: An Overview of its Properties, Composition, Applications, and Storage. (2024, September 25). ChemicalBook.
  • 2,4,6-Tris(dimethylaminomethyl)phenol 95 90-72-2. (n.d.). Sigma-Aldrich.

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An In-Depth Technical Guide to 2-Hydroxy-N-methylbenzylamine Hydrochloride: Commercial Availability, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-N-methylbenzylamine hydrochloride, a substituted aminophenol derivative, represents a versatile chemical entity with potential applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its commercial availability, outlines a detailed synthesis protocol based on the well-established Mannich reaction, and explores its potential biological significance. By detailing the commercial landscape, providing a robust synthetic methodology, and delving into its prospective roles in medicinal chemistry, this guide serves as a critical resource for researchers seeking to explore the therapeutic and chemical potential of this compound.

Introduction: The Significance of Substituted Aminophenols

The aminophenol scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The combination of a hydroxyl group and an amino group on an aromatic ring provides a unique platform for developing molecules with diverse pharmacological activities. The specific substitution pattern and the nature of the substituents on the amine and the aromatic ring can profoundly influence the compound's physicochemical properties, biological targets, and therapeutic potential. 2-Hydroxy-N-methylbenzylamine, as an ortho-substituted aminophenol, presents an interesting candidate for exploration in various therapeutic areas. This guide will provide the foundational knowledge necessary for its acquisition, synthesis, and further investigation.

Commercial Availability and Procurement

This compound is commercially available from several chemical suppliers, catering primarily to the research and development market. It is crucial for researchers to procure materials of appropriate purity to ensure the reliability and reproducibility of their experimental results.

Key Suppliers and Product Specifications

A survey of the chemical supplier landscape reveals several reputable sources for this compound. The compound is typically offered at a purity of 98% or higher, suitable for most laboratory applications.

SupplierCAS NumberPurityAvailable Quantities
TCI America63989-87-7 (HCl salt)[1]>98.0% (TLC)(HPLC)[1]Grams
Santa Cruz Biotechnology60399-02-2 (free base)Not specifiedGrams
CP Lab Safety60399-02-2 (free base)Not specifiedGrams

It is important to note the distinction in the reported CAS numbers. CAS 60399-02-2 corresponds to the free base, 2-(Methylaminomethyl)phenol, while CAS 63989-87-7 refers to the hydrochloride salt, this compound[1]. Researchers should carefully verify the CAS number and product description to ensure they are ordering the correct form of the compound for their intended application.

Considerations for Procurement

When procuring this compound, researchers should:

  • Verify Purity: Request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound.

  • Consider the Salt Form: Determine whether the free base or the hydrochloride salt is more suitable for the planned experiments. The hydrochloride salt generally offers improved stability and solubility in aqueous media.

  • Safety Data Sheet (SDS): Obtain and review the SDS for detailed information on handling, storage, and potential hazards.

Synthesis of this compound

The most direct and established method for the synthesis of 2-Hydroxy-N-methylbenzylamine is the Mannich reaction . This classic organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the ortho position of phenol, using formaldehyde and a primary or secondary amine[2].

The Mannich Reaction: A Mechanistic Overview

The Mannich reaction with phenol proceeds through a well-defined mechanism:

  • Iminium Ion Formation: Formaldehyde reacts with methylamine (or its hydrochloride salt) to form a highly electrophilic methylaminomethyl cation, also known as an iminium ion[3].

  • Electrophilic Aromatic Substitution: The electron-rich phenol ring acts as a nucleophile and attacks the iminium ion. The hydroxyl group of phenol is a strong ortho, para-directing group, meaning the aminomethyl group will preferentially add to the positions ortho and para to the hydroxyl group[3].

Mannich_Mechanism cluster_reactants Reactants cluster_products Products Phenol Phenol Intermediate Resonance-Stabilized Intermediate Phenol->Intermediate + Iminium Ion Formaldehyde Formaldehyde Iminium_Ion Iminium Ion (Electrophile) Formaldehyde->Iminium_Ion + Methylamine - H₂O Methylamine Methylamine Product 2-Hydroxy-N-methylbenzylamine Intermediate->Product - H⁺

Caption: Mechanism of the Mannich reaction for the synthesis of 2-Hydroxy-N-methylbenzylamine.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via the Mannich reaction, adapted from general procedures for phenolic Mannich bases[4][5].

Materials:

  • Phenol

  • Formaldehyde (37% aqueous solution)

  • Methylamine hydrochloride

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol (1 equivalent) in ethanol. Cool the solution in an ice bath.

  • Addition of Reagents: To the cooled solution, add methylamine hydrochloride (1.1 equivalents) followed by the slow, dropwise addition of aqueous formaldehyde solution (1.1 equivalents). Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 24 hours.

  • Workup:

    • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2.

    • Wash the acidic solution with dichloromethane (2 x volume of ethanol) to remove any unreacted phenol and non-basic impurities. Discard the organic layers.

    • Basify the aqueous layer with a cold aqueous solution of sodium hydroxide to a pH of 10-12. The free base of the product should precipitate or form an oil.

    • Extract the product into dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Isolation of the Hydrochloride Salt:

    • Filter the dried organic solution to remove the drying agent.

    • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until precipitation of the hydrochloride salt is complete. Alternatively, add a calculated amount of concentrated hydrochloric acid dropwise with vigorous stirring.

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold dichloromethane.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/ether, to yield pure this compound.

Synthesis_Workflow Start Start: Phenol, Formaldehyde, Methylamine HCl in Ethanol Reaction Mannich Reaction (Room Temperature, 24h) Start->Reaction Acidification Acidification (HCl) Reaction->Acidification Extraction1 DCM Wash (Remove Impurities) Acidification->Extraction1 Basification Basification (NaOH) Extraction1->Basification Extraction2 DCM Extraction of Product Basification->Extraction2 Drying Drying (MgSO₄) Extraction2->Drying HCl_Salt_Formation HCl Salt Formation Drying->HCl_Salt_Formation Filtration Filtration HCl_Salt_Formation->Filtration Purification Recrystallization Filtration->Purification End End: Pure 2-Hydroxy-N-methylbenzylamine HCl Purification->End

Caption: Experimental workflow for the synthesis of this compound.

Potential Biological Significance and Applications in Drug Development

While specific biological activity data for this compound is not extensively published, the structural motifs present in the molecule suggest several avenues for its potential application in drug discovery and development.

Analgesic and Anti-inflammatory Properties

Phenolic compounds are known to exhibit a wide range of biological activities, including analgesic and anti-inflammatory effects. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with biological targets such as enzymes and receptors involved in pain and inflammation pathways. The aminomethyl substituent can influence the compound's polarity, basicity, and ability to interact with specific binding sites.

Antimicrobial and Antifungal Activity

Derivatives of ortho-aminomethylphenols have been reported to possess antibacterial and antifungal properties. The combination of the phenolic hydroxyl group and the aminomethyl moiety may contribute to the disruption of microbial cell membranes or the inhibition of essential microbial enzymes.

Central Nervous System (CNS) Activity

Many benzylamine derivatives are known to interact with targets in the central nervous system. For instance, N-methylbenzylamine is a known monoamine oxidase (MAO) inhibitor. While the presence of the ortho-hydroxyl group will significantly alter the electronic and steric properties of the molecule compared to N-methylbenzylamine, the potential for CNS activity should not be discounted and warrants further investigation.

Future Directions and Conclusion

This compound is a readily accessible chemical entity with a straightforward synthetic route. While its specific biological activities are yet to be fully elucidated, its structural features make it an attractive candidate for screening in various disease models, particularly in the areas of pain, inflammation, infectious diseases, and neurological disorders. This in-depth technical guide provides the necessary information for researchers to procure or synthesize this compound and embark on the exploration of its therapeutic potential. Further studies are warranted to fully characterize its pharmacological profile and to determine its mechanism of action, which could pave the way for the development of novel therapeutics based on this versatile scaffold.

References

  • Tyman, J. H. P., & Patel, M. (2007). Phenolic Structure and Colour in Mannich Reaction Products. Journal of Chemical Research, 2007(1), 35-38.
  • CP Lab Safety. This compound, min 98%, 1 gram. [Link]

  • Wikipedia. Mannich reaction. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-Hydroxy-N-methylbenzylamine Hydrochloride: A Potent Dicarbonyl Scavenger for Cellular Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Root of Oxidative Damage

In the landscape of cellular stress and disease, the accumulation of reactive dicarbonyl species, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA), represents a critical pathogenic event. These electrophiles are byproducts of lipid peroxidation and readily form covalent adducts with essential macromolecules—proteins, DNA, and lipids—leading to cellular dysfunction, inflammation, and apoptosis.[1][2][3] This process is a key contributor to a range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and certain cancers.[3][4][5]

2-Hydroxy-N-methylbenzylamine Hydrochloride is a specialized chemical tool designed for researchers investigating the impacts of dicarbonyl stress. Its structure is closely related to 2-hydroxybenzylamine (2-HOBA), a naturally occurring and extensively studied dicarbonyl scavenger found in buckwheat.[1][4] The core functional moieties responsible for this scavenging activity—the phenolic hydroxyl group and the benzylamine—are present in 2-Hydroxy-N-methylbenzylamine. This application note leverages the wealth of data on 2-HOBA to provide a robust framework for utilizing its N-methylated counterpart in experimental settings. The primary mechanism of action involves the rapid and selective trapping of dicarbonyl electrophiles, preventing their interaction with cellular targets.[2][6] This document provides detailed protocols for researchers in cell biology, pharmacology, and drug development to explore the cytoprotective effects of this compound.

Chemical and Physical Properties

A clear understanding of the compound's properties is essential for proper handling, storage, and experimental design.

PropertyValueReference(s)
CAS Number 60399-02-2[7]
Molecular Formula C₈H₁₁NO · HCl[8]
Molecular Weight 173.64 g/mol [9]
Appearance White to off-white solid[9]
Melting Point 148 °C[9]
Solubility Soluble in DMSO (e.g., 25 mg/mL) and water.[1]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[10][11]

Mechanism of Action: Quenching the Inflammatory Spark

The therapeutic and protective potential of this compound stems from its ability to act as a high-avidity scavenger of reactive dicarbonyl electrophiles. This action preempts a cascade of downstream pathological events.

  • Lipid Peroxidation & Dicarbonyl Formation: Cellular stressors, particularly reactive oxygen species (ROS), initiate the peroxidation of polyunsaturated fatty acids within cell membranes.

  • Macromolecule Adduction: These dicarbonyls rapidly react with primary amine groups (e.g., lysine residues) on proteins and DNA, forming stable adducts. This modification alters protein structure and function, promotes aggregation, and can be mutagenic.[6]

  • Cellular Dysfunction & Inflammation: The accumulation of these adducted macromolecules triggers stress signaling pathways, including the NF-κB and MAPK pathways, leading to the upregulation of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and ultimately, apoptosis.[12][13][14]

  • Intervention by 2-Hydroxy-N-methylbenzylamine: This compound provides an alternative, high-priority target for dicarbonyls. It reacts with them at a rate several orders of magnitude faster than their reaction with endogenous macromolecules, effectively neutralizing them and preventing cellular damage.[6]

Mechanism_of_Action cluster_0 Cellular Stress Cascade cluster_1 Therapeutic Intervention ROS Oxidative Stress (e.g., H₂O₂) Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Dicarbonyls Reactive Dicarbonyls (IsoLGs, MDA) Lipid_Perox->Dicarbonyls Adducts Macromolecule Adducts (Proteins, DNA) Dicarbonyls->Adducts Signaling Stress Signaling Activated (NF-κB, MAPK) Adducts->Signaling Inflammation Inflammation & Apoptosis (IL-1β, TNF-α, Cell Death) Signaling->Inflammation HNMBA 2-Hydroxy-N-methylbenzylamine Hydrochloride Neutralization Neutralization of Dicarbonyls HNMBA->Neutralization Neutralization->Dicarbonyls Scavenges caption Mechanism of Dicarbonyl Scavenging.

Figure 1: Mechanism of Dicarbonyl Scavenging.

Experimental Protocols

The following protocols are adapted from published studies using the parent compound, 2-hydroxybenzylamine (2-HOBA), and serve as a robust starting point for investigating this compound.

Protocol 1: In Vitro Assessment of Cytoprotection Against Oxidative Stress

This protocol details a method to evaluate the ability of the compound to protect cultured cells from oxidative stress-induced apoptosis.

Materials:

  • This compound

  • Cell line (e.g., mouse aortic endothelial cells, primary macrophages, or HepG2 human liver cancer cells)[7][12]

  • Cell culture medium and supplements

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will achieve 70-80% confluency after 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 25 mg/mL).[1] Further dilute in cell culture medium to achieve final working concentrations (e.g., 10 µM, 50 µM, 100 µM). A vehicle control (medium with an equivalent concentration of DMSO) should be prepared.

  • Pre-treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of the compound or vehicle control. Incubate for 2-4 hours.

  • Induction of Oxidative Stress: To the pre-treated wells, add H₂O₂ to a final concentration of 250 µM to induce oxidative stress.[12] Include a negative control group with no H₂O₂.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.

  • Apoptosis Analysis: a. Harvest the cells by trypsinization and collect the culture medium to include any floating cells. b. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS. c. Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. d. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol. e. Incubate in the dark for 15 minutes at room temperature. f. Analyze the samples by flow cytometry within one hour. Quantify the percentage of apoptotic cells (Annexin V positive).

In_Vitro_Workflow start Seed Cells (e.g., Macrophages) pretreat Pre-treat with 2-Hydroxy-N-methylbenzylamine HCl (2-4 hours) start->pretreat stress Induce Stress (250 µM H₂O₂) pretreat->stress incubate Incubate (24 hours) stress->incubate harvest Harvest & Stain (Annexin V/PI) incubate->harvest analyze Analyze via Flow Cytometry harvest->analyze caption Workflow for in vitro cytoprotection assay.

Sources

Application Notes & Protocols: 2-Hydroxy-N-methylbenzylamine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Hydroxy-N-methylbenzylamine Hydrochloride, a versatile yet underutilized bifunctional organic compound. We move beyond a simple cataloging of properties to deliver a comprehensive analysis of its synthesis, potential applications, and detailed experimental protocols. This document is structured to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, highlighting the compound's utility as a precursor for advanced ligand design, a building block for heterocyclic scaffolds, and a key intermediate in multi-step synthesis. The protocols herein are presented with a focus on causality, explaining the rationale behind procedural steps to empower researchers to adapt and innovate.

Compound Profile: Properties, Handling, and Safety

This compound is the salt form of the parent freebase, which enhances its stability, crystallinity, and handling characteristics. The key structural features—an ortho-phenolic hydroxyl group and a secondary N-methyl amine—confer a unique reactivity profile, making it an attractive substrate for diverse synthetic transformations.

Physicochemical Data
PropertyValue
Chemical Formula C₈H₁₂ClNO
Molecular Weight 173.64 g/mol
Appearance Typically a white to off-white crystalline solid
Solubility Soluble in water, methanol, and DMSO.[1]
Melting Point Not widely reported; requires experimental determination.
CAS Number 147238-33-9
Handling and Safety Precautions

As with related benzylamine and hydrochloride salt compounds, this compound should be handled with care in a controlled laboratory environment.

  • General Hazards: Corrosive and may cause skin and eye burns.[1] It is also harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][3][4] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or aerosols.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • First Aid: In case of contact with eyes, rinse immediately and cautiously with plenty of water for at least 15 minutes and seek immediate medical attention.[1] For skin contact, wash off immediately with plenty of water.[1] If ingested, do NOT induce vomiting and seek immediate medical assistance.[3]

Synthesis Protocol: A Reliable Route

While commercially available, a straightforward synthesis from common starting materials is often desirable. The most logical and efficient route is the reductive amination of 2-hydroxybenzaldehyde (salicylaldehyde) with methylamine, followed by salt formation.

Protocol 1: Synthesis via Reductive Amination

This protocol proceeds in two distinct stages: the formation of the Schiff base (imine) intermediate, followed by its in-situ reduction to the secondary amine.

Causality:

  • Schiff Base Formation: The reaction between the aldehyde group of salicylaldehyde and the primary amine of methylamine forms an imine. This reaction is typically reversible and is driven forward by the subsequent, irreversible reduction step.

  • Reduction: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for reducing the imine C=N bond in the presence of the aromatic ring. It is safer and easier to handle than stronger reducing agents like LiAlH₄.

  • Acidification: The final addition of hydrochloric acid serves two purposes: it protonates the amine to form the stable, isolable hydrochloride salt and neutralizes any excess borohydride.

dot

References

Application Notes and Protocols for Asymmetric Synthesis Utilizing 2-(Methylaminomethyl)phenol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Phenolic Amines in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where stereochemistry dictates biological activity. Chiral ligands, capable of directing the stereochemical outcome of a reaction, are central to this endeavor. Phenolic amine scaffolds, such as derivatives of 2-(Methylaminomethyl)phenol, offer a privileged structural motif for the design of effective chiral ligands. The inherent functionalities—a hydroxyl group and an amino group—provide two points of coordination or interaction, which can be exploited to create a well-defined chiral environment around a metal center or to act as bifunctional organocatalysts.

This guide provides an in-depth exploration of the application of chiral ligands derived from the conceptual framework of 2-(Methylaminomethyl)phenol in asymmetric synthesis. While 2-(Methylaminomethyl)phenol Hydrochloride itself is a simple achiral molecule, it serves as a foundational building block for more complex, chiral ligands. Specifically, we will delve into the synthesis of chiral Schiff base ligands, derived from salicylaldehyde derivatives and chiral amino alcohols, and their successful application in the highly synthetically useful enantioselective addition of diethylzinc to aldehydes.

Part 1: Synthesis of a Chiral Schiff Base Ligand

The transformation of a simple achiral precursor like a salicylaldehyde derivative into a potent chiral ligand is a cornerstone of asymmetric catalyst development. By reacting a salicylaldehyde with a readily available chiral amino alcohol, a chiral Schiff base (an imine) is formed. This new molecule possesses a defined three-dimensional structure that is key to inducing enantioselectivity.

Causality Behind Experimental Choices:

The selection of a chiral amino alcohol as the chiral auxiliary is strategic. The resulting Schiff base ligand contains both a nitrogen atom from the imine and a hydroxyl group from the amino alcohol, which can coordinate to a metal, creating a rigid, chiral pocket. The steric bulk and electronic properties of both the salicylaldehyde derivative and the chiral amino alcohol can be tuned to optimize the enantioselectivity of the subsequent catalytic reaction. For this protocol, we will focus on the synthesis of a ligand derived from 3,5-di-tert-butylsalicylaldehyde and (1R,2S)-(-)-norephedrine, a readily available and effective chiral amino alcohol. The bulky tert-butyl groups on the salicylaldehyde component enhance the steric hindrance within the chiral pocket of the resulting metal complex, which often leads to higher enantioselectivity.

Experimental Protocol: Synthesis of (R,S)-2-(1-hydroxy-1-phenylpropan-2-ylimino)methyl-4,6-di-tert-butylphenol

Materials:

  • 3,5-di-tert-butylsalicylaldehyde

  • (1R,2S)-(-)-Norephedrine

  • Anhydrous Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a 100 mL round-bottom flask, add 3,5-di-tert-butylsalicylaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous methanol (approximately 20 mL).

  • To this solution, add (1R,2S)-(-)-norephedrine (1.0 eq).

  • Place the flask under an inert atmosphere and equip it with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to yield the pure chiral Schiff base ligand as a crystalline solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Application in Asymmetric Diethylzinc Addition to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a powerful C-C bond-forming reaction for the synthesis of chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and natural products. The reaction is typically catalyzed by a chiral ligand that coordinates to the zinc, forming a chiral complex that delivers the ethyl group to one face of the aldehyde preferentially.

Mechanism of Asymmetric Induction:

The chiral Schiff base ligand synthesized in Part 1 acts as a catalyst in this transformation. In the presence of diethylzinc, the ligand forms a chiral zinc complex. The aldehyde substrate then coordinates to this complex. The specific stereochemistry of the ligand dictates the facial selectivity of the ethyl group addition to the carbonyl carbon of the aldehyde, leading to the formation of one enantiomer of the product alcohol in excess.

Diagram: Proposed Catalytic Cycle

Catalytic_Cycle cluster_0 Catalytic Cycle Ligand Chiral Ligand (L) Active_Catalyst [LZnEt] Complex Ligand->Active_Catalyst + Et₂Zn Et2Zn Et₂Zn Transition_State [LZnEt(RCHO)] Transition State Active_Catalyst->Transition_State + RCHO Aldehyde RCHO Product_Complex [LZn(OEt)(RCH(Et))] Transition_State->Product_Complex Et transfer Product_Complex->Active_Catalyst + Et₂Zn - Zn(OEt)₂ Chiral_Alcohol Chiral Alcohol (R)-RCH(Et)OH Product_Complex->Chiral_Alcohol Workup (H₃O⁺)

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral ligand.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral Schiff base ligand (synthesized in Part 1)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and line

  • Dry syringes

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral Schiff base ligand (0.05 eq).

  • Add anhydrous toluene (10 mL) to dissolve the ligand.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M in hexanes, 2.0 eq) to the ligand solution via syringe. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-1-propanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation: Representative Results
EntryAldehydeLigand Loading (mol%)Yield (%)ee (%)
1Benzaldehyde59592 (R)
24-Chlorobenzaldehyde59294 (R)
34-Methoxybenzaldehyde59688 (R)
4Cinnamaldehyde58590 (R)

Note: The data presented in this table are representative and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Conclusion

The strategic use of chiral ligands derived from phenolic amine precursors, such as 2-(Methylaminomethyl)phenol, represents a powerful approach in asymmetric synthesis. The straightforward synthesis of these ligands, coupled with their high efficacy in key transformations like the enantioselective addition of diethylzinc to aldehydes, underscores their value to the research and drug development community. The protocols and principles outlined in this guide provide a solid foundation for the application of this important class of chiral catalysts in the synthesis of enantiomerically enriched molecules.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]

  • Walsh, P. J., & Kozlowski, M. C. (2009). Fundamentals of Asymmetric Catalysis. University Science Books.[Link]

  • Balsells, J., & Walsh, P. J. (2000). The Use of Air-Stable (Salen)Ti(IV) Complexes in Asymmetric Catalysis: Enantioselective Addition of TMSCN to Aldehydes. Journal of the American Chemical Society, 122(8), 1802-1803. [Link]

Application Notes & Protocols: Chiral Aminophenol Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of chiral aminophenol ligands in asymmetric catalysis. While the initial query concerned α-Methylamino-o-cresol Hydrochloride, a compound not prominently documented as a catalytic ligand, we have broadened the scope to the well-established and highly effective class of chiral aminophenol ligands. These ligands are instrumental in creating stereochemically precise molecules, a critical requirement in the pharmaceutical and fine chemical industries.[1][2] This guide will delve into the mechanistic principles, provide field-proven insights, and offer detailed protocols for a representative application: the enantioselective addition of diethylzinc to aldehydes.

Introduction to Chiral Aminophenol Ligands

Chiral aminophenol ligands are a class of organic molecules that have become indispensable tools in asymmetric catalysis. Their effectiveness stems from a robust structural framework that combines a phenolic hydroxyl group and an amino group, both of which can coordinate to a metal center.[1] This bidentate chelation creates a rigid and well-defined chiral environment around the metal, enabling high levels of stereocontrol in a variety of chemical transformations.[2][3]

The modular nature of these ligands is a significant advantage; their steric and electronic properties can be fine-tuned by modifying the substituents on both the aromatic ring and the amino group.[3] This adaptability allows for the optimization of the ligand for specific substrates and reactions, leading to catalysts with high enantioselectivity and reactivity.[3] Chiral aminophenols have been successfully employed in a range of reactions, including reductions, additions, and C-C bond-forming reactions.[4][5]

Featured Application: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols, which are valuable building blocks in the synthesis of natural products and pharmaceuticals.[6][7] Chiral aminophenol ligands are particularly effective in catalyzing this transformation, often achieving excellent yields and high enantiomeric excesses (ee).[8]

Mechanistic Insights

The catalytic cycle, illustrated below, is believed to proceed through the formation of a chiral zinc-ligand complex. The aminophenol ligand first reacts with diethylzinc to form a zinc alkoxide-amine complex. This complex then coordinates with the aldehyde substrate. The chiral environment created by the ligand dictates the facial selectivity of the nucleophilic attack of the ethyl group from the zinc reagent onto the aldehyde's carbonyl carbon. This controlled delivery of the alkyl group results in the preferential formation of one enantiomer of the secondary alcohol product.

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output A Chiral Aminophenol Ligand + Et2Zn B Chiral Zn-Ligand Complex A->B Formation C Aldehyde Coordination B->C Substrate Binding D Enantioselective Ethyl Transfer C->D Intramolecular Reaction E Zinc Alkoxide Product D->E Product Formation F Product Release & Catalyst Regeneration E->F Hydrolysis F->B Regeneration Chiral_Alcohol Chiral Alcohol (R-CH(Et)OH) F->Chiral_Alcohol Aldehyde Aldehyde (R-CHO) Aldehyde->C Et2Zn Diethylzinc (Et2Zn) Et2Zn->A

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

Causality Behind Experimental Choices

The choice of an aminophenol ligand with bulky substituents is often crucial for achieving high enantioselectivity.[8] These bulky groups create a more defined chiral pocket, enhancing the steric differentiation between the two faces of the approaching aldehyde. The solvent also plays a critical role; non-polar solvents like toluene or hexane are typically preferred as they do not compete with the ligand or substrate for coordination to the zinc center. The reaction temperature is another key parameter, with lower temperatures generally leading to higher enantioselectivity by reducing the thermal energy of the system and amplifying the energetic differences between the diastereomeric transition states.

Experimental Protocols

The following is a detailed, step-by-step protocol for the enantioselective addition of diethylzinc to benzaldehyde, using a representative chiral aminophenol ligand.

Materials and Reagents
  • Chiral Aminophenol Ligand: (1R,2S)-(-)-2-(methylamino)-1-phenyl-1-propanol (or a similar commercially available or synthesized aminophenol)

  • Diethylzinc: 1.0 M solution in hexanes

  • Benzaldehyde: Freshly distilled

  • Anhydrous Toluene

  • Saturated Aqueous Ammonium Chloride (NH4Cl) Solution

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Standard laboratory glassware (Schlenk flasks, syringes, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Workflow

Experimental Workflow start Start setup Reaction Setup under Inert Atmosphere start->setup ligand_add Add Chiral Ligand and Toluene setup->ligand_add et2zn_add Add Diethylzinc Solution (dropwise at 0°C) ligand_add->et2zn_add stir_1 Stir for 30 min at 0°C et2zn_add->stir_1 aldehyde_add Add Benzaldehyde (dropwise at 0°C) stir_1->aldehyde_add stir_2 Stir for 24h at room temperature aldehyde_add->stir_2 quench Quench with sat. aq. NH4Cl stir_2->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer with MgSO4 extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Flash Chromatography concentrate->purify analyze Analyze by Chiral HPLC purify->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the asymmetric addition.

Detailed Procedure
  • Reaction Setup: A 50 mL Schlenk flask is dried in an oven and cooled under a stream of inert gas (Nitrogen or Argon).

  • Ligand Addition: The chiral aminophenol ligand (e.g., 0.05 mmol) is added to the flask, followed by anhydrous toluene (10 mL).

  • Catalyst Formation: The solution is cooled to 0°C in an ice bath. A 1.0 M solution of diethylzinc in hexanes (1.1 mL, 1.1 mmol) is added dropwise via syringe. The mixture is stirred at 0°C for 30 minutes.

  • Substrate Addition: Freshly distilled benzaldehyde (1.0 mmol) is added dropwise to the reaction mixture at 0°C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution (10 mL) at 0°C. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the chiral secondary alcohol.

  • Analysis: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The effectiveness of different chiral aminophenol ligands can be compared by tabulating the yield and enantiomeric excess for the addition of diethylzinc to a range of aldehydes.

EntryAldehydeLigandYield (%)ee (%)
1BenzaldehydeLigand A9598 (R)
24-ChlorobenzaldehydeLigand A9297 (R)
32-NaphthaldehydeLigand A9099 (R)
4CinnamaldehydeLigand A8594 (R)
5BenzaldehydeLigand B9395 (S)

Table 1: Representative data for the enantioselective addition of diethylzinc to various aldehydes using different chiral aminophenol ligands.

Conclusion

Chiral aminophenol ligands are a versatile and highly effective class of ligands for asymmetric catalysis. Their modular synthesis and ability to form well-defined, rigid metal complexes allow for the predictable and efficient synthesis of a wide range of chiral molecules. The protocol provided herein for the enantioselective addition of diethylzinc to aldehydes serves as a robust starting point for researchers looking to employ these powerful catalytic tools in their own synthetic endeavors. Further optimization of the ligand structure and reaction conditions can lead to even higher levels of stereocontrol and broader substrate scope.

References

  • Wang, Y., et al. (2024). Synthesis of Planar-Chiral [2.2]Paracyclophane-Based Oxazole-Pyrimidine Ligands and Application in Nickel-Catalyzed 1,2. Chinese Journal of Chemistry, 42(6), 705-710. Available at: [Link]

  • Jiang, B., et al. (2015). Application of chiral aminophenol ligand in asymmetric synthesis of efavirenz. Google Patents. WO2015192774A1.
  • Kodama, K., et al. (2006). A library of chiral imidazoline-aminophenol ligands: discovery of an efficient reaction sphere. Chemistry, 12(35), 9049-9059. Available at: [Link]

  • Reddy, K. S., et al. (2007). Synthesis of Novel Chiral 1,3-Aminophenols and Application for the Enantioselective Addition of Diethylzinc to Aldehydes. Tetrahedron: Asymmetry, 18(13), 1579-1585. Available at: [Link]

  • Wu, J., et al. (2008). Synthesis of novel chiral tridentate aminophenol ligands for enantioselective addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 19(14), 1726-1731. Available at: [Link]

  • van den Berg, M., et al. (2000). Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions, (22), 4035-4040. Available at: [Link]

  • Wikipedia. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Available at: [Link]

  • Reyes, E., et al. (2022). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 27(15), 4786. Available at: [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. Available at: [Link]

  • Tanimori, S., et al. (2018). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[4][5]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Molecules, 23(10), 2469. Available at: [Link]

  • Chen, Z., et al. (2020). Chiral Aminophosphines as Catalysts for Enantioselective Double-Michael Indoline Syntheses. Molecules, 25(21), 5032. Available at: [Link]

  • Mahmoud, A. R. (2024). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. Available at: [Link]

  • Pu, L. (2004). Chiral Ligands for Asymmetric Catalysis. Chemical Reviews, 104(3), 1687-1716. Available at: [Link]

  • Borah, A. J., & Gogoi, P. (2020). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 16, 2969-3011. Available at: [Link]

  • Patil, P. S., et al. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18511-18520. Available at: [Link]

  • Das, J. (2023). Catalytic Asymmetric Addition of Selenophenol to Imine. ResearchGate. Available at: [Link]

  • Li, X., et al. (2021). Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands. Organic Letters, 23(15), 5892-5897. Available at: [Link]

  • Kumar, P., & Singh, V. K. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1387213. Available at: [Link]

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The Strategic Role of 2-Hydroxy-N-methylbenzylamine Hydrochloride in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of benzylamine derivatives as precursors in pharmaceutical synthesis, with a specific focus on the structural motif of 2-Hydroxy-N-methylbenzylamine Hydrochloride. While direct, large-scale pharmaceutical syntheses starting from the 2-hydroxy isomer are not extensively documented in publicly available literature, its structural analogues are pivotal in the production of widely-used pharmaceuticals.

This guide will therefore utilize the well-established synthesis of a key intermediate for Phenylephrine , an active pharmaceutical ingredient (API), as a representative example. The precursor in this synthesis, N-methylbenzylamine, shares the core functional group arrangement and reactivity profile with this compound. The principles, protocols, and analytical methods described herein are thus directly translatable and provide a robust framework for researchers working with this class of compounds.

Introduction: The Benzylamine Moiety in Medicinal Chemistry

Benzylamine and its derivatives are versatile building blocks in organic synthesis. The presence of a reactive amine group attached to a benzyl substituent makes them ideal precursors for constructing more complex molecular architectures found in a wide array of pharmaceuticals. The benzyl group can serve as a protecting group for the nitrogen atom, which can be readily removed via hydrogenolysis in later synthetic steps. This strategy is fundamental in the synthesis of numerous APIs.

N-methylbenzylamine, a close structural relative of 2-Hydroxy-N-methylbenzylamine, is a key intermediate in the synthesis of compounds like Fluoxetine hydrochloride and Phenylephrine hydrochloride. The hydroxyl group in 2-Hydroxy-N-methylbenzylamine introduces an additional functional handle that can be exploited for further molecular elaboration or to influence the electronic properties of the molecule.

Safety and Handling of Benzylamine Derivatives

As a Senior Application Scientist, it is imperative to emphasize that safe handling is the cornerstone of any laboratory protocol. Benzylamine derivatives, including this compound, require careful handling due to their potential health hazards.

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[1][2][3][4][5]

  • Avoid inhalation of dust or vapors.[2][3] If dust is generated, respiratory protection may be required.[1][4]

  • Prevent contact with skin and eyes.[1][2][3][5] In case of contact, rinse immediately and thoroughly with water.[2][3][5]

  • Do not eat, drink, or smoke in the laboratory.[1][2]

  • Ensure that an eyewash station and safety shower are readily accessible.[2][4]

Material-Specific Hazards:

  • Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Irritation: Causes skin and serious eye irritation.[1][4][5]

  • Allergic Reactions: May cause an allergic skin reaction.[1][3][5]

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.[2][3][4] Some derivatives are air and moisture sensitive.[1][2]

Hazard StatementPrecautionary Measures
Harmful if swallowed/in contact with skinWear protective gloves/clothing. Wash hands thoroughly after handling.[1][2]
Causes serious eye irritationWear eye/face protection. Rinse cautiously with water for several minutes if in eyes.[1][3][4][5]
May cause an allergic skin reactionAvoid breathing dust. Contaminated work clothing should not be allowed out of the workplace.[1][3][5]

Application Protocol: Synthesis of a Phenylephrine Precursor

This section details the synthesis of α-(N-methyl-N-benzylamino)-3-hydroxy acetophenone hydrochloride, a key intermediate in the manufacture of Phenylephrine. This protocol is adapted from established industrial processes and serves as an exemplary workflow for the use of benzylamine precursors.

Overall Synthetic Workflow

The synthesis is a multi-step process that begins with a commercially available starting material, 3-hydroxyacetophenone, and utilizes N-methylbenzylamine in a crucial amination step.

Synthetic Workflow A 3-Hydroxyacetophenone B 2-Bromo-1-(3-hydroxyphenyl)ethanone A->B Bromination C 2-(Benzylmethylamino)-1-(3-hydroxyphenyl)ethanone B->C Amination with N-methylbenzylamine D Phenylephrine (DL-base) C->D Hydrogenation (Reduction & Debenzylation) E L-Phenylephrine D->E Chiral Resolution

Synthetic pathway to L-Phenylephrine.
Step-by-Step Laboratory Protocol

This protocol focuses on the critical amination step, where the benzylamine precursor is introduced.

Objective: To synthesize 2-(Benzylmethylamino)-1-(3-hydroxyphenyl)ethanone from 2-Bromo-1-(3-hydroxyphenyl)ethanone and N-methylbenzylamine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-1-(3-hydroxyphenyl)ethanone215.0421.5 g0.1
N-methylbenzylamine121.1813.3 g0.11
Sodium Bicarbonate (NaHCO₃)84.0110.1 g0.12
Toluene-200 mL-
Water-100 mL-
Saturated Sodium Chloride Solution-50 mL-

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 21.5 g of 2-Bromo-1-(3-hydroxyphenyl)ethanone in 100 mL of toluene.

  • Base Addition: Prepare a solution of 10.1 g of sodium bicarbonate in 100 mL of water and add it to the flask.

  • Amination: While stirring vigorously, add 13.3 g of N-methylbenzylamine dropwise to the mixture over 30 minutes, maintaining the temperature between 20-25°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting bromo-ketone is consumed.

  • Workup and Extraction:

    • Once the reaction is complete, stop stirring and allow the layers to separate.

    • Transfer the contents to a separatory funnel. Remove the lower aqueous layer.

    • Wash the organic layer with 50 mL of saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product, 2-(Benzylmethylamino)-1-(3-hydroxyphenyl)ethanone.

    • The crude product can be purified by recrystallization or used directly in the next step.

Rationale for Experimental Choices (E-E-A-T)
  • Choice of Solvent (Toluene): Toluene is an excellent solvent for the organic reactants and is immiscible with water, which facilitates a simple workup and phase separation.

  • Use of Sodium Bicarbonate: The reaction between the bromo-ketone and N-methylbenzylamine generates hydrobromic acid (HBr) as a byproduct. Sodium bicarbonate, a mild base, is used to neutralize this acid, driving the reaction to completion and preventing potential side reactions catalyzed by the acid.

  • Vigorous Stirring: This is a biphasic reaction (organic and aqueous layers). Vigorous stirring is crucial to maximize the interfacial area between the two phases, thereby increasing the reaction rate.

  • Aqueous Workup: Washing with water and brine removes the inorganic salts (sodium bromide and excess sodium bicarbonate) and any water-soluble impurities from the organic phase, simplifying the purification of the desired product.

Subsequent Transformation to the Active Pharmaceutical Ingredient

The intermediate, 2-(Benzylmethylamino)-1-(3-hydroxyphenyl)ethanone, is then converted to Phenylephrine. This involves a key hydrogenation step which accomplishes two transformations simultaneously.

Hydrogenation Step cluster_0 Key Intermediate cluster_1 Active Pharmaceutical Ingredient C 2-(Benzylmethylamino)-1- (3-hydroxyphenyl)ethanone D Phenylephrine (3-(1-Hydroxy-2-methylamino-ethyl)-phenol) C->D H₂ / Pd-C 1. Ketone Reduction 2. N-Debenzylation

Simultaneous reduction and debenzylation.
  • Catalytic Hydrogenation: The intermediate is subjected to hydrogenation using a catalyst such as Palladium on Carbon (Pd/C).[1] This reaction reduces the ketone group to a secondary alcohol and cleaves the N-benzyl bond (debenzylation), leaving the desired N-methyl group intact. This dual transformation in a single step is an efficient synthetic strategy. The product is a racemic mixture of (R)- and (S)-phenylephrine.

  • Chiral Resolution: Since only the (R)-enantiomer is pharmacologically active, a chiral resolution step is required. This is often achieved by forming diastereomeric salts with a chiral acid, such as L-(+)-tartaric acid.[1] The different solubilities of the diastereomeric salts allow for their separation by crystallization.

  • Salt Formation: Finally, the resolved L-phenylephrine base is converted to its hydrochloride salt by reacting it with hydrochloric acid to improve its stability and solubility for pharmaceutical formulations.[1]

Analytical Methods for Quality Control

Ensuring the purity and identity of the precursor and its downstream products is critical in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.

Exemplary HPLC Method for Benzylamine Derivatives:

This method is based on the analysis of related impurities in pharmaceutical products and can be adapted for this compound and its reaction products.

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol : Water (e.g., 90:10, v/v), pH adjusted to 2.5 with o-phosphoric acid
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 40°C
Detection Wavelength 210 - 240 nm (depending on the specific chromophore)
Injection Volume 10 µL

Rationale for HPLC Method Parameters:

  • C18 Column (Reverse-Phase): This is a versatile stationary phase suitable for separating a wide range of moderately polar to non-polar organic molecules.

  • Acidified Mobile Phase: The addition of an acid (like phosphoric acid) to the mobile phase protonates the amine groups, leading to better peak shapes and preventing peak tailing.

  • UV Detection: The aromatic ring in the benzylamine derivatives provides strong UV absorbance, allowing for sensitive detection.

Conclusion

This compound and its analogues are valuable precursors in the synthesis of pharmaceuticals. Their utility stems from the strategic use of the N-benzyl group as a protecting or directing group, which can be efficiently removed in later synthetic stages. The protocols and analytical methods detailed in this guide, using the synthesis of a Phenylephrine intermediate as a practical example, provide a solid foundation for researchers and drug development professionals. A thorough understanding of the reaction mechanisms, safety precautions, and analytical controls is paramount to the successful and safe application of these important chemical building blocks.

References

  • Improved Process For Preparing L-Phenylephrine Hydrochloride On An Industrial Scale. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Chem Service. (2019-11-13). Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Hydroxy-N-methylbenzylamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry and drug discovery, the validation of a biological target and the specificity of a compound's action are paramount. This guide focuses on the strategic application of 2-Hydroxy-N-methylbenzylamine Hydrochloride, a critical chemical tool whose primary significance lies not in its intrinsic biological activity, but in its role as a meticulously designed negative control. Its structural analog, 2-hydroxybenzylamine (2-HOBA), is a promising therapeutic agent, acting as a potent scavenger of reactive dicarbonyl species implicated in a range of pathologies. The N-methylated form, this compound, serves as an indispensable comparator to elucidate the precise mechanism of action of 2-HOBA and to validate that the observed therapeutic effects are a direct consequence of its dicarbonyl scavenging activity. This document provides a comprehensive overview of its synthesis, the scientific rationale for its use as a negative control, and detailed protocols for its application in both in vivo and in vitro experimental settings.

Introduction: The Crucial Role of a Negative Control

The Therapeutic Target: Reactive Dicarbonyl Species

Reactive dicarbonyl species, such as isoketals and malondialdehyde (MDA), are highly reactive electrophiles generated during lipid peroxidation.[1] These molecules can form covalent adducts with proteins, lipids, and DNA, leading to cellular dysfunction, inflammation, and the progression of various diseases, including:

  • Cardiovascular Diseases: Hypertension and atherosclerosis.[1]

  • Neurodegenerative Diseases: Alzheimer's disease.

  • Metabolic Diseases: Non-alcoholic steatohepatitis (NASH).[2]

The Active Agent: 2-Hydroxybenzylamine (2-HOBA)

2-Hydroxybenzylamine (2-HOBA) is a naturally occurring compound found in buckwheat that has demonstrated significant therapeutic potential by acting as a selective scavenger of reactive dicarbonyls.[3] Its unique chemical structure allows it to rapidly and selectively trap these harmful electrophiles, thereby preventing their damaging downstream effects.

The Rationale for this compound as a Negative Control

The efficacy of 2-HOBA as a dicarbonyl scavenger is attributed to the presence of its primary amine and the ortho-hydroxyl group. Methylation of the primary amine to a secondary amine in 2-Hydroxy-N-methylbenzylamine significantly diminishes its reactivity towards dicarbonyls.[3] This subtle structural modification makes it an ideal negative control because:

  • Structural Similarity: It is structurally very similar to 2-HOBA, minimizing the likelihood of off-target effects that could differ between the two compounds for reasons other than dicarbonyl scavenging.

  • Differential Activity: It exhibits low reactivity with isoketals and does not show the same therapeutic effects as 2-HOBA in preclinical models of disease, such as angiotensin II-induced hypertension.[3]

By comparing the effects of 2-HOBA to those of this compound, researchers can confidently attribute the observed therapeutic outcomes of 2-HOBA to its dicarbonyl scavenging activity.

Synthesis and Characterization

The synthesis of this compound can be achieved through a variety of methods, with reductive amination of salicylaldehyde with methylamine being a common and efficient route.

Synthesis Protocol: Reductive Amination of Salicylaldehyde

This protocol outlines a general procedure for the synthesis of 2-Hydroxy-N-methylbenzylamine, which can then be converted to its hydrochloride salt.

Materials:

  • Salicylaldehyde

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) (e.g., 2 M in diethyl ether or as a gas)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) in methanol.

    • Cool the solution in an ice bath.

    • Slowly add methylamine solution (1.1 equivalents) to the cooled solution while stirring.

    • Allow the reaction to stir at room temperature for 1-2 hours to form the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture again in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Hydroxy-N-methylbenzylamine as an oil or solid.

  • Salt Formation:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane).

    • Slowly add a solution of HCl in diethyl ether (1.1 equivalents) or bubble HCl gas through the solution.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Characterization:

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Application Protocols

The following protocols provide examples of how to use this compound as a negative control in both in vivo and in vitro settings.

Protocol 1: In Vivo Evaluation in a Mouse Model of Hypertension

This protocol is adapted from studies investigating the effects of 2-HOBA on angiotensin II-induced hypertension.

Objective: To determine if the antihypertensive effects of 2-HOBA are due to its dicarbonyl scavenging activity by comparing its effects to the inactive analog, this compound.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Angiotensin II

  • 2-hydroxybenzylamine (2-HOBA)

  • This compound

  • Vehicle (e.g., sterile saline or drinking water)

  • Osmotic minipumps

  • Blood pressure monitoring system (e.g., tail-cuff plethysmography)

Experimental Design:

  • Animal Groups (n=8-10 per group):

    • Group 1: Vehicle control (no Angiotensin II)

    • Group 2: Angiotensin II + Vehicle

    • Group 3: Angiotensin II + 2-HOBA

    • Group 4: Angiotensin II + this compound (Negative Control)

  • Procedure:

    • Acclimatize mice to the blood pressure measurement procedure for at least 3 days before the start of the experiment.

    • Record baseline blood pressure for all mice.

    • Surgically implant osmotic minipumps containing either vehicle or Angiotensin II (at a dose known to induce hypertension, e.g., 1000 ng/kg/min) subcutaneously.

    • Administer 2-HOBA and this compound to the respective groups. Administration can be via drinking water or oral gavage, at equimolar doses.

    • Monitor systolic blood pressure daily for the duration of the study (e.g., 14 days).

    • At the end of the study, mice can be euthanized, and tissues (e.g., aorta, heart) collected for further analysis (e.g., measurement of isoketal adducts).

Expected Outcome:

It is expected that mice in the Angiotensin II + 2-HOBA group will show a significant attenuation of the rise in blood pressure compared to the Angiotensin II + Vehicle group. In contrast, the Angiotensin II + this compound group is expected to show a hypertensive response similar to the Angiotensin II + Vehicle group, demonstrating that the N-methylated compound does not possess the protective effects of 2-HOBA.

Protocol 2: In Vitro Dicarbonyl Scavenging Assay (DPPH-based)

This protocol provides a general method to assess the radical scavenging activity, which can be adapted to evaluate dicarbonyl scavenging. A common method to assess antioxidant potential is the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay.

Objective: To compare the dicarbonyl scavenging capacity of 2-HOBA with that of this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • 2-hydroxybenzylamine (2-HOBA)

  • This compound

  • Ascorbic acid (positive control)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep this solution in the dark.

    • Prepare stock solutions of 2-HOBA, this compound, and ascorbic acid in methanol at various concentrations (e.g., a serial dilution from 1 mg/mL to 0.01 mg/mL).

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of the test compounds (2-HOBA and its methylated analog) and the positive control (ascorbic acid) to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the percentage of scavenging activity against the concentration of each compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Expected Outcome:

2-HOBA and the positive control, ascorbic acid, are expected to show significant, dose-dependent DPPH scavenging activity, resulting in low IC₅₀ values. In contrast, this compound is expected to exhibit very weak or no scavenging activity, resulting in a much higher IC₅₀ value. This would confirm its inability to effectively scavenge radicals, which is analogous to its low reactivity with dicarbonyls.

Data Presentation

Table 1: Physicochemical Properties

PropertyThis compound
CAS Number 63989-87-7
Molecular Formula C₈H₁₂ClNO
Molecular Weight 173.64 g/mol
Appearance White to off-white solid
Solubility Soluble in water and methanol

Table 2: Expected Comparative Activity

CompoundDicarbonyl ScavengingAntihypertensive Effect (in vivo)
2-hydroxybenzylamine (2-HOBA) HighSignificant
2-Hydroxy-N-methylbenzylamine HCl Low to NoneNone

Visualizations

G cluster_0 Structural Relationship 2_HOBA 2-Hydroxybenzylamine (2-HOBA) (Active Scavenger) N_Methyl_2_HOBA 2-Hydroxy-N-methylbenzylamine (Inactive Control) 2_HOBA->N_Methyl_2_HOBA N-methylation G Start Acclimatize Mice & Establish Baseline BP Implant Implant Osmotic Minipumps (Angiotensin II or Vehicle) Start->Implant Treatment Administer Compounds (Vehicle, 2-HOBA, or Negative Control) Implant->Treatment Monitor Daily Blood Pressure Monitoring (14 days) Treatment->Monitor Endpoint Euthanasia and Tissue Collection Monitor->Endpoint

Caption: In Vivo Hypertension Study Workflow.

G Prepare Prepare DPPH and Test Compound Solutions React Mix DPPH with Test Compounds in 96-well Plate Prepare->React Incubate Incubate in Dark (30 minutes) React->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Analyze Calculate % Scavenging and IC50 Values Measure->Analyze

Caption: In Vitro DPPH Scavenging Assay Workflow.

Conclusion

This compound is an essential tool for researchers investigating the therapeutic potential of 2-HOBA. Its use as a negative control provides a rigorous scientific basis for attributing the biological effects of 2-HOBA to its dicarbonyl scavenging activity. The protocols and information provided in this guide are intended to facilitate the proper design and execution of experiments aimed at validating the mechanism of action of this promising class of therapeutic agents.

References

  • Tao, H., et al. (2020). Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice. bioRxiv. [Link]

  • Mali, V. R., et al. (2024). Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH. Nutrients, 16(10), 1489. [Link]

  • Alzheimer's Drug Discovery Foundation. (2025). Cognitive Vitality Reports: 2-Hydroxybenzylamine. Retrieved from [Link]

  • ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

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Application Notes and Protocols for the Synthesis of Novel Compounds from 2-Hydroxy-N-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Aminophenol Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular scaffolds appear with remarkable frequency due to their inherent ability to interact with biological targets. The 2-hydroxy-N-methylbenzylamine structure is one such privileged motif. It combines a phenolic hydroxyl group and a secondary benzylic amine, providing a rich platform for synthetic diversification. The hydrochloride salt of this compound, 2-Hydroxy-N-methylbenzylamine Hydrochloride, offers a stable, water-soluble starting point for a multitude of chemical transformations.[1][2]

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic strategies to generate novel compounds from this versatile building block. We will delve into the causality behind experimental choices, provide robust, step-by-step protocols for key transformations, and discuss the potential applications of the resulting derivatives.

Core Molecular Attributes and Synthetic Potential

This compound possesses two primary reactive sites: the phenolic hydroxyl group and the secondary amine. This duality allows for orthogonal or sequential chemical modifications, leading to a diverse library of new chemical entities.

  • The Secondary Amine: The N-methyl group provides a steric and electronic environment that influences reactivity. This site is a prime candidate for N-acylation to form amides, N-alkylation to generate tertiary amines, and reductive amination to introduce more complex substituents.

  • The Phenolic Hydroxyl Group: As a nucleophile, the hydroxyl group can undergo O-alkylation to form ethers and O-acylation to yield esters. Its acidity also allows for its use in various coupling reactions.

The strategic manipulation of these two functional groups is the cornerstone of synthesizing novel derivatives with potential applications in areas such as antibacterial, antifungal, and anticancer research.[3][4][5]

Synthetic Pathways and Experimental Protocols

The following sections outline detailed protocols for key synthetic transformations. These protocols are based on well-established methodologies for similar substrates and can be adapted for 2-Hydroxy-N-methylbenzylamine.

Workflow for Derivatization

The general workflow for synthesizing and evaluating novel derivatives is a cyclical process of design, synthesis, purification, and biological testing.

G cluster_0 Synthetic Phase cluster_1 Analysis & Evaluation Phase Start 2-Hydroxy-N-methylbenzylamine Hydrochloride Reaction Select Synthetic Route (e.g., N-Acylation, O-Alkylation) Start->Reaction Choose reagents & conditions Workup Reaction Work-up & Crude Isolation Reaction->Workup Quench & Extract Purification Purification (e.g., Column Chromatography) Workup->Purification Isolate pure compound Product Novel Derivative Purification->Product Analysis Structural Characterization (NMR, MS, IR) Product->Analysis Screening Biological Activity Screening Analysis->Screening Data Data Analysis & SAR Studies Screening->Data Lead Lead Compound Identification Data->Lead Lead->Reaction Iterative Design & Optimization

Caption: General workflow for the synthesis and evaluation of novel compounds.

Protocol 1: N-Acylation to Synthesize Novel Amides

The formation of an amide bond from the secondary amine is a fundamental transformation that can introduce a wide array of functional groups. This reaction is typically robust and high-yielding.

Rationale: The conversion of the amine to an amide can significantly alter the compound's electronic properties, hydrogen bonding capacity, and metabolic stability, which are key determinants of biological activity. We will use a standard acyl chloride for this example.

Materials:

  • This compound

  • Triethylamine (Et₃N)

  • Benzoyl chloride (or other desired acyl chloride)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Basification: Add anhydrous DCM and triethylamine (2.2 equiv). Stir the suspension at room temperature for 20 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure N-acylated derivative.

Protocol 2: O-Alkylation (Williamson Ether Synthesis)

The phenolic hydroxyl group can be readily converted to an ether, which can improve the compound's lipophilicity and oral bioavailability. This protocol outlines a classic Williamson ether synthesis.

Rationale: This reaction proceeds via the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide. The choice of base is critical to selectively deprotonate the phenol without affecting the secondary amine. A weaker base like potassium carbonate is often sufficient.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • An alkyl halide (e.g., benzyl bromide, 1.1 equiv)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • Preparation: To a dry round-bottom flask, add this compound (1.0 equiv), anhydrous potassium carbonate (3.0 equiv), and anhydrous acetonitrile.

  • Reaction: Stir the suspension at room temperature for 10 minutes. Add the alkyl halide (1.1 equiv) to the reaction mixture.

  • Heating: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 82 °C for acetonitrile).

  • Monitoring: Monitor the reaction progress by TLC. The reaction may take 8-24 hours to complete.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure O-alkylated derivative.

Data Presentation: Expected Physicochemical Properties

The following table summarizes the key physicochemical properties of the starting material and provides a hypothetical example for a synthesized derivative.

Parameter2-Hydroxy-N-methylbenzylamine HClN-Benzoyl-2-hydroxy-N-methylbenzylamine (Hypothetical)
Molecular Formula C₈H₁₂ClNOC₁₅H₁₅NO₂
Molecular Weight 173.64 g/mol 241.29 g/mol
Appearance White to light yellow powder/crystal[1]Expected to be a white to off-white solid
Melting Point 146.0 to 150.0 °C[2]To be determined experimentally
Solubility Soluble in water, methanolExpected to be soluble in DCM, ethyl acetate, acetone

Potential Applications and Future Directions

Derivatives of hydroxy- and amino-substituted benzyl compounds have shown a wide range of biological activities. For example, benzamide derivatives are explored for their anticancer and antimicrobial properties.[4][5] The novel compounds synthesized from 2-Hydroxy-N-methylbenzylamine can be screened against various biological targets, including:

  • Enzyme Inhibition: The scaffold can be tailored to fit into the active sites of enzymes like kinases, proteases, or acetylcholinesterase.

  • Receptor Modulation: The derivatives can be tested for agonist or antagonist activity at various G-protein coupled receptors (GPCRs).

  • Antimicrobial Activity: The compounds can be evaluated for their efficacy against a panel of bacterial and fungal strains.[3]

The relationship between the structure of the synthesized derivatives and their biological activity (Structure-Activity Relationship, SAR) can be established through systematic screening. This iterative process of synthesis and testing is fundamental to modern drug discovery.

SAR_Cycle Synthesis Synthesize Library of Derivatives Screening Biological Screening (In Vitro Assays) Synthesis->Screening Data Analyze Data (Identify Hits) Screening->Data SAR Establish SAR (Identify Key Moieties) Data->SAR Design Design Next-Generation Compounds SAR->Design Design->Synthesis Iterate

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel compounds. By leveraging the reactivity of its secondary amine and phenolic hydroxyl groups, researchers can generate diverse libraries of molecules for biological screening. The protocols and workflows detailed in this guide provide a solid foundation for initiating such synthetic programs. Through systematic derivatization and subsequent biological evaluation, new lead compounds can be discovered, paving the way for the development of next-generation therapeutics.

References

  • TAIZHOU MINGXIANG CHEMICAL CO Ltd. (2007). Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride. Google Patents.
  • Zhang, Y., et al. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Retrieved from [Link]

  • Suzana, S., et al. (2022). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2013). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry. Retrieved from [Link]

  • Sedić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Hydroxy-benzamide derivatives synthesis. Retrieved from [Link]

  • Eke, U. B., & Ibezim, E. C. (2014). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Scirp.org. Retrieved from [Link]

  • SHANGHAI TWISUN BIO-PHARM Co Ltd. (2015). Method for synthesizing N-benzylhydroxylamine hydrochloride. Google Patents.
  • PubChem. (n.d.). Methylbenzylamine hydrochloride. Retrieved from [Link]

  • TAIZHOU MINGXIANG CHEMICAL CO Ltd. (2008). Process for synthesizing alpha-(N-methyl-benzyl)-3-hydroxy acetophenone. Google Patents.

Sources

Application Notes & Protocols: The Strategic Use of 2-Hydroxy-N-methylbenzylamine Hydrochloride in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-N-methylbenzylamine Hydrochloride stands as a uniquely versatile and powerful building block in the synthesis of N,O-heterocyclic compounds. Its structure, featuring a nucleophilic secondary amine and a phenolic hydroxyl group held in a specific ortho relationship, provides a pre-organized framework for efficient cyclization reactions. This guide offers an in-depth exploration of its application, focusing on the synthesis of 1,3-benzoxazines, a class of compounds with significant applications ranging from materials science to medicinal chemistry. We will dissect the causality behind experimental choices, provide robust, self-validating protocols, and present a mechanistic understanding to empower researchers in drug development and chemical synthesis.

Core Concepts: Unpacking the Reactivity of 2-Hydroxy-N-methylbenzylamine

The synthetic utility of 2-Hydroxy-N-methylbenzylamine is rooted in the cooperative reactivity of its two key functional groups.

  • The Phenolic Hydroxyl Group: This group serves as an excellent oxygen nucleophile. Its position ortho to the aminomethyl substituent makes it perfectly poised for intramolecular cyclization, typically targeting an electrophilic center to form a six-membered ring.

  • The N-Methylbenzylamine Moiety: The secondary amine is a potent nitrogen nucleophile. Its primary role in the syntheses described here is to react with an aldehyde to form a Schiff base or, more accurately, an electrophilic iminium ion intermediate. This in situ generation of an electrophile is the cornerstone of its reactivity in Mannich-type reactions.

  • The Hydrochloride Salt: The reagent is supplied as a hydrochloride salt for enhanced stability and ease of handling. In practice, the free amine must be generated in situ for it to act as a nucleophile. This is a critical first step in any reaction sequence and is typically achieved by the addition of a stoichiometric amount of a suitable base.

These features converge in the most prominent application of this reagent: the synthesis of 1,3-benzoxazine derivatives through a Mannich-type condensation reaction. Benzoxazines are notable precursors for polybenzoxazines, a class of high-performance thermosetting polymers with exceptional thermal and chemical stability.[1]

Logical Relationship: From Reagent to Product

The logical flow from the starting material to the final heterocyclic product is a well-defined and elegant chemical transformation. The process leverages the inherent functionalities of the molecule to construct a more complex architecture in a single synthetic operation.

G cluster_start Starting Material & Activation cluster_reaction Core Reaction Cascade A 2-Hydroxy-N-methylbenzylamine Hydrochloride C Free 2-Hydroxy-N-methylbenzylamine (Activated Nucleophile) A->C Deprotonation B Base (e.g., NaOH, Et3N) E Iminium Ion Intermediate (Electrophile Generation) C->E Condensation D Aldehyde (e.g., Paraformaldehyde) D->E F Intramolecular Electrophilic Aromatic Substitution E->F Attack by Phenol Ring G Final Heterocyclic Product (1,3-Benzoxazine) F->G Cyclization & Dehydration

Caption: Logical workflow for benzoxazine synthesis.

Application Protocol: Synthesis of 3-Methyl-3,4-dihydro-2H-benzo[e][2][3]oxazine

This protocol provides a detailed, step-by-step methodology for a benchmark synthesis using formaldehyde as the aldehyde component. The principles described are broadly applicable to other aldehydes.

Objective

To synthesize a representative 1,3-benzoxazine derivative from this compound and paraformaldehyde, demonstrating the core Mannich-type cyclization strategy.

Reaction Scheme

(Self-hosted image of the chemical reaction: 2-Hydroxy-N-methylbenzylamine + Paraformaldehyde -> 3-Methyl-3,4-dihydro-2H-benzo[e][2][3]oxazine)

Materials & Equipment
Reagent/EquipmentDetails
2-Hydroxy-N-methylbenzylamine HCl1.0 eq.
Paraformaldehyde1.1 eq.
Sodium Hydroxide (NaOH)1.0 M aqueous solution
TolueneAnhydrous, reaction grade
Dichloromethane (DCM)Reagent grade for extraction
Saturated Sodium Bicarbonate SolutionFor washing
BrineFor washing
Anhydrous Magnesium Sulfate (MgSO₄)For drying
Round-bottom flask with reflux condenser---
Magnetic stirrer and heat source---
Separatory funnel---
Rotary evaporator---
Step-by-Step Experimental Protocol
  • In Situ Amine Liberation (The "Why"): In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g) in toluene (40 mL). To this suspension, add 1.0 M NaOH solution dropwise while stirring vigorously until the aqueous layer is slightly basic (test with pH paper). This step is critical to deprotonate the amine hydrochloride, generating the free amine which is the active nucleophile required for the subsequent reaction with the aldehyde.

  • Reaction Setup: Separate the organic (toluene) layer containing the free amine using a separatory funnel. Discard the aqueous layer. To the toluene solution, add paraformaldehyde (1.1 equivalents).

  • Cyclization Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Maintain reflux for 4-6 hours. Heating provides the necessary activation energy for the condensation and subsequent dehydration steps that lead to the stable heterocyclic ring. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). The bicarbonate wash removes any unreacted phenolic starting material or acidic byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting crude product, typically an oil or low-melting solid, can be purified by column chromatography on silica gel if necessary (e.g., using a hexane/ethyl acetate gradient). The structure should be confirmed by spectroscopic methods.

    • ¹H NMR: Expect characteristic peaks for the O-CH₂-N methylene protons (~4.8-5.0 ppm) and the Ar-CH₂-N methylene protons (~3.8-4.0 ppm).

    • FT-IR: Look for the disappearance of the broad O-H and N-H stretches from the starting material and the appearance of characteristic C-O-C stretches.

Self-Validation and Troubleshooting
ObservationPotential CauseCorrective Action
Low or no product formationIncomplete deprotonation of the hydrochloride salt.Ensure sufficient base was added in Step 1. Re-check the pH of the aqueous layer before separation.
Insufficient reaction time or temperature.Extend reflux time and monitor by TLC until the starting material is consumed.
Complex mixture of productsSide reactions, possibly polymerization.Ensure precise stoichiometry, particularly of the aldehyde. Overheating for extended periods can be detrimental.
Product is difficult to purifyResidual starting materials or polymeric byproducts.A thorough aqueous wash is crucial. Column chromatography may be required for high purity.

Mechanistic Deep Dive: The Mannich Condensation Pathway

The formation of the benzoxazine ring is a classic example of a Mannich reaction, which proceeds through several distinct, well-understood steps. Understanding this mechanism is key to troubleshooting and adapting the protocol for different substrates.

G A Free Amine R-NH-CH₃ C Hemiaminal Intermediate A:f1->C:f0 1. Nucleophilic Attack B Formaldehyde CH₂O B:f1->C:f0 D Iminium Ion (Electrophile) [R-N⁺(CH₃)=CH₂] C:f0->D:f0 2. Dehydration E Phenol Ring Attack D:f1->E:f0 3. Electrophilic Aromatic Substitution F Cyclization Ring Closure E:f0->F:f0 4. Intramolecular Cyclization G Final Benzoxazine Product F:f1->G:f0 5. Proton Transfer

Caption: Mechanism of 1,3-benzoxazine formation.

  • Iminium Ion Formation: The nucleophilic free amine attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration of the resulting hemiaminal intermediate generates a highly reactive iminium ion. This is the rate-determining step and the generation of the key electrophile.

  • Electrophilic Aromatic Substitution: The electron-rich phenol ring, activated by the hydroxyl group, acts as a nucleophile and attacks the iminium ion. This attack occurs preferentially at the ortho position due to steric and electronic factors.

  • Cyclization: The phenolic oxygen then attacks the methylene carbon of the newly installed side chain in an intramolecular fashion, closing the six-membered oxazine ring and yielding the final product.

Broader Synthetic Scope and Outlook

While the synthesis of simple benzoxazines is a primary application, the utility of this compound is not limited to this transformation. Its bifunctional nature makes it a valuable synthon in multicomponent reactions (MCRs), where multiple bonds are formed in a single operation, rapidly building molecular complexity.[4][5] Researchers can leverage this reagent in diversity-oriented synthesis to create libraries of heterocyclic compounds for screening in drug discovery programs. Nitrogen- and oxygen-containing heterocycles are privileged scaffolds in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[6] The benzoxazine core itself is being explored for various biological activities, further cementing the importance of efficient synthetic access provided by precursors like this compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Hydroxy-N-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-N-methylbenzylamine hydrochloride is a valuable building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a hydroxylated benzyl ring and a secondary amine, makes it a key intermediate for the synthesis of a variety of biologically active molecules. This guide provides a comprehensive, in-depth technical overview of a robust and scalable process for the synthesis of this compound, focusing on the reductive amination of salicylaldehyde with methylamine.

The protocols and methodologies detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both scientific integrity and practical applicability in a scale-up environment.

Synthetic Pathway Overview: Reductive Amination

The most direct and industrially viable route for the synthesis of 2-Hydroxy-N-methylbenzylamine is the reductive amination of salicylaldehyde with methylamine.[1] This one-pot reaction proceeds through two key stages: the formation of an imine intermediate, followed by its in-situ reduction to the desired secondary amine.[2]

The presence of the hydroxyl group on the aromatic ring can influence the reaction, and its understanding is crucial for process optimization. The hydroxyl group is believed to facilitate the reaction by participating in the catalytic cycle, particularly in the generation of the imine intermediate and the subsequent reduction of the C=N bond.

Reaction Scheme:

Caption: Workflow for the scale-up synthesis of this compound.

Step-by-Step Procedure:
  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge salicylaldehyde and methanol.

  • Imine Formation: Cool the solution to 0-5 °C using an ice bath. Slowly add the aqueous methylamine solution via the addition funnel, maintaining the internal temperature below 10 °C. After the addition is complete, stir the reaction mixture at this temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: While maintaining the temperature at 0-5 °C, add sodium borohydride portion-wise to the reaction mixture. Control the rate of addition to manage any exotherm and gas evolution.

  • Reaction Completion: After the addition of sodium borohydride is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Isolation of the Free Base: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-Hydroxy-N-methylbenzylamine as an oil or a low-melting solid.

  • Hydrochloride Salt Formation: Dissolve the crude product in a minimal amount of ethyl acetate. With vigorous stirring, add a calculated amount of concentrated hydrochloric acid dropwise. [3]10. Crystallization and Isolation: The hydrochloride salt should precipitate out of the solution. Cooling the mixture in an ice bath can enhance crystallization. [3]Collect the solid product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to a constant weight.

Safety Considerations

Hazard Identification and Risk Assessment:

  • Salicylaldehyde: Irritating to eyes, respiratory system, and skin. [4]* Methylamine: Flammable and corrosive. Causes severe skin burns and eye damage.

  • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Organic Solvents (Methanol, Ethyl Acetate): Flammable liquids and vapors.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. [5]* Work in a well-ventilated fume hood to avoid inhalation of vapors. [5] Handling and Storage:

  • All reagents should be handled with care, avoiding contact with skin and eyes.

  • Store flammable liquids in appropriate safety cabinets away from ignition sources.

  • Sodium borohydride should be stored in a cool, dry place away from water.

Waste Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be developed and validated for the determination of purity and for monitoring the reaction progress. A C18 column with a mobile phase consisting of a mixture of methanol and water with an acidic modifier (e.g., phosphoric acid or trifluoroacetic acid) is a suitable starting point. [6] Representative HPLC Conditions:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product. The expected chemical shifts for this compound would be consistent with the proposed structure.

Expected ¹H NMR (in D₂O) signals:

  • Aromatic protons (multiplets)

  • Benzylic protons (singlet or AB quartet)

  • N-methyl protons (singlet)

  • N-H and O-H protons (broad singlets, may exchange with D₂O)

Troubleshooting and Process Optimization

  • Low Yield: Incomplete imine formation can be addressed by extending the reaction time or using a dehydrating agent. Inefficient reduction can be improved by using a slight excess of sodium borohydride or exploring alternative reducing agents like sodium triacetoxyborohydride.

  • Side Reactions: Over-reduction of the aldehyde to the corresponding alcohol is a potential side reaction when using sodium borohydride. This can be minimized by careful control of the reaction temperature and the rate of addition of the reducing agent.

  • Purification Challenges: If the final product is not sufficiently pure after crystallization, recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) may be necessary.

Conclusion

The scale-up synthesis of this compound via reductive amination of salicylaldehyde with methylamine is a robust and efficient process. By carefully controlling the reaction parameters, particularly temperature and the addition of reagents, high yields of the desired product can be achieved. Adherence to strict safety protocols is paramount throughout the synthesis. The analytical methods outlined provide the necessary tools for quality control and assurance of the final product. This guide serves as a foundational resource for researchers and professionals in the field, enabling the successful and safe scale-up of this important chemical intermediate.

References

Application Notes and Protocols for the Analysis of 2-Hydroxy-N-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-N-methylbenzylamine Hydrochloride, a substituted benzylamine derivative, is a compound of interest in pharmaceutical research and development due to its potential biological activities. As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical characterization is paramount to ensure its identity, purity, and quality. This guide provides a comprehensive overview of the key analytical methodologies for the characterization of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and self-validating, with explanations grounded in established scientific principles.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for method development. Being a hydrochloride salt, it is expected to be a water-soluble, crystalline solid. The presence of a phenolic hydroxyl group and a secondary amine imparts both acidic and basic properties, influencing its chromatographic behavior and spectroscopic characteristics.

PropertyValue/InformationSource
Molecular FormulaC₈H₁₂ClNOInferred
Molecular Weight173.64 g/mol Inferred
AppearanceWhite to off-white crystalline powderTypical for amine hydrochlorides
SolubilitySoluble in water and polar organic solvents (e.g., methanol, ethanol)Inferred from structure

Chromatographic Methods

Chromatographic techniques are indispensable for the separation and quantification of this compound from potential impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the premier technique for the analysis of polar, non-volatile compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobicity, which provides excellent retention for the aromatic ring of the analyte.

  • Mobile Phase: A mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer is employed. The organic modifier is used to elute the analyte from the column, while the aqueous component ensures the analyte's solubility. An acidic buffer (e.g., phosphate or formate) is crucial to suppress the ionization of the phenolic hydroxyl group and protonate the secondary amine, leading to a single, well-defined chromatographic peak.

  • Detection: The presence of the benzene ring results in strong UV absorbance. A detection wavelength in the range of 210-280 nm is typically effective.[1][2] The specific maximum absorbance (λmax) should be determined experimentally.

Experimental Protocol: RP-HPLC Analysis

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Chromatographic Conditions:

ParameterRecommended Setting
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A0.1% Phosphoric acid in Water
Mobile Phase BAcetonitrile
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength220 nm and 275 nm (or λmax)
Injection Volume10 µL
  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 100 µg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Workflow for HPLC Method Development:

Caption: Workflow for the RP-HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile impurities or for confirmation of identity, GC-MS can be a powerful tool. Aromatic amines can be analyzed by GC, often requiring a deactivated column to prevent peak tailing due to the basic nature of the amine group.[3] Derivatization may be necessary to improve volatility and chromatographic performance.

Causality of Experimental Choices:

  • Derivatization: Silylation or acylation of the hydroxyl and amine groups can increase the volatility and thermal stability of the analyte, leading to better peak shape and sensitivity.

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5MS), is generally suitable for the separation of derivatized aromatic amines.[4]

  • Mass Spectrometry Detection: MS provides high selectivity and structural information, allowing for confident identification of the analyte and any impurities based on their mass spectra and fragmentation patterns.

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector

    • Mass selective detector (MSD)

  • Derivatization Procedure:

    • To 1 mg of the sample in a vial, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterRecommended Setting
ColumnHP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium at 1.0 mL/min
Injector Temperature250 °C
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line280 °C
Ion Source230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-450 amu

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are fundamental for structural confirmation.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the benzene ring. The substitution pattern will influence the multiplicity of these signals.

  • Benzylic Protons (-CH₂-): A singlet or AB quartet around δ 3.5-4.5 ppm.

  • N-Methyl Protons (-CH₃): A singlet around δ 2.0-3.0 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

  • Amine Proton (-NH-): A broad singlet, which may exchange with D₂O.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon bearing the hydroxyl group will be significantly downfield.

  • Benzylic Carbon (-CH₂-): A signal around δ 50-60 ppm.

  • N-Methyl Carbon (-CH₃): A signal around δ 30-40 ppm.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse programs.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Expected Characteristic IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Comments
O-H Stretch (Phenolic)3200-3600 (broad)Intramolecular hydrogen bonding may affect the peak shape.[5][6]
N-H Stretch (Secondary Amine Salt)2400-3200 (broad)Often appears as broad bands.
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2800-3000
C=C Stretch (Aromatic)1450-1600Multiple bands are expected.
C-N Stretch1000-1250
C-O Stretch (Phenolic)1200-1260

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The benzene ring is the primary chromophore in this compound.

Expected UV-Vis Absorption:

  • The phenyl ring is expected to show absorption maxima around 220 nm and a weaker band around 270-280 nm.[7][8] The exact positions and intensities of these bands are influenced by the substituents.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol or water) to achieve an absorbance in the range of 0.2-0.8 AU.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 400 nm against a solvent blank.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak for the free base (C₈H₁₁NO) would be at m/z 137.

  • Major Fragments: The most common fragmentation for benzylamines is the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable tropylium-like ion or a benzylic cation.[9] A prominent peak at m/z 91 (tropylium ion) is expected. Another likely fragmentation is the loss of the methyl group.

Workflow for Structural Elucidation:

Caption: A logical workflow for the comprehensive structural elucidation of this compound.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures a thorough evaluation of the compound's identity, purity, and quality. It is recommended that all methods be validated according to the relevant regulatory guidelines (e.g., ICH) to ensure their suitability for their intended purpose in a research or drug development setting.

References

  • Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Agilent Technologies Application Note. Retrieved from [Link]

  • Nie, C., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 335-344.
  • Saleem, H., et al. (2013). FT-IR, FT-Raman spectral and conformational studies on (E)-2-(2-hydroxybenzylidenamino)-3-(1H-indol-3yl) propionic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 101, 91-99.
  • ResearchGate. (n.d.). FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 2,4,6-Tris(dimethylaminomethyl)phenol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). N-Methylbenzylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of N-(4-flourobenzyl)-N-((3,4-methylenedioxybenzyl)-4-methylbenzenesulfonamide (9a). Retrieved from [Link]

  • MassBank. (n.d.). Benzylamine. Retrieved from [Link]

Sources

Harnessing 2-Hydroxy-N-methylbenzylamine as a Versatile Linker in Custom Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract: This guide provides a comprehensive technical overview of the application of 2-Hydroxy-N-methylbenzylamine Hydrochloride as a foundational moiety for creating custom linkers in solid-phase peptide synthesis (SPPS). While not a conventional, off-the-shelf resin, its unique structure offers potential for specialized applications, particularly in the synthesis of C-terminally modified peptides. We will explore the theoretical basis for its use, provide detailed protocols for the synthesis of a custom resin, its application in peptide chain elongation, and subsequent cleavage strategies. This document is intended for researchers, chemists, and drug development professionals seeking to expand their repertoire of peptide synthesis tools beyond standard methodologies.

Introduction and Theoretical Framework

In the landscape of solid-phase peptide synthesis (SPPS), the choice of linker is paramount as it dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage from the solid support.[1] Standard linkers like Wang for peptide acids or Rink Amide for peptide amides are widely used. However, the synthesis of peptides with unique C-terminal modifications often requires the development of custom linkers.

2-Hydroxy-N-methylbenzylamine presents an intriguing scaffold for such a custom linker. Its chemical structure contains three key features relevant to SPPS:

  • A Phenolic Hydroxyl Group (2-Hydroxy): This group can serve as the attachment point to a functionalized solid support (e.g., chloromethylated polystyrene, or Merrifield resin), forming a stable ether bond. This strategy is analogous to the p-alkoxybenzyl ester linkage found in Wang resin.[1]

  • A Secondary Amine (N-methylbenzylamine): This amine is the nucleophilic site for coupling the first protected amino acid, forming a stable amide bond.

  • An N-Methyl Group: This modification is a permanent feature of the linker. Upon cleavage, the C-terminal amino acid will remain attached to this moiety, yielding a peptide N-methylbenzylamide. This is a critical consideration, as the final product is not a standard peptide acid or primary amide.

The use of this molecule as a linker bridges concepts from classic benzhydrylamine resins, which yield peptide amides, and more specialized linkers designed for producing modified C-termini.[2]

Application Note I: Synthesis of a Custom 2-Hydroxy-N-methylbenzylamine (HMB-Amine) Resin

To utilize 2-Hydroxy-N-methylbenzylamine in SPPS, it must first be immobilized onto a solid support. The following protocol describes a method for anchoring the linker to a standard Merrifield resin.

Workflow for Custom Resin Synthesis

Caption: Workflow for synthesizing a custom HMB-Amine resin.

Protocol 2.1: Immobilization of 2-Hydroxy-N-methylbenzylamine

Objective: To covalently attach the 2-Hydroxy-N-methylbenzylamine linker to a chloromethylated polystyrene resin.

Materials:

  • Merrifield Resin (1% DVB, 1.0-2.0 mmol Cl/g)

  • This compound

  • Caesium Carbonate (Cs₂CO₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Swell 1 g of Merrifield resin in 10 mL of DMF for 30 minutes in a peptide synthesis vessel.[3]

  • Linker Preparation: In a separate flask, dissolve 3 equivalents (based on resin substitution) of this compound in a minimal volume of DMF. Neutralize with 3 equivalents of DIPEA.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the neutralized linker solution, 3 equivalents of Cs₂CO₃, and enough DMF to create a slurry.

  • Heat the reaction mixture to 60°C and shake for 16-24 hours.

  • Washing: Allow the resin to cool to room temperature. Drain the reaction mixture and wash the resin sequentially with DMF (3x), DMF/H₂O (1:1, 2x), DMF (3x), DCM (3x), and MeOH (3x).

  • Capping Unreacted Sites: To block any remaining chloromethyl sites, suspend the resin in a solution of DCM/Pyridine/Acetic Anhydride (8:1:1 v/v/v) and shake for 2 hours.[3]

  • Final Wash and Dry: Wash the resin as described in step 5. Dry the final custom resin under high vacuum overnight.

  • Quantification: Determine the final substitution level (loading) of the resin using a quantitative method such as the picric acid test for secondary amines.

Application Note II: Fmoc-SPPS on HMB-Amine Resin

With the custom resin synthesized, standard Fmoc-based solid-phase peptide synthesis can be performed. The process involves the initial coupling of the C-terminal amino acid to the linker's secondary amine, followed by iterative cycles of deprotection and coupling.

Standard Fmoc-SPPS Cycle

spss_cycle Start Peptide-Resin (N-terminally Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 End_Cycle Next Cycle or Final Deprotection Wash2->End_Cycle End_Cycle->Deprotection Repeat for next amino acid

Caption: A standard cycle in Fmoc-based solid-phase peptide synthesis.

Protocol 3.1: Peptide Synthesis

Objective: To assemble a target peptide sequence on the custom HMB-Amine resin.

Materials:

  • Custom HMB-Amine Resin

  • Fmoc-protected amino acids

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • Base: DIPEA

  • Deprotection Solution: 20% Piperidine in DMF

  • Solvents: DMF, DCM

Procedure:

  • Resin Preparation: Swell the custom HMB-Amine resin in DMF (10 mL/g) for 30 minutes.

  • First Amino Acid Coupling:

    • In a separate tube, pre-activate 3 equivalents of the first Fmoc-amino acid with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 5 minutes.

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Shake at room temperature for 2-4 hours. Monitor the reaction using a ninhydrin test; a negative result (clear beads) indicates complete coupling.[4]

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 3 minutes. Drain.

    • Add a fresh portion of 20% piperidine in DMF and shake for 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

  • Subsequent Couplings: Repeat steps 2 (using the next amino acid in the sequence), 3, 4, and 5 for each amino acid in the peptide sequence.

  • Final Fmoc Removal: After the last coupling cycle, perform a final deprotection (step 4) to remove the N-terminal Fmoc group.

  • Final Wash and Dry: Wash the peptidyl-resin with DMF (3x), DCM (3x), and MeOH (3x). Dry under high vacuum.

Application Note III: Cleavage and Product Characterization

The final step is the cleavage of the completed peptide from the solid support. Due to the stable amide bond between the peptide C-terminus and the linker, this requires strong acidic conditions.

Protocol 4.1: Acidolytic Cleavage

Objective: To cleave the peptide from the resin and simultaneously remove acid-labile side-chain protecting groups.

Materials:

  • Dried Peptidyl-Resin

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

    • Note: TIS is a scavenger used to trap reactive cations generated during cleavage, preventing side reactions.[5]

  • Cold Diethyl Ether

Procedure:

  • Place the dried peptidyl-resin (approx. 100 mg) into a reaction vessel.

  • Add the cleavage cocktail (2-3 mL) to the resin. Caution: Perform this step in a certified fume hood. TFA is highly corrosive.[5]

  • Shake the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation: Add the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Product Analysis: The final product is a C-terminal peptide N-methylbenzylamide . It should be purified by reverse-phase HPLC and its identity confirmed by mass spectrometry.

Discussion: Advantages, Limitations, and Comparative Analysis

The utility of a 2-Hydroxy-N-methylbenzylamine-based linker lies in its ability to generate specifically modified C-termini, which may be desirable for creating peptide mimetics or modulating pharmacological properties.

Advantages:

  • Specific C-Terminal Modification: Reliably produces peptide N-methylbenzylamides.

  • Chemical Stability: The ether bond to the resin and the amide bond to the peptide are robust, preventing premature cleavage during synthesis.

Limitations:

  • Not Commercially Available: Requires in-house synthesis and characterization, adding time and complexity.

  • Limited Versatility: Unlike versatile linkers such as HMBA, it cannot be used to generate peptide acids or primary amides.[6]

  • Harsh Cleavage: Requires strong acid (e.g., HF or high-concentration TFA) for cleavage, which may not be suitable for particularly sensitive peptides.[7]

Comparative Data of Common SPPS Linkers
FeatureHMB-Amine (Custom)Wang ResinRink Amide ResinMBHA Resin
Attachment Point Phenolic Hydroxylp-Alkoxybenzyl AlcoholFunctionalized BenzhydrylamineMethylbenzhydrylamine
C-Terminal Product Peptide N-methylbenzylamidePeptide AcidPeptide AmidePeptide Amide
Cleavage Condition Strong Acid (TFA)Moderate Acid (TFA)Mild Acid (e.g., 20% TFA)Strong Acid (HF, TFMSA)
Primary Use Custom C-terminal modificationFmoc-SPPS for peptide acidsFmoc-SPPS for peptide amidesBoc-SPPS for peptide amides
Commercial Status NoYesYesYes

References

  • International Journal of Peptide and Protein Research. (1992). Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. [Link]

  • AAPPTec Peptides. Cleavage from HMBA-MBHA Resin. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-54. [Link]

  • Howl, J. (Ed.). (2020). Peptide Synthesis: Methods and Protocols. Humana Press.
  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]

  • Deng, F. K., et al. (2010). Synthesis and comparative properties of two amide-generating resin linkers for use in solid phase peptide synthesis. Journal of Peptide Science, 16(10), 545-50. [Link]

  • Alewood, P. F., et al. (2010). Benzhydrylamine linker grafting: a strategy for the improved synthesis of C-terminal peptide amides. Journal of Peptide Science, 16(12), 647-53. [Link]

Sources

Application Notes and Protocols: 2-Hydroxy-N-methylbenzylamine Hydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-N-methylbenzylamine Hydrochloride, a bifunctional organic building block with significant potential in synthetic and medicinal chemistry. While specific literature on this compound is limited, this document extrapolates from the known reactivity of related substituted benzylamines to present its plausible synthesis, physicochemical properties, and key applications. Detailed, step-by-step protocols for its preparation and its use in the synthesis of heterocyclic compounds of pharmaceutical interest are provided, supported by mechanistic insights. This guide is intended to serve as a foundational resource to empower researchers to explore the full synthetic utility of this promising, yet underexplored, chemical entity.

Introduction: The Synthetic Potential of a Bifunctional Scaffold

This compound presents a unique combination of reactive functional groups: a nucleophilic secondary amine and a phenolic hydroxyl group. This arrangement, particularly the ortho positioning of the hydroxyl and aminomethyl moieties, offers a versatile platform for the construction of complex molecular architectures. The hydrochloride salt form enhances its stability and ease of handling.

The inherent functionalities allow for a range of transformations:

  • N-Alkylation and Acylation: The secondary amine can readily participate in reactions with electrophiles to introduce diverse substituents.

  • Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or utilized in cyclization reactions.

  • Intramolecular Cyclizations: The proximity of the amine and hydroxyl groups facilitates the formation of heterocyclic rings, which are prevalent in many biologically active compounds.

This guide will delve into the practical aspects of utilizing this compound as a strategic building block in organic synthesis.

Physicochemical and Spectroscopic Properties

While a comprehensive experimental dataset for this compound is not extensively reported in the literature, its properties can be predicted based on its structure and data from analogous compounds such as N-methylbenzylamine and 2-methylbenzylamine.[1][2]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₈H₁₂ClNO
Molecular Weight 173.64 g/mol
Appearance White to off-white solid
Solubility Soluble in water, methanol, and DMSO
pKa (amine) ~9-10
pKa (phenol) ~10-11
Predicted Spectroscopic Data:
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (around 6.8-7.3 ppm), the benzylic methylene protons (around 4.0-4.5 ppm), the N-methyl protons (around 2.5-3.0 ppm), and exchangeable protons for the hydroxyl and ammonium groups.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons (115-160 ppm), the benzylic carbon (around 50-55 ppm), and the N-methyl carbon (around 30-35 ppm).

  • IR Spectroscopy: Key infrared absorption bands are anticipated for the O-H stretch (broad, ~3200-3400 cm⁻¹), N-H stretch (broad, ~2400-2800 cm⁻¹ for the ammonium salt), C-H stretches (aromatic and aliphatic), and C=C stretches (aromatic, ~1450-1600 cm⁻¹).[3][4]

  • Mass Spectrometry: The mass spectrum of the free base (C₈H₁₁NO) would show a molecular ion peak at m/z = 137.08.

Synthesis of this compound

A plausible and efficient method for the synthesis of 2-Hydroxy-N-methylbenzylamine involves the reductive amination of 2-hydroxybenzaldehyde with methylamine, followed by salt formation with hydrochloric acid.

Workflow for the Synthesis of this compound

G cluster_0 Reductive Amination cluster_1 Salt Formation A 2-Hydroxybenzaldehyde C Imine Intermediate A->C B Methylamine Solution B->C E 2-Hydroxy-N-methylbenzylamine (free base) C->E D Reducing Agent (e.g., NaBH4) D->E F 2-Hydroxy-N-methylbenzylamine (free base) in a suitable solvent H This compound (Product) F->H G Hydrochloric Acid (e.g., in Ether) G->H

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Hydroxybenzaldehyde

  • Methylamine (40% solution in water)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-hydroxybenzaldehyde (1 equivalent) in methanol.

    • Cool the solution in an ice bath and slowly add an aqueous solution of methylamine (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 2-3 hours. The formation of the imine can be monitored by TLC.

  • Reduction:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Extraction:

    • Quench the reaction by carefully adding water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with dichloromethane (3 x).

    • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Hydroxy-N-methylbenzylamine free base.

  • Salt Formation:

    • Dissolve the crude free base in a minimal amount of diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Applications in Organic Synthesis: A Building Block for Heterocycles

The unique structure of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. One notable application, based on the reactivity of similar compounds, is in the synthesis of substituted pyrimidines, which are important scaffolds in medicinal chemistry.[5]

Application Example: Synthesis of 2-Amino-4-(N-(2-hydroxybenzyl)-N-methylamino)pyrimidine

This protocol describes the condensation of 2-Hydroxy-N-methylbenzylamine with 2-amino-4-chloropyrimidine. The free base of the benzylamine is required for this reaction.

Workflow for the Synthesis of a Substituted Pyrimidine

G A 2-Hydroxy-N-methylbenzylamine (free base) C Reaction in a suitable solvent (e.g., ethanol or phenol) with heating A->C B 2-Amino-4-chloropyrimidine B->C D Nucleophilic Aromatic Substitution C->D Mechanism E 2-Amino-4-(N-(2-hydroxybenzyl)-N-methylamino)pyrimidine D->E F Purification E->F G Final Product F->G

Caption: Synthesis of a substituted pyrimidine using 2-Hydroxy-N-methylbenzylamine.

Experimental Protocol: Condensation with 2-Amino-4-chloropyrimidine

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • 2-Amino-4-chloropyrimidine

  • Ethanol or Phenol (as solvent)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Preparation of the Free Base:

    • Dissolve this compound in water.

    • Neutralize the solution by adding a 1M solution of sodium hydroxide until the pH is approximately 8-9.

    • Extract the aqueous solution with dichloromethane (3 x).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

  • Condensation Reaction:

    • In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine the 2-Hydroxy-N-methylbenzylamine free base (1 equivalent) and 2-amino-4-chloropyrimidine (1 equivalent).

    • Add ethanol or molten phenol as the solvent.

    • Heat the reaction mixture at reflux (for ethanol) or at an elevated temperature (e.g., 100-120°C for phenol) for several hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If phenol was used as the solvent, dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a sodium bicarbonate solution to remove the phenol.

    • If ethanol was used, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-Amino-4-(N-(2-hydroxybenzyl)-N-methylamino)pyrimidine.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its bifunctional nature allows for the construction of a variety of complex molecules, particularly heterocyclic systems of interest in drug discovery. While direct literature is sparse, this guide provides a solid foundation for its synthesis and application based on established chemical principles. The provided protocols are intended to be a starting point for further exploration and optimization by researchers in the field.

References

  • Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. (n.d.). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]

  • Supporting Information - Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. (2023). ResearchGate. Retrieved January 5, 2026, from [Link]

  • N-Methylbenzylamine | C8H11N | CID 7669. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • Methylbenzylamine hydrochloride | C8H12ClN | CID 9855548. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • Supplemmentary Info for RSC adv. after corrections. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

  • condensation of hydroxy and methoxy n-methyl- benzylamines with heterocyclic chlorides. (n.d.). datapdf.com. Retrieved January 5, 2026, from [Link]

  • Synthesis method of hydroxybenzylamine. (n.d.). Google Patents.
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Method for synthesizing N-benzylhydroxylamine hydrochloride. (n.d.). Google Patents.
  • One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. (n.d.). Arabian Journal of Chemistry. Retrieved January 5, 2026, from [Link]

  • FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • FT-IR spectrum of (R)-R-methylbenzylamine. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • N-Methylbenzylamine. (n.d.). SIELC Technologies. Retrieved January 5, 2026, from [Link]

  • N-METHYLBENZYLAMINE HYDROCHLORIDE. (n.d.). precisionFDA. Retrieved January 5, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-N-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-N-methylbenzylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately optimize reaction yield and purity. The information presented herein is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound via the reductive amination of salicylaldehyde with methylamine.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in this reductive amination can stem from several factors, primarily incomplete imine formation, suboptimal reduction conditions, or competing side reactions.

Causality and Solutions:

  • Incomplete Imine Formation: The initial condensation of salicylaldehyde and methylamine to form the corresponding imine is a critical equilibrium-driven step. The presence of water, a byproduct of this reaction, can inhibit imine formation.

    • Troubleshooting:

      • Azeotropic Water Removal: If your reaction solvent forms an azeotrope with water (e.g., toluene), using a Dean-Stark apparatus can effectively drive the equilibrium towards the imine.

      • Drying Agents: The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture before the addition of the reducing agent can sequester water and improve imine formation.

  • Suboptimal pH: The pH of the reaction medium is crucial. Imine formation is typically favored under mildly acidic conditions (pH 4-5), which catalyze the dehydration step. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.

    • Troubleshooting:

      • pH Adjustment: Carefully adjust the pH of the reaction mixture to the optimal range of 4-5 using a mild acid like acetic acid. Monitor the pH throughout the initial phase of the reaction.

  • Inefficient Reduction: The choice and handling of the reducing agent are paramount.

    • Troubleshooting:

      • Reducing Agent Selection: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred over sodium borohydride (NaBH₄) for this transformation. They are milder reducing agents that selectively reduce the protonated imine (iminium ion) over the starting aldehyde, thus minimizing the formation of salicyl alcohol as a byproduct.

      • Stepwise Addition: Consider a stepwise approach where the imine is pre-formed for a period (e.g., 1-2 hours) before the portion-wise addition of the reducing agent. This can ensure that the majority of the aldehyde has been converted to the imine before reduction commences.

  • Side Reactions: The phenolic nature of salicylaldehyde makes it susceptible to competing side reactions, particularly the Mannich reaction. This three-component reaction involves the aldehyde, the amine, and another molecule of the phenol, leading to the formation of undesired byproducts like 2,4,6-tris(dimethylaminomethyl)phenol.[1][2]

    • Troubleshooting:

      • Control Stoichiometry: Use a slight excess of methylamine (e.g., 1.1-1.2 equivalents) to favor the formation of the desired imine over the Mannich reaction.

      • Temperature Control: Maintain a moderate reaction temperature (e.g., room temperature to 40°C) during the imine formation and reduction steps. Higher temperatures can promote side reactions.

Experimental Protocol: Optimizing Imine Formation and Reduction

  • To a stirred solution of salicylaldehyde (1.0 eq) in methanol (5-10 volumes), add methylamine (1.1 eq, e.g., as a 40% solution in water or as methylamine hydrochloride with an equivalent of a non-nucleophilic base like triethylamine).

  • Add acetic acid dropwise to adjust the pH to approximately 4.5.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or ¹H NMR to confirm the consumption of salicylaldehyde.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium cyanoborohydride (1.2 eq) in small portions, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, or until the reaction is complete as indicated by TLC.

Q2: I am observing significant amounts of a specific side-product. How can I minimize its formation?

The most common side-product in this reaction is the result of the Mannich reaction, leading to multiply-aminated phenol species. Another potential byproduct is salicyl alcohol, resulting from the direct reduction of salicylaldehyde.

Causality and Solutions:

  • Mannich Reaction Byproducts: As mentioned previously, the reaction of salicylaldehyde, methylamine, and another molecule of salicylaldehyde (acting as the nucleophile) can lead to complex mixtures. The formation of 2,4,6-tris(dimethylaminomethyl)phenol is a known outcome in reactions involving phenols, formaldehyde, and dimethylamine, and similar structures can arise here.[1][2][3]

    • Troubleshooting:

      • Order of Addition: Add the methylamine to the salicylaldehyde solution before introducing any acid or heating. This ensures the primary amine is readily available to form the desired imine.

      • Dilution: Running the reaction at a higher dilution can sometimes disfavor the termolecular Mannich reaction.

  • Salicyl Alcohol Formation: This occurs when the reducing agent reacts directly with the starting aldehyde before it has formed the imine.

    • Troubleshooting:

      • Use a Milder Reducing Agent: As emphasized in Q1, NaBH₃CN or NaBH(OAc)₃ are less likely to reduce the aldehyde compared to NaBH₄.

      • Ensure Complete Imine Formation: Before adding the reducing agent, confirm by an appropriate analytical method (TLC, NMR) that the salicylaldehyde has been consumed.

Data Presentation: Common Reducing Agents for Reductive Amination

Reducing AgentM/WTypical EquivalentsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)37.831.0 - 2.0Inexpensive, readily availableCan reduce aldehydes and ketones, less selective
Sodium Cyanoborohydride (NaBH₃CN)62.841.0 - 1.5Selective for iminium ions, stable in mildly acidic conditionsToxic cyanide byproduct
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.0 - 1.5Selective for iminium ions, non-toxic byproducts, effectiveMore expensive, higher molecular weight
Q3: I am having difficulty purifying the product and obtaining a clean hydrochloride salt. What is the best approach?

Purification of the free base, 2-Hydroxy-N-methylbenzylamine, followed by crystallization of the hydrochloride salt is the standard procedure. Challenges often arise from the phenolic hydroxyl group, which can complicate extractions, and from the crystallization process itself.

Causality and Solutions:

  • Difficult Extraction: The phenolic hydroxyl group is acidic and can be deprotonated under basic conditions, making the free amine partially water-soluble and difficult to extract into an organic solvent.

    • Troubleshooting:

      • pH Control during Work-up: After quenching the reaction, carefully adjust the pH of the aqueous solution. To extract the free amine, the pH should be basic enough to deprotonate the ammonium group but not so basic as to significantly deprotonate the phenolic hydroxyl group. A pH of 9-10 is often a good compromise.

      • Salting Out: Saturating the aqueous layer with sodium chloride can decrease the solubility of the product in the aqueous phase and improve extraction efficiency.

      • Solvent Choice: Use a moderately polar organic solvent like ethyl acetate or dichloromethane for the extraction.

  • Inefficient Crystallization: The choice of solvent is critical for obtaining a pure, crystalline hydrochloride salt.

    • Troubleshooting:

      • Solvent Screening: A common and effective method is to dissolve the purified free amine in a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of isopropanol and diethyl ether. Then, bubble dry HCl gas through the solution or add a solution of HCl in a solvent like isopropanol or ethanol dropwise until precipitation is complete.

      • Recrystallization: If the initial hydrochloride salt is impure, it can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane.

Experimental Protocol: Purification and Hydrochloride Salt Formation

  • After the reaction is complete, quench by carefully adding water.

  • Adjust the pH to ~9-10 with a suitable base (e.g., 1M NaOH or saturated NaHCO₃ solution).

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.

  • Dissolve the crude amine in a minimal amount of isopropanol.

  • To this solution, add a solution of HCl in isopropanol (e.g., 2M) dropwise with stirring until the pH is acidic (check with pH paper).

  • The hydrochloride salt should precipitate. If not, the slow addition of an anti-solvent like diethyl ether can induce crystallization.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the reductive amination for this synthesis?

The reaction proceeds in two main stages:

  • Imine Formation: The nitrogen of methylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of salicylaldehyde. This is followed by a proton transfer and then elimination of a water molecule to form a Schiff base, which is an imine. This step is reversible and often acid-catalyzed.

  • Reduction: The imine is then reduced to the corresponding amine. In the presence of a mild acid, the imine is protonated to form an iminium ion, which is more electrophilic and readily reduced by a hydride-donating reagent like NaBH₃CN.

Visualization: Reaction Mechanism

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Salt Formation Salicylaldehyde Salicylaldehyde Imine Imine Intermediate (Schiff Base) Salicylaldehyde->Imine + Methylamine - H₂O Methylamine Methylamine Methylamine->Imine Product 2-Hydroxy-N-methylbenzylamine Imine->Product + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Product FinalProduct 2-Hydroxy-N-methylbenzylamine Hydrochloride Product->FinalProduct + HCl HCl HCl HCl->FinalProduct

Caption: Key stages in the synthesis of this compound.

Q2: Are there alternative synthetic routes to consider for higher yield?

While reductive amination is a very common and efficient method, other approaches exist:

  • Two-Step Process with Isolation of the Imine: For reactions that are particularly prone to side-product formation, isolating the imine intermediate before reduction can offer better control. The imine is formed, purified, and then subjected to reduction in a separate step. This can improve the final product's purity but may lower the overall yield due to losses during the intermediate purification.

  • Catalytic Hydrogenation: The imine can also be reduced using catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst). This method is often very clean and avoids the use of hydride reagents. However, it requires specialized equipment for handling hydrogen gas.

Q3: How critical are the starting material purities?

The purity of both salicylaldehyde and methylamine is very important for achieving high yields and a clean product profile.

  • Salicylaldehyde: Impurities in salicylaldehyde, such as phenol or other aldehydes, can lead to the formation of undesired side-products that may be difficult to separate from the final product. It is advisable to use freshly distilled or high-purity salicylaldehyde.

  • Methylamine: Ensure the concentration of the methylamine solution is accurately known to maintain the correct stoichiometry. If using methylamine hydrochloride, ensure it is of high purity and that the base used for its neutralization is non-nucleophilic to avoid competing reactions.

Visualization: Troubleshooting Workflow

G Start Low Yield or Impure Product CheckSM Check Starting Material Purity Start->CheckSM CheckpH Verify Reaction pH (4-5) Start->CheckpH CheckReducer Evaluate Reducing Agent and Addition Start->CheckReducer CheckWorkup Review Work-up and Purification Start->CheckWorkup ImpureSM Impure Starting Materials CheckSM->ImpureSM IncorrectpH Incorrect pH CheckpH->IncorrectpH ReducerIssue Inefficient Reduction or Side Reactions CheckReducer->ReducerIssue PurificationIssue Poor Extraction or Crystallization CheckWorkup->PurificationIssue Sol_PurifySM Purify/Source High-Purity Starting Materials ImpureSM->Sol_PurifySM Sol_AdjustpH Adjust pH with Acetic Acid IncorrectpH->Sol_AdjustpH Sol_ChangeReducer Use Milder Reducer (NaBH₃CN) and Stepwise Addition ReducerIssue->Sol_ChangeReducer Sol_OptimizeWorkup Optimize Extraction pH and Screen Crystallization Solvents PurificationIssue->Sol_OptimizeWorkup

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (2023, October 26). Mannich reaction. In Wikipedia. Retrieved from [Link]

  • Google Patents. (2010). Method of producing 2-[(dimethylamino)methyl]phenol. (RU2384567C2).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylbenzylamine hydrochloride. Retrieved from [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Wikipedia. (2023, November 20). 2,4,6-Tris(dimethylaminomethyl)phenol. In Wikipedia. Retrieved from [Link]

  • Google Patents. (2013). Crystalline Form of (-)-(1R, 2R) -3- (3-dimethylamino-1-ethyl-2-methylpropyl) -phenol hydrochloride. (KR101096501B1).

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Technical Support Center: Synthesis of 2-Hydroxy-N-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Hydroxy-N-methylbenzylamine Hydrochloride. It is structured to provide not just procedural steps, but a deeper understanding of the reaction mechanism, potential challenges, and logical solutions in a user-friendly question-and-answer format. Our goal is to empower you to navigate the intricacies of this synthesis with confidence and scientific rigor.

Overview of the Synthesis: Reductive Amination

The most common and efficient route to synthesize 2-Hydroxy-N-methylbenzylamine is through the reductive amination of salicylaldehyde with methylamine.[1][2] This is a two-step, one-pot process that is widely used in medicinal chemistry for its reliability and efficiency.[3]

The reaction proceeds via two key stages:

  • Imine Formation: The nucleophilic methylamine attacks the electrophilic carbonyl carbon of salicylaldehyde. This is followed by a dehydration step to form an intermediate N-methyl-2-hydroxybenzylideneimine (a Schiff base). This equilibrium is typically favored under neutral to weakly acidic conditions.[1][4]

  • Imine Reduction: The C=N double bond of the imine is then selectively reduced to a single bond by a hydride-based reducing agent, most commonly sodium borohydride (NaBH₄), to yield the final secondary amine product.[5][6]

The free amine is typically converted to its hydrochloride salt in the final step to yield a more stable, crystalline, and easily handled solid.[7]

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Reaction Stages cluster_products Product & Salt Formation Salicylaldehyde Salicylaldehyde Imine_Formation Step 1: Imine Formation (Methanol, RT) Salicylaldehyde->Imine_Formation Methylamine Methylamine (aq. or gas) Methylamine->Imine_Formation Imine Imine Intermediate (Schiff Base) Imine_Formation->Imine - H2O Reduction Step 2: Reduction (NaBH4) Imine->Reduction Free_Base 2-Hydroxy-N-methylbenzylamine (Free Base) Reduction->Free_Base + 2[H] HCl_Salt 2-Hydroxy-N-methylbenzylamine HCl (Final Product) Free_Base->HCl_Salt + HCl

Caption: General workflow for the synthesis of 2-Hydroxy-N-methylbenzylamine HCl.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? The most prevalent and practical method is the one-pot reductive amination of salicylaldehyde using methylamine as the amine source and sodium borohydride as the reducing agent, followed by salt formation with hydrochloric acid.[1][2]

Q2: Why is sodium borohydride (NaBH₄) a preferred reducing agent for this reaction? Sodium borohydride is an excellent choice because it is a mild reducing agent that is highly effective for reducing imines.[5][8] Unlike more powerful reagents like lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents such as methanol and ethanol, which are ideal for dissolving the reactants and facilitating imine formation.[9] It is also significantly safer to handle.

Q3: Can I use other reducing agents? Yes, other specialized borohydride reagents can be used. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is a very mild and selective agent that can reduce the imine in the presence of the starting aldehyde, making a two-stage addition unnecessary.[1][10] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under weakly acidic conditions where imine formation is rapid.[10] However, NaBH₄ offers a good balance of reactivity, cost, and safety for this specific transformation.

Q4: Why is the product isolated as a hydrochloride salt? Amines are often converted to their hydrochloride salts for several practical reasons. The salt form is typically a stable, non-hygroscopic, crystalline solid that is much easier to handle, purify by recrystallization, and store compared to the free base, which may be an oil or a low-melting solid.[7] Salt formation is also a key part of the purification process, allowing for easy separation from non-basic impurities.

In-Depth Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Category: Reaction Yield and Purity

Q: My reaction yield is very low or I've isolated no product. What went wrong?

This is a common issue with several potential causes. A systematic approach is best.

  • Possible Cause 1: Incomplete Imine Formation. The formation of the imine from an aldehyde and a primary amine is a reversible equilibrium reaction.[1] If the equilibrium is not driven towards the imine, there will be little substrate for the reduction step.

    • Expert Insight: Salicylaldehyde's intramolecular hydrogen bond can slightly reduce the electrophilicity of the carbonyl group. It's crucial to give the imine formation step adequate time.

    • Solution: Before adding the NaBH₄, allow the salicylaldehyde and methylamine to stir in methanol for at least 1-2 hours at room temperature. This allows the imine equilibrium to be established. Monitoring the reaction by TLC to observe the consumption of salicylaldehyde is highly recommended.

  • Possible Cause 2: Premature Addition or Decomposition of NaBH₄. Sodium borohydride reacts with acidic protons and, more slowly, with protic solvents like methanol.[9] If added too quickly to an acidic medium or at an elevated temperature, it can decompose before it reduces the imine.

    • Solution: Add the NaBH₄ slowly and in portions to the reaction mixture, keeping the temperature cool (e.g., 0-5 °C) with an ice bath. This controls the exothermic reaction and preserves the reagent's activity. Ensure the reaction medium is not strongly acidic upon addition.

  • Possible Cause 3: Product Loss During Aqueous Work-up. The product contains both a weakly acidic phenolic hydroxyl group and a basic amine group. At very high pH, the phenol will be deprotonated (phenoxide), and at very low pH, the amine will be protonated (ammonium). This affects its solubility in organic vs. aqueous layers.

    • Solution: During extraction, maintain careful control of the pH. To extract the free base into an organic solvent, the aqueous layer should be made basic (pH ~9-10), but not excessively so. To isolate the hydrochloride salt, the final acidification should bring the pH to ~1-2.

Q: My main impurity is salicyl alcohol. How can I prevent its formation?

  • Cause: This is a classic selectivity problem in reductive aminations. Sodium borohydride is capable of reducing both the imine (desired) and the starting salicylaldehyde (undesired).[10] If a significant amount of unreacted aldehyde is present when the NaBH₄ is added, it will be reduced to the corresponding alcohol.

    • Solution 1 (Procedural): The most direct solution is to ensure imine formation is as complete as possible before introducing the reducing agent. As mentioned above, allow a longer pre-stir time (1-2 hours) for the aldehyde and amine.

    • Solution 2 (Reagent Change): For challenging substrates, switch to sodium triacetoxyborohydride (STAB). STAB is a much milder reducing agent that reacts significantly faster with the protonated iminium ion than with the neutral aldehyde, providing much higher chemoselectivity for the desired reaction.[1][10]

Troubleshooting_Workflow Start Low Yield or High Impurity Cause_Imine Incomplete Imine Formation? Start->Cause_Imine Cause_NaBH4 Premature NaBH4 Addition/Decomposition? Start->Cause_NaBH4 Cause_Aldehyde Aldehyde Reduction (Salicyl Alcohol)? Start->Cause_Aldehyde Cause_Workup Product Loss During Work-up? Start->Cause_Workup Sol_Imine_Time Increase pre-stir time (1-2h) for imine formation Cause_Imine->Sol_Imine_Time Yes Sol_NaBH4_Temp Add NaBH4 slowly at 0-5 °C Cause_NaBH4->Sol_NaBH4_Temp Yes Cause_Aldehyde->Sol_Imine_Time Yes Sol_Aldehyde_STAB Use selective reagent (e.g., STAB) Cause_Aldehyde->Sol_Aldehyde_STAB Alternative Sol_Workup_pH Control pH carefully during extractions Cause_Workup->Sol_Workup_pH Yes Sol_Imine_TLC Monitor by TLC for aldehyde consumption Sol_Imine_Time->Sol_Imine_TLC

Caption: Troubleshooting logic for common synthesis issues.

Category: Product Isolation and Purification

Q: My final product is an oil or sticky solid, not a crystalline powder. How can I fix this?

  • Possible Cause 1: Incomplete Salt Formation or Incorrect Stoichiometry. The free base of 2-Hydroxy-N-methylbenzylamine can be an oil or a low-melting solid.[11] To get a crisp, crystalline solid, complete conversion to the hydrochloride salt is essential.

    • Solution: After the work-up, dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether) and add a stoichiometric amount of concentrated HCl or a solution of HCl in isopropanol. Check the pH with a wet pH strip to ensure it is strongly acidic (pH 1-2). If the product still fails to crystallize, try adding a non-polar co-solvent like heptane or ether to induce precipitation.

  • Possible Cause 2: Trapped Borate Esters. The phenolic hydroxyl group and the product's alcohol can react with boron-based species to form borate esters.[12][13] These complexes can be oily and interfere with crystallization.

    • Expert Insight: This is a frequently overlooked issue when working with phenolic compounds and borohydride reagents.

    • Solution: During the work-up, after quenching the reaction, ensure the acidic (e.g., 1M HCl) solution is stirred vigorously for at least 30-60 minutes. This provides sufficient time for the complete hydrolysis of any borate esters back to the desired product and boric acid.

  • Possible Cause 3: Water Contamination. The hydrochloride salt can be hygroscopic, and excess water can prevent proper crystallization, leading to a gum or oil.

    • Solution: Ensure all organic extracts are thoroughly dried with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.[14] When crystallizing, use anhydrous solvents if possible. If the product oils out, try redissolving it in a minimal amount of a solvent like methanol and slowly adding a non-solvent like diethyl ether until turbidity appears, then cool slowly.

Category: Analytical Characterization

Q: What are the expected ¹H and ¹³C NMR chemical shifts for my product?

Verifying the structure by NMR is a critical final step. While exact shifts depend on the solvent and concentration, the following are typical values for the hydrochloride salt in DMSO-d₆.[15][16]

Assignment Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Aromatic ProtonsAr-H6.8 - 7.4115 - 130Complex multiplet pattern.
Benzylic ProtonsAr-CH₂ -NH~4.1~50A key signal indicating successful reduction. May be a singlet or a quartet depending on coupling to NH₂⁺.
Methyl ProtonsN-CH₃ ~2.5~32Another key signal. May be a singlet or a doublet depending on coupling to NH₂⁺.
Ammonium ProtonsNH₂9.0 - 9.5 (broad)-Very broad, exchangeable with D₂O.
Phenolic ProtonAr-OH 10.0 - 10.5 (broad)-Broad, exchangeable with D₂O.
Aromatic Carbon 1C -OH-~155Quaternary carbon, deshielded by oxygen.
Aromatic Carbon 2C -CH₂-~120Quaternary carbon.

Q: The -OH and -NH₂⁺ peaks in my ¹H NMR are very broad or don't appear. Is this a problem? No, this is normal. Protons attached to heteroatoms (O, N) are acidic and can undergo rapid chemical exchange with each other and with trace water in the NMR solvent (e.g., DMSO-d₆). This rapid exchange causes the signals to broaden significantly, sometimes to the point where they merge with the baseline. A common way to confirm their presence is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the exchangeable peaks will disappear.

Key Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-N-methylbenzylamine HCl
  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (1.0 eq) in methanol (approx. 5-10 mL per gram of aldehyde).

  • To this solution, add a 40% aqueous solution of methylamine (1.2-1.5 eq) dropwise. A color change to yellow is typically observed.

  • Stir the mixture at room temperature for 1.5 hours to allow for imine formation.

  • Reduction: Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add sodium borohydride (NaBH₄) (1.1-1.3 eq) in small portions over 20-30 minutes. Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Work-up and Salt Formation: Cool the reaction mixture again in an ice bath and slowly quench by adding 1M HCl dropwise until the pH is ~1-2. Stir vigorously for 30 minutes to hydrolyze borate esters.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous residue with water and wash with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted aldehyde or salicyl alcohol. Discard the organic layer.

  • Isolation and Purification: The product is now in the aqueous layer as the hydrochloride salt. This layer can be concentrated to yield the crude solid.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.[17] Filter the resulting white crystals, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: NMR Sample Preparation
  • Weigh 5-10 mg of the dry, purified this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (DMSO-d₆ is recommended for observing exchangeable protons).[16]

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher).[16]

References

  • Vedantu. (2024). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main.
  • University of Calgary. (n.d.). a.
  • ResearchGate. (2025). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions.
  • YouTube. (2024). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide.
  • Wikipedia. (n.d.).
  • YouTube. (2023).
  • Royal Society of Chemistry. (n.d.). Supplementary Info for RSC adv. after corrections.
  • Google Patents. (n.d.). CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
  • Organic Chemistry Portal. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.).
  • MPG.PuRe. (n.d.).
  • Wikipedia. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine.
  • ResearchGate. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of benzylamine hydrochloride.
  • ChemicalBook. (n.d.). 2-Methylbenzylamine(89-93-0) 1H NMR spectrum.
  • MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Interaction of boric acid with salicyl derivatives as an anchor group of boron-selective adsorbents.
  • ChemBK. (n.d.). N-Benzylmethylamine.
  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • Wikipedia. (n.d.). Benzylamine.
  • Google Patents. (n.d.). CN115535975B - Method for purifying hydroxylamine hydrochloride.
  • Google Patents. (n.d.). CN102050749B - Preparation and refining method of alpha-(N-benzyl-N-methyl amino)-m-hydroxyacetophenone hydrochloride.
  • datapdf.com. (n.d.). condensation of hydroxy and methoxy n-methyl- benzylamines with heterocyclic chlorides.

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Purification techniques for 2-Hydroxy-N-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 2-Hydroxy-N-methylbenzylamine Hydrochloride, created for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide synthesizes technical protocols with field-proven insights to address common purification challenges.

Introduction: The Critical Role of Purity

This compound is a valuable chemical intermediate. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce contaminants into final active pharmaceutical ingredients (APIs). This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for achieving high purity.

This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.

Problem: My crude product contains significant impurities after synthesis. How do I choose the best initial purification strategy?

Potential Causes:

  • Incomplete reaction, leaving starting materials.

  • Formation of side products (e.g., over-alkylation, oxidation products).

  • Residual solvents or reagents from the work-up.

Solution Pathway: The optimal strategy depends on the nature of the impurities. The first step is to characterize the crude product, ideally using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the number and polarity of the impurities relative to the desired product. Based on this analysis, the following decision tree can guide your choice.

G cluster_post_extraction Post-Extraction start Analyze Crude Product (TLC/HPLC) impurity_type What is the primary impurity type? start->impurity_type non_polar Non-polar / Neutral Impurities (e.g., unreacted benzaldehyde, side products) impurity_type->non_polar Non-Basic acidic Acidic Impurities (e.g., phenolic byproducts) impurity_type->acidic Acidic basic Other Basic Impurities (e.g., starting amines) impurity_type->basic Basic acid_base Perform Acid-Base Extraction (See Protocol 2) non_polar->acid_base acidic->acid_base chromatography Consider Chromatography (See FAQ) basic->chromatography recrystallization Proceed to Recrystallization (See Protocol 1) acid_base->recrystallization Product is now enriched G Acid-Base Extraction Workflow start 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) and water. add_acid 2. Add Dilute HCl (aq) to pH ~2. Shake in Separatory Funnel. start->add_acid separate1 3. Separate Layers add_acid->separate1 organic_layer1 Organic Layer: Contains Neutral & Acidic Impurities separate1->organic_layer1 Top Layer (EtOAc) aqueous_layer1 Aqueous Layer: Contains Product as HCl Salt separate1->aqueous_layer1 Bottom Layer discard 4. Discard Organic Layer organic_layer1->discard add_base 5. To Aqueous Layer, add NaOH (aq) to pH ~10-11. aqueous_layer1->add_base extract 6. Extract with fresh EtOAc (3x). add_base->extract separate2 7. Combine & Separate extract->separate2 aqueous_layer2 Aqueous Layer: (Discard) separate2->aqueous_layer2 Bottom Layer organic_layer2 Combined Organic Layers: Contains Purified Free Base separate2->organic_layer2 Top Layer dry 8. Dry Organic Layer (Na₂SO₄), Filter, and Evaporate Solvent. organic_layer2->dry form_salt 9. Redissolve Free Base in EtOAc, add HCl solution to precipitate pure product. dry->form_salt

Technical Support Center: Byproduct Formation in 2-Hydroxy-N-methylbenzylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-N-methylbenzylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient production of your target compound.

Introduction: The Synthetic Landscape

The synthesis of this compound, a valuable intermediate in pharmaceutical development, is most commonly achieved through the reductive amination of salicylaldehyde with methylamine. This process, while generally robust, is susceptible to the formation of several byproducts that can complicate purification and reduce overall yield. Understanding the origins of these impurities is the first step toward mitigating their formation.

This guide will delve into the mechanistic basis of byproduct formation, provide actionable troubleshooting strategies, and equip you with the knowledge to optimize your reaction conditions for a cleaner, more efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Common Purity Issues

Question 1: My final product is contaminated with unreacted salicylaldehyde. What are the likely causes and how can I resolve this?

Answer: The presence of unreacted salicylaldehyde in your final product typically points to one of two issues: incomplete imine formation or inefficient reduction.

  • Causality: The reaction proceeds in two main stages: the formation of the N-methylsalicylaldimine intermediate, followed by its reduction to the desired amine. If the initial condensation of salicylaldehyde and methylamine is incomplete, the unreacted aldehyde will persist through the reaction. Alternatively, if your reducing agent is not selective for the imine over the aldehyde, you may also see unreacted starting material.

  • Troubleshooting Strategies:

    • Optimize Imine Formation: Ensure an appropriate stoichiometry of methylamine to salicylaldehyde. A slight excess of the amine can help drive the equilibrium towards imine formation. The removal of water, a byproduct of imine formation, can also be beneficial, although often not necessary with a sufficient excess of amine.

    • Choice of Reducing Agent: While sodium borohydride (NaBH₄) is a common choice, it can also reduce the starting aldehyde. A more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less likely to reduce the aldehyde under neutral or slightly acidic conditions.[1]

    • Reaction Time and Temperature: Allow sufficient time for the imine to form before introducing the reducing agent. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to determine the optimal time for the addition of the reducing agent.

Question 2: I'm observing a significant amount of the intermediate imine, N-methylsalicylaldimine, in my product. How can I drive the reduction to completion?

Answer: The persistence of the imine intermediate is a clear indication of an incomplete reduction step.

  • Causality: This issue can arise from several factors, including an insufficient amount of reducing agent, a deactivated reducing agent, or suboptimal reaction conditions (temperature, solvent).

  • Troubleshooting Strategies:

    • Stoichiometry of Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. It is common to use 1.5 to 2 equivalents of NaBH₄ relative to the imine.

    • Freshness of Reducing Agent: Hydride-based reducing agents can degrade upon exposure to moisture. Always use a fresh, properly stored batch of your reducing agent.

    • Solvent and Temperature: The choice of solvent can influence the reducing power of the hydride. Methanol is a common solvent for NaBH₄ reductions. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate, but be cautious of potential side reactions at elevated temperatures.

    • pH Adjustment: The reduction of the imine is often more efficient under slightly acidic conditions, which protonates the imine to form the more reactive iminium ion. The addition of a small amount of acetic acid can catalyze the reduction.[1][2]

Question 3: My product is contaminated with a higher molecular weight impurity, which I suspect is the over-alkylation product, 2-Hydroxy-N,N-dimethylbenzylamine. How can I prevent its formation?

Answer: The formation of the tertiary amine, 2-Hydroxy-N,N-dimethylbenzylamine, is a classic example of over-alkylation in amine synthesis.

  • Causality: The desired product, 2-Hydroxy-N-methylbenzylamine, is a secondary amine and can react with another molecule of salicylaldehyde to form a new iminium ion, which is then reduced to the tertiary amine. This is more likely to occur if there is an excess of the aldehyde and reducing agent relative to the primary amine at the later stages of the reaction.

  • Troubleshooting Strategies:

    • Control Stoichiometry: Use a slight excess of methylamine relative to salicylaldehyde. This ensures that the aldehyde is consumed in the formation of the primary imine, minimizing its availability to react with the product amine.

    • Stepwise Addition: A stepwise approach can be beneficial. First, allow the salicylaldehyde and methylamine to react to form the imine, and monitor for the disappearance of the aldehyde. Then, add the reducing agent in a controlled manner. This can help to prevent a scenario where both the product amine and unreacted aldehyde are present in significant concentrations.

    • Alternative Synthetic Routes: In cases where over-alkylation is a persistent issue, consider a two-step procedure where the imine is first formed and isolated, and then reduced in a separate step.[3]

Byproducts Related to the ortho-Hydroxyl Group

Question 4: Does the ortho-hydroxyl group on the salicylaldehyde lead to any specific byproducts?

Answer: The ortho-hydroxyl group is a key feature of the starting material and can influence the reaction in several ways, although the formation of unique, stable byproducts directly involving this group is not commonly reported under standard reductive amination conditions.

  • Expertise & Experience: The primary influence of the ortho-hydroxyl group is electronic. It is an electron-donating group, which can affect the reactivity of the aldehyde. More importantly, it can participate in intramolecular hydrogen bonding with the imine nitrogen, which can modulate the reactivity of the C=N bond. While this doesn't typically lead to stable, isolable byproducts, it can influence the overall reaction kinetics. Some research has shown that the ortho-hydroxyl group can play a role in activating other parts of a molecule in different reaction types, but in the case of a standard reductive amination, its role is more subtle.[4]

  • Potential for Resin Formation: In some instances, particularly under harsh conditions (e.g., high temperatures, strong acids or bases), phenolic compounds can be prone to polymerization or degradation, leading to the formation of resinous materials. Maintaining mild reaction conditions is crucial to avoid this.

Purification Challenges

Question 5: I'm having difficulty separating my desired product from the byproducts using a simple acid-base extraction. What are some effective purification strategies?

Answer: Purification can indeed be challenging due to the similar properties of the desired product and some of the byproducts.

  • Causality: The desired secondary amine, the tertiary amine byproduct, and the imine intermediate are all basic compounds and will be extracted into the aqueous acidic phase during a standard acid-base workup. Unreacted salicylaldehyde, being phenolic, can also be partially extracted depending on the pH.

  • Troubleshooting and Optimization:

    • Crystallization of the Hydrochloride Salt: The most effective method for purifying 2-Hydroxy-N-methylbenzylamine is often the crystallization of its hydrochloride salt. After the reaction workup, the crude amine can be dissolved in a suitable solvent (e.g., isopropanol, ethanol) and treated with a solution of HCl in the same solvent or with gaseous HCl. The hydrochloride salt of the desired secondary amine will often have different solubility characteristics than the salts of the impurities, allowing for selective crystallization.

    • Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, often provides good separation. The addition of a small amount of a basic modifier, such as triethylamine (e.g., 1%), to the eluent can help to prevent tailing of the amines on the silica gel.

    • Fractional Distillation (for the free amine): If the free amine is thermally stable, vacuum distillation can be a viable option for purification before converting it to the hydrochloride salt.

Experimental Protocols

Standard Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde).

    • To this solution, add an aqueous solution of methylamine (40% in water, 1.2-1.5 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate beaker, prepare a solution of sodium borohydride (1.5 eq) in a small amount of cold water or methanol.

    • Add the sodium borohydride solution to the reaction mixture portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is no longer detectable by TLC.

  • Work-up and Extraction:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Salt Formation and Purification:

    • Concentrate the organic extract under reduced pressure to obtain the crude free amine.

    • Dissolve the crude amine in a minimal amount of isopropanol or ethanol.

    • Slowly add a solution of concentrated hydrochloric acid or a solution of HCl in isopropanol until the pH is acidic (pH ~2-3).

    • Cool the solution in an ice bath to induce crystallization. If crystallization is slow, scratching the inside of the flask with a glass rod may help.

    • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Compound Common Name Molecular Weight ( g/mol ) Potential Origin Typical Analytical Signature
2-Hydroxy-N-methylbenzylamineDesired Product137.18-Target peak in LC-MS and NMR
SalicylaldehydeStarting Material122.12Incomplete reactionPeak corresponding to starting material in LC-MS and NMR
N-methylsalicylaldimineImine Intermediate135.16Incomplete reductionPeak with M+H corresponding to the imine in LC-MS
2-Hydroxy-N,N-dimethylbenzylamineOver-alkylation Byproduct151.21Reaction of product with starting materialHigher molecular weight peak in LC-MS

Visualizing the Reaction Pathway

Byproduct_Formation Salicylaldehyde Salicylaldehyde Imine N-methylsalicylaldimine (Imine Intermediate) Salicylaldehyde->Imine + Methylamine - H₂O Methylamine Methylamine Product 2-Hydroxy-N-methylbenzylamine (Desired Product) Imine->Product + [H] (Reduction) Overalkylation 2-Hydroxy-N,N-dimethylbenzylamine (Over-alkylation Byproduct) Product->Overalkylation + Salicylaldehyde + [H]

Caption: Reaction pathway for the synthesis of 2-Hydroxy-N-methylbenzylamine, highlighting the formation of key byproducts.

References

  • Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction: A metal-catalyst-free synthesis of propargylamine. Beilstein Journal of Organic Chemistry, 2017 , 13, 494-500. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Myers, A. G. Reductive Amination. Harvard University. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996 , 61(11), 3849-3862. [Link]

Sources

Technical Support Center: Advanced Purification of 2-Hydroxy-N-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-N-methylbenzylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for achieving high purity of this important synthetic intermediate. Our focus is on explaining the causality behind experimental choices to empower you to overcome common purification challenges.

Troubleshooting Guide: Common Purity Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Question 1: My final product is off-white, yellow, or even brown. What causes this discoloration and how can I fix it?

Answer: Discoloration in amine- and phenol-containing compounds is a frequent issue, often stemming from the oxidation of the phenol group or the presence of high molecular weight, colored byproducts from the synthesis. The phenolic hydroxyl group is particularly susceptible to oxidation, which can be accelerated by heat, light, or trace metal impurities.

Core Strategy: The most effective method to remove color is treatment with activated carbon.[1]

  • Mechanism: Activated carbon has a high surface area with a network of pores that adsorb colored impurity molecules, while the desired, smaller product molecules remain in solution.

  • Procedure:

    • Dissolve your crude this compound in a suitable hot solvent for recrystallization (e.g., ethanol, isopropanol).

    • Add a small amount of activated carbon (typically 1-2% w/w relative to your compound). Caution: Adding carbon to a boiling solution can cause vigorous bumping.

    • Stir and gently heat the mixture for 10-15 minutes.

    • Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the carbon.[2] This step is crucial and must be done quickly to prevent premature crystallization in the funnel.

    • Allow the clear, colorless filtrate to cool and crystallize as described in Protocol 1.

Question 2: My NMR/HPLC analysis shows persistent impurities. How do I identify and remove them?

Answer: Impurities can be broadly categorized as unreacted starting materials, reaction byproducts, or residual solvents. A systematic approach is needed to identify and remove them.

Common Impurities & Removal Strategies:

Impurity TypePotential SourceRecommended Removal Method
Unreacted Starting Materials Incomplete reaction (e.g., residual N-methylbenzylamine).Acid-base extraction is highly effective. The desired product is a salt, while the starting amine is a free base with different solubility characteristics. See Protocol 2.[3]
Dibenzyl-substituted byproducts Over-alkylation during synthesis.[4]These are typically less polar than the desired product. Recrystallization is often sufficient, as these impurities may remain in the mother liquor.[4] If co-crystallization is an issue, column chromatography may be necessary.
Benzoic Acid Derivatives Hydrolysis of ester precursors if used in the synthesis.[5][6]An acid-base extraction is ideal. During the workup, washing the organic layer (containing the free amine) with a mild aqueous base (e.g., NaHCO₃ solution) will remove acidic impurities.
Inorganic Salts (e.g., NaCl) Use of aqueous HCl for salt formation or during workup.[7]If your product is soluble in an organic solvent like isopropanol or acetone, the inorganic salts will be insoluble and can be removed by filtration. Alternatively, performing an acid-base extraction (Protocol 2) will effectively remove them in the aqueous phase.
Purification Decision Workflow

This diagram outlines a logical workflow for troubleshooting and purifying your crude product.

PurificationWorkflow Crude Crude Product Analyze Analyze Purity (TLC, HPLC, NMR) Crude->Analyze CheckPurity Is Purity >98%? Analyze->CheckPurity Discolored Is Product Discolored? CheckPurity->Discolored No FinalProduct Pure Product CheckPurity->FinalProduct Yes Charcoal Activated Charcoal Treatment Discolored->Charcoal Yes CheckImpurityType Identify Impurity Type Discolored->CheckImpurityType No Recrystallize Recrystallization (Protocol 1) Charcoal->Recrystallize Recrystallize->Analyze AcidBase Acid-Base Extraction (Protocol 2) AcidBase->Recrystallize CheckImpurityType->AcidBase Organic Impurities Inorganic Inorganic Salts? CheckImpurityType->Inorganic Unsure / Mixed Inorganic->AcidBase No / Ineffective OrganicWash Wash with Organic Solvent (e.g., Acetone) Inorganic->OrganicWash Yes OrganicWash->Recrystallize G_Workflow Crude Crude Product Purify Purification Step (e.g., Recrystallization or Acid-Base Extraction) Crude->Purify Isolate Isolate Solid (Vacuum Filtration) Purify->Isolate Dry Dry Under Vacuum Isolate->Dry Analyze Purity & Identity Check (HPLC, NMR, MS) Dry->Analyze Store Store Pure Product (Inert, Dry, Dark) Analyze->Store

Sources

2-Hydroxy-N-methylbenzylamine Hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Hydroxy-N-methylbenzylamine Hydrochloride (CAS No: 63989-87-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of this compound in your experiments. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges.

I. Core Concepts: Understanding Stability

This compound is a substituted phenolic amine salt. Its stability is primarily influenced by its susceptibility to oxidation, hydrolysis, and photodegradation. The hydrochloride salt form significantly enhances its stability compared to the free base by protonating the amine nitrogen, making it less nucleophilic and less prone to oxidation. However, the presence of the electron-donating hydroxyl group on the phenyl ring can increase the molecule's susceptibility to oxidative degradation.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, the solid compound should be stored in a cool, dry, and dark environment. Specifically, we recommend storage at 2-8°C in a tightly sealed container to protect it from moisture and light. Some suppliers may also recommend storing under an inert atmosphere, such as argon or nitrogen, to further minimize the risk of oxidation.

Q2: I've noticed the solid material has changed color from white to a yellowish or brownish tint. Is it still usable?

A2: A color change is a visual indicator of potential degradation, likely due to oxidation. While a slight discoloration may not significantly impact the purity for some applications, it is a sign that the compound is no longer of the highest purity. We strongly recommend performing a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before using the discolored material in sensitive experiments. For applications requiring high purity, it is best to use a fresh, unopened lot.

Q3: What is the recommended procedure for preparing a stock solution of this compound?

A3: To prepare a stock solution, it is crucial to use a dry, high-purity solvent. Due to its hydrochloride salt form, the compound exhibits good solubility in aqueous solutions. For organic synthesis applications, solvents such as methanol or ethanol can be used. To minimize degradation, it is advisable to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be kept at a low temperature (2-8°C or -20°C), protected from light in an amber vial, and ideally purged with an inert gas before sealing.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The pH of an aqueous solution is a critical factor for the stability of this compound. Acidic conditions (low pH) will favor the protonated amine, which is more resistant to oxidation. Conversely, neutral to alkaline conditions (higher pH) will deprotonate the amine, making it more susceptible to oxidative degradation. Therefore, for applications in aqueous buffers, maintaining a slightly acidic pH can enhance the stability of the solution.

Q5: What are the primary degradation products I should be aware of?

A5: The primary degradation pathway is likely oxidation. This can lead to the formation of the corresponding imine, and further oxidation or hydrolysis could yield 2-hydroxy-N-methylbenzaldehyde and methylamine. The presence of the phenolic hydroxyl group may also lead to the formation of colored quinone-like structures upon oxidation.

III. Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of the solid compound or stock solution.Always use fresh, properly stored compound. Prepare stock solutions fresh before use. If storing solutions, protect from light, air, and store at low temperatures. Verify the purity of your material using HPLC or another suitable analytical method.
Solid material is difficult to dissolve. The compound may have absorbed moisture, leading to clumping. Incorrect solvent choice.Ensure the compound is stored in a desiccator. For aqueous solutions, slight warming or sonication can aid dissolution. Verify the solubility of the compound in your chosen solvent system.
Stock solution changes color over a short period. Oxidation of the compound in solution. This is accelerated by exposure to air, light, and neutral/alkaline pH.Prepare solutions in deoxygenated solvents. Store solutions under an inert atmosphere (argon or nitrogen). Use amber vials to protect from light. If using aqueous buffers, maintain a slightly acidic pH.
Unexpected peaks appear in analytical chromatograms (e.g., HPLC, LC-MS). Presence of impurities from synthesis or degradation products.Confirm the identity of the main peak using a reference standard. Analyze the fresh, un-degraded compound to establish a baseline impurity profile. The appearance of new peaks over time indicates degradation.

IV. Experimental Protocols & Methodologies

Protocol 1: Recommended Storage and Handling
  • Receiving and Initial Storage: Upon receipt, inspect the container for any damage. Store the tightly sealed container at 2-8°C in a dark, dry location.

  • Dispensing Solid: For weighing and dispensing, allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Handle the solid in a controlled environment, preferably under a blanket of inert gas (e.g., in a glove box or using a nitrogen-flushed bag).

  • Long-Term Storage: After dispensing, flush the container with a dry inert gas (argon or nitrogen) before resealing tightly. Return to 2-8°C storage promptly.

Protocol 2: Preparation and Short-Term Storage of an Aqueous Stock Solution
  • Solvent Preparation: Use high-purity, deionized water. For enhanced stability, degas the water by sparging with nitrogen or argon for at least 15 minutes.

  • Dissolution: Accurately weigh the desired amount of this compound and dissolve it in the deoxygenated water. A vortex mixer or gentle sonication can be used to aid dissolution.

  • Storage: Transfer the solution to a clean amber vial. Flush the headspace with an inert gas before sealing the vial. Store at 2-8°C and use within 24-48 hours for best results. For longer-term storage, consider freezing at -20°C, but be aware of potential freeze-thaw instability.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition (95% A, 5% B).

V. Visualizing Degradation and Workflow

Proposed Degradation Pathway

G A 2-Hydroxy-N-methylbenzylamine (Stable Hydrochloride Salt) B Oxidizing Conditions (Air, Light, High pH) A->B C Imine Intermediate B->C Oxidation D Hydrolysis C->D G Further Oxidation (Colored Byproducts) C->G E 2-Hydroxy-N-methylbenzaldehyde D->E F Methylamine D->F

Caption: Proposed oxidative degradation pathway for 2-Hydroxy-N-methylbenzylamine.

Experimental Workflow for Stability Assessment

G cluster_0 Sample Preparation cluster_1 Analysis & Decision start Receive/Acquire Compound store Store at 2-8°C, Dark, Dry start->store prep_solid Dispense Solid (Inert Atmosphere) store->prep_solid prep_sol Prepare Fresh Stock Solution prep_solid->prep_sol analyze Purity Analysis (e.g., HPLC) prep_sol->analyze compare Compare to Reference/Initial Data analyze->compare decision Purity Acceptable? compare->decision proceed Proceed with Experiment decision->proceed Yes discard Discard/ Repurify decision->discard No

Caption: A logical workflow for handling and assessing the stability of the compound.

VI. References

Technical Support Center: A Researcher's Guide to 2-Hydroxy-N-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Hydroxy-N-methylbenzylamine Hydrochloride (CAS RN: 63989-87-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth handling protocols, safety precautions, and troubleshooting advice for common experimental challenges. Our goal is to empower you with the technical knowledge to ensure both the integrity of your research and the safety of your laboratory environment.

Section 1: Compound Identification and Properties

A foundational aspect of safe and effective experimentation is a thorough understanding of the physical and chemical properties of the substance in use. Below is a summary of the key characteristics of this compound.

PropertyValueSource
CAS Registry Number 63989-87-7TCI AMERICA[1]
Synonyms α-Methylamino-o-cresol Hydrochloride, 2-(Methylaminomethyl)phenol Hydrochloride, N-Methyl-2-hydroxybenzylamine HydrochlorideTCI AMERICA[1]
Appearance White to Light yellow powder to crystalTCI AMERICA[1]
Melting Point 146.0 to 150.0 °CTCI AMERICA[1]
Purity >98.0% (TLC)(HPLC)TCI AMERICA[1]

Section 2: Safety First - Hazard Identification and Handling

Based on data from structurally similar compounds, this compound should be handled as a substance that may cause skin and eye irritation, and potentially lead to allergic skin reactions.[2] Adherence to strict safety protocols is paramount.

Personal Protective Equipment (PPE)

Appropriate PPE is your primary defense against chemical exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection : Wear safety glasses with side shields or goggles. In situations with a higher risk of splashing, a face shield is recommended.[2]

  • Hand Protection : Wear appropriate chemical-resistant gloves. Always inspect gloves for any signs of degradation or puncture before use.[2]

  • Skin and Body Protection : A lab coat or chemical-resistant apron should be worn. Ensure that your clothing fully covers your skin.

  • Respiratory Protection : In case of insufficient ventilation or when handling the powder outside of a fume hood, use a suitable respiratory equipment.[2]

DOT Script for PPE Workflow

PPE_Workflow cluster_Preparation Preparation cluster_Donning Donning Sequence cluster_Handling Chemical Handling cluster_Doffing Doffing Sequence (to avoid contamination) Assess_Hazards Assess Hazards: - Skin/Eye Irritant - Potential Allergen Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Don_Coat 1. Lab Coat Select_PPE->Don_Coat Don_Gloves 2. Gloves Don_Coat->Don_Gloves Don_Eyewear 3. Eye Protection Don_Gloves->Don_Eyewear Don_Respirator 4. Respirator (if needed) Don_Eyewear->Don_Respirator Handle_Compound Handle Compound in a Ventilated Area Don_Respirator->Handle_Compound Doff_Gloves 1. Remove Gloves Handle_Compound->Doff_Gloves Doff_Coat 2. Remove Lab Coat Doff_Gloves->Doff_Coat Doff_Eyewear 3. Remove Eye Protection Doff_Coat->Doff_Eyewear Wash_Hands 4. Wash Hands Thoroughly Doff_Eyewear->Wash_Hands Amine_Purification Start Crude Amine Hydrochloride Salt Dissolve Dissolve in Water Start->Dissolve Basify Add Base (e.g., NaHCO₃) to pH > 8 Dissolve->Basify Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Basify->Extract Wash Wash Organic Layer with Brine Extract->Wash Dry Dry over Anhydrous Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate End Pure Free Amine Evaporate->End

Caption: A typical workflow for the purification of a free amine from its hydrochloride salt.

References

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride. Retrieved from [Link]

  • Chem Service. (2019, November 13). SAFETY DATA SHEET. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2019, May 31). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]

  • ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]

  • ResearchGate. (2019, May 31). (PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • J-Stage. (n.d.). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). China N-Methylbenzylamine CAS:103-67-3 manufacturer supplier producer and factory. Retrieved from [Link]

  • Google Patents. (n.d.). US12024483B2 - Synthesis method of hydroxybenzylamine.
  • PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine. Retrieved from [Link]

  • MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

  • precisionFDA. (n.d.). N-METHYLBENZYLAMINE HYDROCHLORIDE. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound N-Methylbenzylamine (FDB012647). Retrieved from [Link]

  • Drug Information, Uses, Side Effects, Chemistry. (n.d.). Methylbenzylamine. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with 2-Hydroxy-N-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility issues encountered with 2-Hydroxy-N-methylbenzylamine Hydrochloride. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure your experiments proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is listed as being soluble in water by suppliers such as TCI America.[1] However, this is a qualitative description. The term "soluble" in a pharmaceutical context often means that the highest dose strength is soluble in 250 ml or less of aqueous media within a pH range of 1 to 7.5.[2] For laboratory purposes, this suggests that at standard concentrations used in many biological assays, you should be able to achieve dissolution in aqueous buffers. If you are experiencing difficulty, it could be due to factors such as concentration, pH, temperature, or the purity of the specific lot of the compound.

Q2: I'm seeing particulate matter or a cloudy solution after attempting to dissolve the compound in water. What should be my first troubleshooting step?

A2: The first and most critical step is to verify and adjust the pH of your solvent. This compound is an amine hydrochloride salt. The solubility of such compounds is highly dependent on the pH of the medium.[3][4] The hydrochloride salt form is generally chosen to enhance aqueous solubility. However, if the pH of your water or buffer is neutral to slightly basic, the compound can convert to its less soluble free base form, causing it to precipitate out of solution.

A recommended starting point is to use a slightly acidic buffer (e.g., pH 4-6) to ensure the amine group remains protonated, which is the more soluble form.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, but with careful consideration of your experimental system. While the hydrochloride salt is intended to improve aqueous solubility, the parent molecule has organic character. Therefore, polar aprotic solvents like DMSO and DMF, as well as alcohols like ethanol, are likely to be effective.[5] However, for many biological and cell-based assays, high concentrations of organic solvents can be toxic. A common strategy is to create a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into your aqueous experimental medium.[6] Be mindful of the final concentration of the organic solvent in your assay.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Insolubility

If you are encountering persistent solubility issues with this compound, follow this systematic troubleshooting workflow.

Step 1: The Litmus Test - pH Adjustment

The pH of your solution is the most influential factor in the solubility of amine hydrochlorides.[4][7] The amine group in 2-Hydroxy-N-methylbenzylamine will be protonated and more soluble at a lower pH.

Protocol for pH-Mediated Dissolution

  • Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and 7.0). Standard buffers such as citrate or acetate are suitable for the acidic range, while phosphate buffers can be used for the neutral range.

  • Initial Solubility Test: Weigh out a small, precise amount of this compound into separate vials.

  • Solvent Addition: Add a measured volume of each buffer to the vials to achieve your desired final concentration.

  • Agitation: Vortex or stir the vials at a consistent speed for a set period (e.g., 30 minutes) at room temperature.

  • Observation: Visually inspect for complete dissolution. If the solution is clear, the compound is soluble at that pH and concentration. If it remains cloudy or has visible particulates, proceed to the next steps in the troubleshooting guide.

Step 2: The Power of Two - Utilizing Co-solvents

If pH adjustment alone is insufficient, particularly for higher concentrations, introducing a co-solvent can be an effective strategy.[8] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the organic nature of the compound.

Table 1: Common Co-solvents for Enhancing Solubility

Co-solventProperties & ConsiderationsTypical Starting Concentration in Final Solution
Dimethyl Sulfoxide (DMSO) A powerful, polar aprotic solvent. Widely used for creating stock solutions. Can have cellular effects, so final concentration should typically be kept below 0.5%.< 0.5%
Ethanol (EtOH) A polar protic solvent. Less toxic than DMSO for many cell lines. Can sometimes cause precipitation when a concentrated stock is diluted into an aqueous buffer.1-5%
Polyethylene Glycol 400 (PEG 400) A non-ionic polymer that is generally considered low-toxicity. Often used in formulation development.[9]5-20%
Propylene Glycol (PG) A viscous, colorless liquid that is miscible with water. Commonly used in pharmaceutical formulations.5-20%

Protocol for Co-solvent System Development

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in your chosen co-solvent (e.g., 100 mM in DMSO). Gentle warming or sonication may be necessary to fully dissolve the compound in the co-solvent.

  • Serial Dilution: Perform serial dilutions of your stock solution into your aqueous buffer (at the optimal pH determined in Step 1).

  • Observation for Precipitation: After each dilution, visually inspect for any signs of precipitation. If the solution remains clear, the compound is soluble under those conditions. The point at which precipitation occurs will define the solubility limit in that specific co-solvent/buffer system.

Step 3: Physical Methods for Aiding Dissolution

In some cases, physical methods can assist in the dissolution process, especially when nearing the solubility limit.

  • Sonication: Using an ultrasonic bath can provide the energy needed to break down particle agglomerates and enhance the interaction between the solute and solvent.[3]

  • Gentle Heating: Carefully warming the solution can increase the kinetic energy of the system and improve solubility. However, be cautious, as excessive heat can degrade the compound. Always check the compound's stability information before applying heat.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing solubility issues with this compound.

solubility_workflow start Start: Dissolve Compound in Aqueous Buffer is_dissolved Is the solution clear? start->is_dissolved success Success: Solution Prepared is_dissolved->success Yes troubleshoot Troubleshoot Solubility is_dissolved->troubleshoot No adjust_ph Adjust pH to be slightly acidic (pH 4-6) troubleshoot->adjust_ph recheck_dissolution1 Re-check Dissolution adjust_ph->recheck_dissolution1 recheck_dissolution1->success Yes use_cosolvent Prepare a stock solution in a co-solvent (e.g., DMSO) and dilute recheck_dissolution1->use_cosolvent No recheck_dissolution2 Re-check Dissolution use_cosolvent->recheck_dissolution2 recheck_dissolution2->success Yes physical_methods Apply gentle heating or sonication recheck_dissolution2->physical_methods No recheck_dissolution3 Re-check Dissolution physical_methods->recheck_dissolution3 recheck_dissolution3->success Yes consult Consult further literature or technical support recheck_dissolution3->consult No

Sources

Technical Support Center: Synthesis of 2-Hydroxy-N-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Hydroxy-N-methylbenzylamine Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions and challenges encountered during the synthesis of this important compound. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Hydroxy-N-methylbenzylamine, and what are its primary challenges?

The most prevalent and direct method for synthesizing 2-Hydroxy-N-methylbenzylamine is the reductive amination of 2-hydroxybenzaldehyde (salicylaldehyde) with methylamine.[1] This one-pot reaction involves the formation of an imine intermediate, which is then reduced to the target secondary amine.[1][2]

The primary challenges associated with this synthesis are:

  • Over-alkylation: The product, a secondary amine, can be more nucleophilic than the starting primary amine (methylamine), leading to further reaction with the aldehyde and the formation of a tertiary amine.[2][3][4][5]

  • Byproduct Formation: Side reactions can lead to a variety of impurities that complicate purification.

  • Product Stability: The final hydrochloride salt's stability can be influenced by residual impurities and storage conditions.

Q2: What are the primary side reactions to be aware of during the reductive amination of salicylaldehyde with methylamine?

Several side reactions can occur, leading to a mixture of products. Understanding these pathways is crucial for minimizing their occurrence.

  • Over-methylation to Tertiary Amine: The desired secondary amine product can react with another molecule of salicylaldehyde to form an iminium ion, which is then reduced to a tertiary amine.

  • Formation of Aminals and Hemiaminals: The reaction of the aldehyde with the amine can form unstable hemiaminal and aminal intermediates.[6]

  • Cannizzaro-type Reactions: Under basic conditions, salicylaldehyde can undergo disproportionation to form 2-hydroxybenzyl alcohol and salicylic acid.

  • Aldol Condensation: Salicylaldehyde can undergo self-condensation, especially in the presence of base.

Q3: How can I minimize the formation of the over-methylated tertiary amine byproduct?

Controlling the stoichiometry and reaction conditions is key to preventing over-alkylation. Here are some effective strategies:

  • Use of Excess Amine: Employing a large excess of methylamine can statistically favor the reaction of salicylaldehyde with the primary amine over the secondary amine product.[2]

  • Controlled Addition of Aldehyde: Adding the salicylaldehyde slowly to the reaction mixture containing methylamine can help maintain a high concentration of the primary amine, thus promoting the desired mono-alkylation.

  • Choice of Reducing Agent: Milder reducing agents, such as sodium triacetoxyborohydride (STAB), are often preferred as they can selectively reduce the iminium ion in the presence of the aldehyde, minimizing side reactions.[2][7]

Q4: My reaction is complete, but I'm having difficulty isolating a pure product. What are common impurities and how can they be removed?

Impurities can arise from side reactions or unreacted starting materials. Common impurities and purification strategies are outlined below:

ImpurityOriginRecommended Purification Method
Unreacted SalicylaldehydeIncomplete reaction- Aqueous basic wash (e.g., NaHCO₃ solution) to extract the acidic phenol. - Column chromatography.
2-Hydroxybenzyl alcoholCannizzaro reaction or over-reduction of the aldehyde- Column chromatography.
Tertiary Amine ByproductOver-methylation- Column chromatography. - Fractional crystallization of the hydrochloride salt.
Reducing Agent ByproductsBoron salts from borohydride reagents- Aqueous workup to quench and remove water-soluble salts.

Purification Protocol: Hydrochloride Salt Precipitation

A common and effective final purification step is the precipitation of the hydrochloride salt.

  • Dissolve the crude free-base product in a suitable organic solvent (e.g., isopropanol, ethyl acetate).

  • Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or diethyl ether) while stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether, hexane) to remove non-basic impurities, and dry under vacuum.

Q5: I've observed discoloration in my final product. What could be the cause and how can I prevent it?

Discoloration, often a pink or brown hue, can be indicative of oxidation or the presence of trace impurities.

  • Phenolic Oxidation: The hydroxyl group on the aromatic ring is susceptible to oxidation, which can be catalyzed by trace metals or exposure to air and light.

  • Residual Aldehyde Impurities: Trace amounts of salicylaldehyde can polymerize or degrade over time, leading to colored byproducts.

Prevention Strategies:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • High-Purity Reagents: Use high-purity starting materials and solvents.

  • Thorough Purification: Ensure complete removal of salicylaldehyde.

  • Proper Storage: Store the final product in a cool, dark place, preferably under an inert atmosphere.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem 1: Low Yield of the Desired Secondary Amine
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS to ensure all starting material is consumed. If the reaction stalls, consider adding more reducing agent or slightly increasing the reaction temperature.Ensuring the reaction goes to completion is the first step in maximizing yield.
Side Reactions Dominating Re-evaluate the reaction conditions. Lowering the temperature may reduce the rate of side reactions. Ensure the pH is weakly acidic to favor imine formation.[7]Optimizing conditions to favor the desired reaction pathway is crucial.
Product Loss During Workup Be mindful of the product's solubility. 2-Hydroxy-N-methylbenzylamine has some water solubility. Minimize aqueous washes or back-extract the aqueous layers with an organic solvent.The amphipathic nature of the product can lead to losses during extraction.
Inefficient Reduction Ensure the chosen reducing agent is appropriate and active. Sodium cyanoborohydride and sodium triacetoxyborohydride are generally effective.[7][8]The choice of reducing agent directly impacts the efficiency of the final reduction step.
Problem 2: Significant Formation of Tertiary Amine Byproduct
Potential Cause Troubleshooting Step Rationale
Unfavorable Stoichiometry Increase the excess of methylamine (e.g., 3-5 equivalents).A higher concentration of the primary amine will outcompete the secondary amine product for the aldehyde.[2]
Reaction Temperature Too High Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).Higher temperatures can increase the rate of the undesired second alkylation.
Slow Reduction of Imine Ensure the reducing agent is added promptly after the initial imine formation period.Allowing the imine to sit for extended periods before reduction can lead to other side reactions.
Problem 3: Difficulty in Forming the Hydrochloride Salt
Potential Cause Troubleshooting Step Rationale
Product is Too Dilute Concentrate the solution of the free base before adding HCl.A more concentrated solution will promote precipitation.
Incorrect Solvent The hydrochloride salt may be soluble in the chosen solvent. Try switching to a less polar solvent (e.g., diethyl ether, hexane) or a mixture of solvents.The solubility of the salt is highly dependent on the solvent system.
Presence of Water Ensure all solvents are anhydrous. Water can interfere with the precipitation and may lead to an oily product.Water can form hydrates and affect the crystalline nature of the salt.

Reaction Mechanisms and Workflows

Reductive Amination Pathway and Key Side Reaction

The following diagram illustrates the desired synthetic pathway and the competing over-methylation side reaction.

G cluster_main Desired Reductive Amination cluster_side Side Reaction: Over-methylation Salicylaldehyde 2-Hydroxybenzaldehyde Imine Iminium Ion Intermediate Salicylaldehyde->Imine + Methylamine - H₂O Product_side 2-Hydroxy-N-methylbenzylamine Methylamine Methylamine Methylamine->Imine Product 2-Hydroxy-N-methylbenzylamine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine TertiaryImine Tertiary Iminium Ion Product_side->TertiaryImine + 2-Hydroxybenzaldehyde - H₂O Salicylaldehyde_side 2-Hydroxybenzaldehyde Salicylaldehyde_side->TertiaryImine TertiaryAmine Tertiary Amine Byproduct TertiaryImine->TertiaryAmine ReducingAgent_side Reducing Agent ReducingAgent_side->TertiaryImine

Caption: Desired vs. side reaction pathways in the synthesis.

Experimental Workflow: Synthesis and Purification

This diagram outlines a typical experimental workflow for the synthesis and purification of this compound.

Caption: Step-by-step experimental and purification workflow.

References

  • Wikipedia. (2023, December 27). Amine alkylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, October 30). 24.6: Synthesis of Amines. Retrieved from [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Cerveny, L., Marhoul, A., & Ruzicka, V. (1998). Reductive Methylation of Benzylamine with Formaldehyde on Raney Ni and Pd/C Catalysts.
  • Powers, I., & Miller, S. J. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 20(12), 3754–3757.
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Selva, M., Tundo, P., & Perosa, A. (1998). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry, 63(15), 5102–5108.
  • Dapsena, P., Kumar, A., & Kumar, S. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(24), 15865–15874.
  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Templ, J., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7385–7390.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Sarthaks eConnect. (2021, November 19). Predict the products of exhaustive methylation of following compounds : (1) Ethylamine. (2) Benzylamine. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Reductive amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading with α-Methylamino-o-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing α-Methylamino-o-cresol Hydrochloride in their catalytic processes. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and optimize your reaction outcomes. As a bifunctional molecule featuring both a mildly acidic ammonium salt and a phenolic hydroxyl group, α-Methylamino-o-cresol Hydrochloride presents unique opportunities in catalysis, potentially acting as a Brønsted acid or participating in hydrogen-bonding interactions to stabilize transition states. This guide provides the foundational knowledge to harness its potential effectively.

Frequently Asked Questions (FAQs)

Q1: What is α-Methylamino-o-cresol Hydrochloride and what are its likely catalytic applications?

A1: α-Methylamino-o-cresol Hydrochloride is an organic salt. Its structure combines a secondary amine hydrochloride and a cresol (methylphenol) backbone. This unique combination allows it to function as a bifunctional catalyst. The ammonium ion can act as a Brønsted acid, while the hydroxyl group on the aromatic ring can serve as a hydrogen-bond donor or a weakly acidic site.

Based on these features, it is a promising candidate for reactions such as:

  • Condensation Reactions: Aldol or Knoevenagel-type reactions where proton transfer is key.

  • Ring-Opening Reactions: Catalysis of epoxide or aziridine ring-opening with nucleophiles.

  • Mannich Reactions: Where it could potentially activate both the electrophile and the nucleophile.

  • Ortho-Alkylation: The cresol moiety might direct reactions to specific positions on an aromatic ring.

Q2: What are the essential safety and handling precautions for this compound?

A2: α-Methylamino-o-cresol Hydrochloride should be handled with care, following standard laboratory safety protocols. While specific data for this exact compound is limited, related cresol and amine hydrochloride compounds are known to be toxic and corrosive.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[1][4]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[5] Avoid contact with skin, eyes, and clothing.[1]

  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[3][4] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and air, which can impact its catalytic activity.[1]

Q3: My initial test reaction shows very low conversion. Where do I start troubleshooting?

A3: Low conversion in an initial run is a common issue and serves as the starting point for optimization. Before adjusting multiple parameters, it's crucial to establish a reliable baseline. The first step is to confirm the integrity of your setup and reagents.

  • Verify Reagent Quality: Ensure all starting materials and solvents are pure and anhydrous, as impurities like water can poison acid catalysts or participate in side reactions.[6]

  • Confirm Catalyst Integrity: If the catalyst has been stored for a long time or improperly, its activity may be compromised. Using a fresh batch can rule this out.[7]

  • Establish Baseline Conditions: If conversion is still low, proceed to systematically optimize the reaction parameters, starting with catalyst loading and temperature, as detailed in the troubleshooting guide below.

Troubleshooting Guide: From Low Yield to High Performance

This section addresses specific experimental problems in a question-and-answer format, providing a logical workflow to diagnose and resolve issues.

Problem 1: The reaction yield is poor, or the reaction fails to initiate.
  • Potential Cause 1: Suboptimal Catalyst Loading

    • Explanation: Every catalytic cycle has an optimal concentration. Too little catalyst results in a slow reaction rate, while too much can sometimes introduce side reactions or product inhibition.

    • Troubleshooting Protocol:

      • Perform a catalyst loading screen. Start with a baseline (e.g., 5 mol%) and test lower (1, 2 mol%) and higher (10, 15 mol%) loadings.

      • Monitor the reaction progress at each loading level over time using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

      • Plot yield versus catalyst loading to identify the optimal range. A sharp increase in yield that then plateaus is common.[8][9]

  • Potential Cause 2: Inappropriate Reaction Temperature

    • Explanation: Temperature controls the reaction kinetics. An insufficient temperature may not provide the necessary activation energy, while an excessive temperature can lead to catalyst decomposition or byproduct formation.[7]

    • Troubleshooting Protocol:

      • If the reaction is sluggish at room temperature, incrementally increase the temperature by 10-20 °C and monitor the progress.

      • Conversely, if multiple byproducts are observed, try lowering the temperature.

      • For sensitive substrates, a lower temperature with a longer reaction time may be optimal.[6]

  • Potential Cause 3: Catalyst Deactivation or Poisoning

    • Explanation: The catalytic activity can be inhibited or destroyed by impurities in the starting materials or solvent (e.g., water, peroxides, or other nucleophilic/basic species).[6][10] The catalyst itself might also degrade under the reaction conditions.

    • Troubleshooting Protocol:

      • Ensure all solvents are rigorously dried and degassed. Use high-purity reagents.

      • Consider adding a scavenger for potential poisons if they are known (e.g., molecular sieves for water).

      • If thermal degradation is suspected, run the reaction at a lower temperature.

      • Test catalyst stability by stirring it in the reaction solvent at the target temperature for the duration of the reaction before adding the substrates. A loss of activity would indicate instability.

Problem 2: The reaction shows poor selectivity, yielding multiple products.
  • Potential Cause 1: Temperature is Too High

    • Explanation: Higher temperatures provide more energy, which can overcome the activation barriers for competing reaction pathways, leading to a loss of selectivity.

    • Troubleshooting Protocol:

      • Systematically lower the reaction temperature. Many highly selective reactions are run at or below room temperature.[7]

      • Analyze the product distribution at each temperature to find the optimal balance between reaction rate and selectivity.

  • Potential Cause 2: Solvent Effects

    • Explanation: The solvent can significantly influence selectivity by stabilizing or destabilizing transition states for different pathways.

    • Troubleshooting Protocol:

      • Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, acetonitrile, dichloromethane).

      • The phenolic -OH and ammonium -NH groups on the catalyst can interact differently with solvents, altering its catalytic pocket and, therefore, selectivity.

Problem 3: The reaction is not reproducible between different runs.
  • Potential Cause 1: Sensitivity to Atmospheric Conditions

    • Explanation: Amine-based catalysts can be sensitive to moisture and carbon dioxide from the air. The hydrochloride salt form offers some protection, but inconsistencies can still arise from variable exposure.

    • Troubleshooting Protocol:

      • Ensure consistent handling by setting up reactions under an inert atmosphere (e.g., using a glovebox or Schlenk line techniques).

      • Weigh the catalyst quickly to minimize exposure to air.

  • Potential Cause 2: Inconsistent Reagent Quality

    • Explanation: Variations in the purity of starting materials or solvents from different batches or suppliers can introduce unknown inhibitors or competing substrates.

    • Troubleshooting Protocol:

      • Use reagents from a single, trusted batch for a series of experiments.

      • If switching batches is necessary, re-run the baseline experiment to confirm consistency.

      • Consider re-purifying critical starting materials before use.

Data & Protocols

Table 1: Troubleshooting Summary for Common Issues
Symptom Primary Parameter to Investigate Secondary Checks Underlying Rationale
Low Conversion / No Reaction Catalyst LoadingTemperature, Reagent PurityInsufficient catalyst or activation energy; catalyst poisoning.[8][10]
Poor Selectivity TemperatureSolvent, Catalyst LoadingHigh energy favors multiple pathways; solvent can alter transition states.[6][7]
Reaction Stalls Catalyst Stability / DeactivationSubstrate/Product InhibitionCatalyst may be degrading over time or being poisoned by reactants/products.[10]
Poor Reproducibility Atmospheric Control (Inertness)Reagent/Solvent Batch ConsistencySensitivity to air/moisture; presence of variable impurities.[6][7]
Experimental Protocol: General Catalyst Loading Optimization

This protocol outlines a systematic approach to determine the optimal catalyst loading for your reaction.

  • Preparation: Set up a parallel series of reaction vials or flasks. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reagent Stock Solution: Prepare a stock solution of your limiting substrate and any other reagents in the chosen solvent to ensure consistent concentrations across all reactions.

  • Catalyst Addition: To each reaction vessel, add the desired amount of α-Methylamino-o-cresol Hydrochloride. For example, for a 0.1 mmol scale reaction, you would add:

    • Vial 1: 0.001 mmol (1 mol%)

    • Vial 2: 0.002 mmol (2 mol%)

    • Vial 3: 0.005 mmol (5 mol%)

    • Vial 4: 0.010 mmol (10 mol%)

    • Vial 5: 0.015 mmol (15 mol%)

  • Reaction Initiation: Add the reagent stock solution to each vessel, ensuring identical volumes and starting concentrations. Begin stirring at the desired temperature.

  • Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small, quenched aliquot from each reaction.

  • Analysis: Analyze the aliquots by a suitable method (GC, HPLC, or ¹H NMR with an internal standard) to determine the percent conversion or yield.

  • Evaluation: Plot the yield as a function of catalyst loading at a fixed time point to identify the loading at which the yield begins to plateau. This represents the most efficient use of the catalyst.[8]

Visualized Workflows

Visual diagrams can help clarify complex decision-making processes in experimental science.

TroubleshootingWorkflow cluster_start Problem Identification cluster_verify Step 1: Verify Basics cluster_optimize Step 2: Systematic Optimization cluster_advanced Step 3: Advanced Troubleshooting Start Reaction Outcome Unsatisfactory (Low Yield, Poor Selectivity, etc.) VerifyReagents Check Reagent & Solvent Purity (Anhydrous, High-Grade) Start->VerifyReagents VerifyCatalyst Confirm Catalyst Integrity (Fresh Batch, Proper Storage) VerifyReagents->VerifyCatalyst Opt_Loading Optimize Catalyst Loading (e.g., 1-15 mol%) VerifyCatalyst->Opt_Loading If basics are confirmed Opt_Temp Optimize Temperature (Screen ± 20°C from baseline) Opt_Loading->Opt_Temp Opt_solvent Opt_solvent Opt_Temp->Opt_solvent Opt_Solvent Screen Solvents (Polar Aprotic, Non-Polar, etc.) Check_Atmosphere Implement Inert Atmosphere (Glovebox / Schlenk) Opt_Solvent->Check_Atmosphere If still inconsistent Check_Deactivation Investigate Catalyst Deactivation (Stability Tests) Check_Atmosphere->Check_Deactivation

Caption: A systematic workflow for troubleshooting common catalytic reaction issues.

CatalystOptimizationCycle Define Define Baseline (e.g., 5 mol% @ RT) Screen Perform Loading Screen (1, 2, 5, 10, 15 mol%) Define->Screen Step 1 Analyze Analyze Yield vs. Loading (GC, HPLC, NMR) Screen->Analyze Step 2 Identify Identify Plateau Region (Optimal Loading Range) Analyze->Identify Step 3 Validate Validate Optimal Loading (Repeat for Reproducibility) Identify->Validate Step 4 Validate->Define Re-optimize if other parameters change

Caption: The iterative cycle for optimizing catalyst loading.

References

  • Slideshare. Troubleshooting of Catalytic Reactors. Available from: [Link]

  • ResearchGate. Optimization of catalyst loading and metal to ligand ratio a. Available from: [Link]

  • Royal Society of Chemistry. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. Available from: [Link]

  • Little Garage. Troubleshooting Guide: How to Diagnose a Bad Catalytic Converter. Available from: [Link]

  • ResearchGate. Optimization of catalyst loading | Download Scientific Diagram. Available from: [Link]

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Technical Support Center: Optimizing Reaction Kinetics for 2-Hydroxy-N-methylbenzylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Hydroxy-N-methylbenzylamine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction. Here, we move beyond simple protocols to explain the why behind the how, ensuring your experiments are built on a foundation of robust scientific principles.

Our approach is grounded in the principles of reductive amination, the most common and efficient pathway for synthesizing N-methylbenzylamines. The core of this transformation involves the reaction of 2-hydroxybenzaldehyde with methylamine to form a Schiff base (imine), which is then reduced to the final secondary amine product.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each problem is followed by a systematic troubleshooting workflow.

Issue 1: Low Product Yield (<50%)

A low yield is often the most pressing issue. The cause can typically be traced to one of three areas: imine formation, the reduction step, or product degradation.

Question: My final yield of 2-Hydroxy-N-methylbenzylamine HCl is consistently low. How can I identify the bottleneck and improve it?

Answer:

A low yield points to an inefficiency in the reaction cascade. Let's diagnose this by dissecting the two primary stages of the reductive amination process.

Step 1: Verify Imine Formation

The formation of the intermediate imine (Schiff base) is a critical equilibrium-driven step. The presence of the ortho-hydroxyl group can influence the electronics of the aldehyde, but the primary challenge is often water removal.

  • Causality: The reaction of an aldehyde and an amine to form an imine releases one molecule of water. According to Le Châtelier's principle, this water must be removed to drive the equilibrium towards the imine product. If water accumulates, it will hydrolyze the imine back to the starting materials.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Set up a small-scale reaction and monitor the disappearance of the 2-hydroxybenzaldehyde starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) before adding the reducing agent. If the aldehyde is not consumed within the expected timeframe (typically 1-2 hours), imine formation is the problem.

    • Water Removal:

      • Azeotropic Distillation: If using a solvent like toluene or benzene, employ a Dean-Stark apparatus to physically remove water as it forms.

      • Dehydrating Agents: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) directly to the reaction mixture. Ensure the chosen agent is compatible with your downstream reducing agent.

    • pH Control: The ortho-hydroxyl group makes the starting material phenolic. The reaction pH is critical; imine formation is typically most efficient in a weakly acidic environment (pH 4-6). At low pH, the amine nucleophile is protonated and non-reactive. At high pH, the catalyst for dehydration is absent. Use a non-interfering buffer if necessary.

Step 2: Optimize the Reduction Step

If imine formation is efficient, the issue lies with the reduction. The choice of reducing agent is paramount.

  • Causality: The reducing agent must be selective for the imine C=N bond without reducing the aldehyde or the aromatic ring. It also needs to be stable under the reaction conditions.

  • Troubleshooting Protocol:

    • Choice of Reducing Agent:

      • Sodium Borohydride (NaBH₄): A common, mild reducing agent. However, it can also reduce the starting aldehyde if added too early or if imine formation is slow. Consider adding it portion-wise to control the reaction.

      • Sodium Triacetoxyborohydride (STAB): Often the superior choice. It is a milder, more selective reagent that is less sensitive to acidic conditions and can be added in a one-pot fashion with the aldehyde and amine. It is particularly effective for reactions that require slightly acidic pH for imine formation.

      • Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on Carbon (Pd/C) is highly effective but requires specialized equipment (e.g., a Parr shaker) and careful handling. The ortho-hydroxyl group can sometimes chelate with and poison the catalyst.

    • Temperature Control: Reduction is an exothermic process. Run the reaction in an ice bath (0-5 °C) during the addition of the reducing agent to prevent over-reduction or side reactions. Allow the reaction to slowly warm to room temperature.

    • Stoichiometry: Ensure you are using a slight excess (1.2-1.5 equivalents) of the reducing agent to drive the reaction to completion.

Workflow Diagram: Diagnosing Low Yield

G start Low Yield (<50%) check_imine Monitor Imine Formation (TLC/LC) Is starting aldehyde consumed? start->check_imine imine_ok YES: Imine Formation is Efficient check_imine->imine_ok Yes imine_bad NO: Imine Formation is the Bottleneck check_imine->imine_bad No check_reduction Troubleshoot Reduction Step imine_ok->check_reduction fix_imine Troubleshoot Imine Formation imine_bad->fix_imine remove_water Implement Water Removal (Dean-Stark / Mol. Sieves) fix_imine->remove_water adjust_ph Optimize pH (4-6) remove_water->adjust_ph recheck_imine Re-run and Monitor adjust_ph->recheck_imine recheck_imine->check_imine reducer Evaluate Reducing Agent (NaBH4 vs. STAB vs. H2/Pd-C) check_reduction->reducer temp Implement Temperature Control (0-5 °C during addition) reducer->temp recheck_product Re-run and Monitor Product Formation temp->recheck_product final_yield Optimized Yield recheck_product->final_yield

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Impurities in the Final Product

Even with a good yield, purity is essential. The two most common impurities are unreacted starting material and over-alkylated tertiary amine.

Question: My final product shows significant impurities by NMR/LC-MS. What are they and how do I prevent them?

Answer:

Impurities often arise from side reactions. Let's identify the likely culprits and implement preventative measures.

1. Unreacted 2-hydroxybenzaldehyde:

  • Cause: Incomplete imine formation or insufficient reducing agent.

  • Prevention:

    • Follow the steps outlined in "Issue 1" to ensure complete conversion to the imine before or during reduction.

    • Use a slight excess of methylamine (1.1-1.3 equivalents) to push the equilibrium.

    • Ensure 1.2-1.5 equivalents of the reducing agent are used.

  • Removal: Unreacted aldehyde can typically be removed during workup via a bisulfite wash (NaHSO₃), which forms a water-soluble adduct with the aldehyde.

2. Tertiary Amine Impurity (2-Hydroxy-N,N-dimethylbenzylamine):

  • Cause: The desired secondary amine product can react with another molecule of the starting aldehyde to form a new iminium ion, which is then reduced to a tertiary amine. This is more common with reactive reducing agents like NaBH₄.

  • Prevention:

    • Control Stoichiometry: Avoid a large excess of the aldehyde. The ideal stoichiometry is a slight excess of the amine.

    • Slow Addition: Add the reducing agent slowly at low temperatures. This keeps the concentration of the newly formed secondary amine low, minimizing its chance to react further.

    • Use a Bulky or Less Reactive Amine Source (if possible): While you are constrained to methylamine, this is a general principle for avoiding over-alkylation.

    • Use STAB: Sodium triacetoxyborohydride is generally less prone to causing over-alkylation than NaBH₄.

3. Benzyl Alcohol Impurity (2-(hydroxymethyl)phenol):

  • Cause: The starting aldehyde is reduced directly to an alcohol. This happens if the reducing agent is added before the imine has had a chance to form, or if the chosen reducing agent is too reactive towards aldehydes under the reaction conditions (a common issue with NaBH₄ in protic solvents).

  • Prevention:

    • One-Pot STAB Protocol: Mix the aldehyde and amine first and allow them to stir for 30-60 minutes to allow for imine pre-formation before adding the STAB.

    • Two-Step Protocol: First, form the imine and remove the water. Then, in a separate step, dissolve the crude imine in a suitable solvent (like methanol or ethanol) and perform the reduction at low temperature.

Data Summary: Recommended Reagent Stoichiometry

ReagentEquivalentsRationale
2-hydroxybenzaldehyde1.0Limiting Reagent
Methylamine (e.g., 40% in H₂O)1.1 - 1.3Pushes imine formation equilibrium
Reducing Agent (STAB)1.2 - 1.5Ensures complete reduction
Acetic Acid (Catalyst for STAB)1.1 - 1.5Facilitates imine formation and STAB reduction

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the product isolated as a hydrochloride (HCl) salt?

The hydrochloride salt offers several advantages over the freebase form of the amine. Amines are often oils or low-melting solids that can be difficult to handle and purify. Converting the amine to its HCl salt typically produces a stable, crystalline solid that is easier to isolate by filtration, purify by recrystallization, and has a longer shelf life. The salt form is also generally more water-soluble.

Q2: What is the optimal solvent for this reaction?

The ideal solvent depends on the chosen reducing agent.

  • For Sodium Triacetoxyborohydride (STAB): Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices. They are aprotic, effectively dissolve the reactants, and do not react with the reducing agent.

  • For Sodium Borohydride (NaBH₄): Protic solvents like methanol (MeOH) or ethanol (EtOH) are typically used. However, be aware that NaBH₄ can react with the solvent, so a larger excess may be needed.

  • For Catalytic Hydrogenation: Methanol, ethanol, or ethyl acetate are common.

Q3: How do I properly set up the reaction using Sodium Triacetoxyborohydride (STAB)?

This is often the most reliable method. Here is a standard laboratory protocol.

Experimental Protocol: One-Pot Synthesis using STAB

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add 2-hydroxybenzaldehyde (1.0 eq) and the chosen solvent (e.g., DCM, ~0.1 M concentration).

  • Amine Addition: Add methylamine (1.2 eq, e.g., as a solution in THF or water).

  • Catalyst (Optional but Recommended): Add glacial acetic acid (1.2 eq). This catalyzes imine formation.

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes.

  • Reduction: Cool the flask in an ice bath (0 °C). Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor progress by TLC or LC-MS until the imine intermediate is fully consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., DCM) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude freebase amine.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in ether (or bubble HCl gas through the solution) until precipitation is complete.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold ether, and dry under vacuum to yield this compound.

Workflow Diagram: Synthesis Protocol

G cluster_prep Preparation cluster_reduction Reduction cluster_workup Workup & Isolation A Combine Aldehyde, Amine & Acetic Acid in DCM B Stir 30-60 min (Imine Formation) A->B C Cool to 0 °C B->C D Add STAB Portion-wise C->D E Warm to RT Stir 3-12h D->E F Quench with Sat. NaHCO3 E->F G Extract with DCM F->G H Dry & Concentrate (Yields Freebase) G->H I Add HCl in Ether (Precipitation) H->I J Filter & Dry (Final HCl Salt) I->J

Caption: Step-by-step workflow for synthesis and isolation.

References

  • Organic Chemistry Portal. Reductive Amination. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on an Analysis of the Orange Book Database. Journal of Medicinal Chemistry. Available at: [Link]

Technical Support Center: Solvent Effects in Reactions with 2-Hydroxy-N-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Hydroxy-N-methylbenzylamine Hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during chemical reactions involving this versatile intermediate. Our goal is to provide not just protocols, but a deep, mechanistic understanding of how solvents dictate reaction outcomes, enabling you to optimize your syntheses with precision and confidence.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, focusing on solvent-related causes and solutions.

Question 1: Why is my reaction yield unexpectedly low or the reaction failing to proceed?

Answer:

Low or no yield is frequently traced back to suboptimal solubility of the starting materials or deactivation of the nucleophile. This compound is an ionic salt, which presents a classic solubility challenge.

  • Probable Cause 1: Poor Solubility. The hydrochloride salt form has high lattice energy and requires a polar solvent to dissolve effectively.[1] If your other reactant is non-polar, they may fail to interact in a single-phase solution. Using non-polar solvents like hexane or toluene alone is often ineffective.

  • Probable Cause 2: Nucleophile Deactivation by Protic Solvents. While polar protic solvents (e.g., water, methanol, ethanol) can dissolve the hydrochloride salt, they can also severely hinder the reaction. These solvents form strong hydrogen bonds with the amine's lone pair of electrons, creating a "solvent cage" that stabilizes the nucleophile but reduces its reactivity.[2][3] This is particularly detrimental in reactions requiring strong nucleophilicity, such as SN2 substitutions.[4]

  • Probable Cause 3: Insufficient Basicity. The reaction may require the deprotonation of the hydrochloride to the more nucleophilic free amine. If the reaction medium is not sufficiently basic, the amine remains protonated and non-nucleophilic.

Troubleshooting Steps:

  • Assess Reactant Solubility: First, confirm the solubility of all reactants in your chosen solvent. A solvent that dissolves both the ionic amine salt and the electrophile is ideal.

  • Switch to a Polar Aprotic Solvent: For nucleophilic substitution reactions (e.g., alkylations), switching to a polar aprotic solvent is often the most effective solution. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) possess strong dipole moments that can dissolve the ionic salt.[5] Crucially, they cannot act as hydrogen bond donors, so they solvate the cation (R-NH2Me+) but leave the nucleophilic amine "naked" and highly reactive once a base is added.[2][3]

  • Incorporate a Non-Nucleophilic Base: Add a suitable base (e.g., potassium carbonate, triethylamine) to the reaction mixture to neutralize the hydrochloride, liberating the free amine. This is essential for the amine to act as a nucleophile.

  • Consider a Phase-Transfer Catalyst (PTC): In a biphasic system (e.g., water/toluene), a PTC can be used to shuttle the deprotonated, polar amine into the organic phase to react with a non-polar electrophile.

Question 2: My reaction is producing significant amounts of side products, particularly over-alkylation. How can the solvent help mitigate this?

Answer:

Side product formation is often a kinetic or thermodynamic issue heavily influenced by the solvent environment. Over-alkylation, for instance, occurs when the product of the initial reaction is more nucleophilic than the starting material and reacts further.

  • Probable Cause: Solvent Stabilizing Reactive Intermediates. The solvent can influence which reaction pathway is favored. Polar protic solvents, for example, excel at stabilizing charged intermediates like carbocations.[6] If your reaction can proceed through an SN1-type mechanism, using a polar protic solvent could inadvertently promote the formation of carbocation intermediates that lead to rearrangements or elimination byproducts.

  • Mechanism of Action:

    • SN1/E1 Favoritism: Polar protic solvents (water, alcohols) stabilize both the carbocation and the leaving group, favoring SN1 and E1 pathways which can lead to a mixture of products.[2]

    • SN2 Specificity: Polar aprotic solvents (DMSO, DMF) favor SN2 reactions.[4] These reactions proceed via a backside attack with an inversion of stereochemistry and generally result in cleaner, more specific product formation without carbocation rearrangements.

Troubleshooting Steps:

  • Re-evaluate the Reaction Mechanism: Determine the likely mechanism (SN1, SN2, etc.).

  • Match Solvent to Mechanism:

    • To suppress carbocation-related side products, avoid highly polar protic solvents. Shift to a polar aprotic solvent like THF or Acetone to promote a more controlled SN2 pathway.

    • If elimination is the primary side reaction, using a less polar or sterically hindered solvent might disfavor the E2 pathway.

  • Control Temperature: Lowering the reaction temperature can often increase selectivity for the desired product by favoring the pathway with the lower activation energy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between using a polar protic vs. a polar aprotic solvent for my reaction?

A1: The key difference lies in their ability to form hydrogen bonds.[5]

  • Polar Protic Solvents (e.g., H₂O, Methanol, Ethanol) have O-H or N-H bonds. They can act as both hydrogen bond donors and acceptors. They are excellent for dissolving ionic salts but can decrease the reactivity of nucleophiles by surrounding them in a "solvent cage".[2][3] They strongly favor SN1 reactions by stabilizing the resulting carbocation and leaving group.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) have dipole moments but lack O-H or N-H bonds. They cannot donate hydrogen bonds.[5] They are ideal for SN2 reactions because they solvate the cation but leave the anion (nucleophile) unsolvated and highly reactive.[4]

Q2: Does the phenolic hydroxyl group on 2-Hydroxy-N-methylbenzylamine affect solvent choice?

A2: Yes, significantly. The hydroxyl group is acidic and can be deprotonated under basic conditions to form a phenoxide. This phenoxide is also a potent nucleophile, potentially leading to O-alkylation as a side product in addition to the desired N-alkylation. The solvent can mediate the relative nucleophilicity of the amine versus the phenoxide. In polar protic solvents, the amine is heavily solvated via hydrogen bonding, which may increase the relative likelihood of O-alkylation. In polar aprotic solvents, both sites will be more reactive, and selectivity may depend more on intrinsic electronic and steric factors.

Q3: How can I qualitatively test for a good solvent?

A3: A simple benchtop test can save significant time.

  • Place a small amount (e.g., 10 mg) of this compound in a test tube.

  • Add your candidate solvent (e.g., 1 mL) and observe solubility at room temperature and upon gentle heating.

  • Add a small amount of your second reactant and observe if a single phase is maintained or if precipitation occurs.

  • Finally, add your base and observe any changes (e.g., dissolution, color change, gas evolution) that might indicate the liberation of the free amine.

Data Presentation: Solvent Properties and Application

The table below summarizes key properties of common solvents and their general suitability for reactions with this compound.

SolventClassDielectric Constant (ε)Boiling Point (°C)General Application Notes
Water (H₂O)Polar Protic80.1100Excellent for dissolving the salt, but deactivates the amine nucleophile. Favors SN1 pathways.[7]
Methanol (MeOH)Polar Protic32.765Good solubility for the salt. Can participate in solvolysis. Favors SN1.[8]
Ethanol (EtOH)Polar Protic24.578Similar to methanol, slightly less polar.
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7189Excellent for SN2 reactions; dissolves salt and promotes high nucleophilicity. High boiling point can be difficult to remove.[4]
N,N-Dimethylformamide (DMF)Polar Aprotic36.7153A workhorse for SN2 reactions. Good dissolving power. Can decompose at high temperatures.
Acetonitrile (ACN)Polar Aprotic37.582Good for SN2, lower boiling point makes for easier removal.
AcetonePolar Aprotic20.756Less polar, but effective for many SN2 reactions. Volatile and easy to remove.[3]
Tetrahydrofuran (THF)Polar Aprotic (Borderline)7.566Moderately polar, good general-purpose solvent. May not be polar enough to dissolve the salt without assistance.[5]
TolueneNon-Polar2.4111Poor solvent for the hydrochloride salt. Used in biphasic systems or for reactions involving the free base.[9]
Visualizations: Workflows and Mechanisms
Solvent Selection Workflow

This diagram outlines a logical decision-making process for choosing an appropriate solvent.

SolventSelection start Start: Reaction Planning mechanism Identify Probable Reaction Mechanism start->mechanism sn1 SN1 / Carbocation Path mechanism->sn1 SN1 sn2 SN2 / Concerted Path mechanism->sn2 SN2 solubility Assess Solubility of All Reactants & Reagents soluble Reactants Soluble? solubility->soluble protic Select Polar Protic Solvent (e.g., MeOH, H₂O) Caution: Potential Solvolysis sn1->protic aprotic Select Polar Aprotic Solvent (e.g., DMF, DMSO, ACN) sn2->aprotic protic->solubility aprotic->solubility proceed Proceed with Experiment soluble->proceed Yes re_eval Re-evaluate Solvent Choice (Consider co-solvents or PTC) soluble->re_eval No re_eval->solubility

Caption: A decision tree for selecting a reaction solvent.

Solvation of Nucleophile

This diagram illustrates the key difference in how protic and aprotic solvents interact with a nucleophile.

Solvation cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_protic R-NH₂⁺-Me (Nucleophile) H1 H Nu_protic->H1 H-Bond H2 H Nu_protic->H2 H3 H Nu_protic->H3 H4 H Nu_protic->H4 O1 O-Me H1->O1 O2 O-Me H2->O2 O3 O-Me H3->O3 O4 O-Me H4->O4 label_protic Result: 'Solvent Cage' Reduced Nucleophilicity Cat_aprotic H⁺ (Cation) S1 S=O Cat_aprotic->S1 Dipole-Ion Interaction S2 S=O Cat_aprotic->S2 S3 S=O Cat_aprotic->S3 Nu_aprotic R-NH-Me (Free Nucleophile) label_aprotic Result: 'Naked Nucleophile' Enhanced Reactivity

Caption: Protic vs. Aprotic solvent effects on a nucleophile.

Experimental Protocols
Protocol: General Procedure for N-Alkylation (SN2 Reaction)

This protocol provides a robust starting point for an N-alkylation reaction, emphasizing correct solvent and reagent handling.

Materials:

  • This compound

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet

  • Standard work-up and purification reagents (Ethyl Acetate, Brine, etc.)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.5 M. Stir the resulting suspension for 15-20 minutes at room temperature to facilitate the deprotonation of the amine hydrochloride.

  • Electrophile Addition: Slowly add the alkyl halide (1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, then with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product using flash column chromatography or recrystallization as appropriate.

References
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from chemistrysteps.com[2]

  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from tengerchem.com[4]

  • MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from mdpi.com[8]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from masterorganicchemistry.com[5]

  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from chemtalk.org[3]

  • ResearchGate. (2019). Effects of Solvents and the Structure of Amines on the Rates of Reactions. Retrieved from researchgate.net[10]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from chem.libretexts.org[6]

  • National Center for Biotechnology Information (PMC). (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from ncbi.nlm.nih.gov[7]

  • Google Patents. (n.d.). Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride. Retrieved from patents.google.com[11]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.[1]

  • PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine. Retrieved from prepchem.com[9]

Sources

Technical Support Center: Temperature Control in 2-Hydroxy-N-methylbenzylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Hydroxy-N-methylbenzylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice with a focus on the critical parameter of temperature control. Precise temperature management is paramount for ensuring reaction safety, maximizing yield, and achieving high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound and where is temperature control most critical?

A1: The most common and efficient synthesis route is the reductive amination of salicylaldehyde with methylamine. This is often a one-pot reaction that proceeds in two main stages: the formation of an imine intermediate, followed by its reduction to the secondary amine. The product is then typically isolated as the hydrochloride salt.

Temperature control is critical during two key phases:

  • Imine Formation: The initial reaction between salicylaldehyde and methylamine is exothermic.[1] Uncontrolled addition of reagents can lead to a rapid temperature increase, promoting side reactions.

  • Reduction Step: The addition of the reducing agent, such as sodium borohydride, is also exothermic and requires careful temperature management to prevent runaway reactions and ensure selective reduction of the imine.

Q2: Why is controlling the exotherm during the initial mixing of salicylaldehyde and methylamine so important?

A2: The reaction between an aldehyde and an amine to form an imine is often accompanied by a significant release of heat.[1] Failure to control this exotherm can lead to several undesirable outcomes:

  • Reduced Yield: Excessive heat can cause degradation of the starting materials and the imine intermediate.

  • Increased Impurity Profile: Higher temperatures can promote the formation of byproducts, such as those from aldol condensation or other side reactions.[2]

  • Safety Hazards: On a larger scale, an uncontrolled exotherm can lead to a thermal runaway, where the reaction accelerates uncontrollably, potentially causing a dangerous increase in pressure and temperature inside the reactor.[3]

Q3: What are the recommended temperature ranges for the different stages of the synthesis?

A3: While the optimal temperature can vary slightly based on the specific reducing agent and solvent system, the following ranges are generally recommended:

Reaction StageRecommended Temperature Range (°C)Rationale
Reagent Addition & Imine Formation 0 - 10To control the initial exotherm and minimize side reactions.
Reduction (e.g., with NaBH₄) Below 10To ensure controlled reduction and prevent over-reduction or side reactions.[4]
Reaction Completion Room Temperature (20-25)To allow the reaction to proceed to completion after the initial exothermic phases are managed.
Crystallization of Hydrochloride Salt 0 - 5To maximize the yield of the crystalline product.[5]

Q4: How does temperature affect the crystallization and purification of the final hydrochloride salt?

A4: Temperature plays a crucial role in the final isolation and purification steps. Cooling the reaction mixture after acidification is essential for maximizing the precipitation of this compound, as its solubility decreases at lower temperatures. A controlled, slow cooling process is often preferred to promote the formation of larger, purer crystals. A rapid crash cooling can sometimes trap impurities within the crystal lattice. Recrystallization, if necessary, also relies on temperature-dependent solubility differences to purify the product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related causes and solutions.

Problem 1: Low or No Product Yield

Potential Temperature-Related Cause Explanation Suggested Solution
Reaction temperature too low during imine formation. The formation of the imine intermediate is a necessary precursor to the final product. If the temperature is kept too low for an extended period, the reaction may be too slow to go to completion.After the initial controlled addition of reagents at a low temperature (e.g., 0-10°C), allow the reaction mixture to slowly warm to room temperature and stir for a sufficient duration (e.g., 1-3 hours) to ensure complete imine formation.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Degradation of reagents or product due to excessive heat. An uncontrolled exotherm during reagent addition or reduction can lead to the decomposition of starting materials, intermediates, or the final product.Implement efficient cooling using an ice-salt bath or a cryostat.[6] Add reagents dropwise with vigorous stirring to dissipate heat effectively. Continuously monitor the internal reaction temperature with a calibrated thermometer.[6]
Inefficient crystallization. If the solution is not sufficiently cooled during the precipitation of the hydrochloride salt, a significant amount of the product may remain dissolved in the mother liquor.After acidification, cool the reaction mixture to 0-5°C and allow it to stand for an adequate amount of time (e.g., overnight) to ensure maximum precipitation.[5]

Problem 2: Formation of Significant Side Products (Impure Product)

Potential Temperature-Related Cause Explanation Suggested Solution
High temperature during imine formation. Elevated temperatures can promote side reactions, such as the formation of bis-Mannich products where a second aminomethyl group is added to the phenol ring.[2]Strictly maintain the reaction temperature below 10°C during the addition of methylamine to the salicylaldehyde solution. Use a pre-cooled solution of methylamine and add it slowly.
Uncontrolled exotherm during reduction. A rapid increase in temperature upon addition of the reducing agent can lead to the reduction of the starting aldehyde or other side products.Add the reducing agent portion-wise or as a solution at a controlled rate, ensuring the internal temperature does not exceed the recommended limit (e.g., below 10°C).[4] Vigorous stirring is crucial for uniform heat distribution.

Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound

Materials:

  • Salicylaldehyde

  • Methylamine solution (e.g., 40% in water)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve salicylaldehyde in methanol.

    • Cool the flask in an ice-salt bath to 0-5°C.

    • Slowly add the methylamine solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, continue stirring at 0-10°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Reduction:

    • Cool the reaction mixture back down to 0-5°C in an ice-salt bath.

    • Slowly add sodium borohydride in small portions over 30-45 minutes, maintaining the temperature below 10°C.

    • Once the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly adding water while cooling the flask in an ice bath.

    • Acidify the mixture to a pH of approximately 2-3 with concentrated hydrochloric acid.

    • Remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath for at least 2 hours, or preferably overnight, to induce crystallization.

    • Collect the white crystalline product by vacuum filtration and wash with a small amount of cold water.

    • Dry the product under vacuum to obtain this compound.

Workflow for Troubleshooting Temperature-Related Issues

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Path: Low Yield cluster_3 Troubleshooting Path: Impurities start Low Yield or Impure Product check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_log Review Temperature Log Data start->check_log low_temp Was reaction temp too low for imine formation? check_log->low_temp If yield is low high_temp Did temperature exceed 10°C during additions? check_log->high_temp If impurities are high extend_time Solution: Allow warming to RT and extend reaction time low_temp->extend_time Yes poor_xtal Was crystallization incomplete? low_temp->poor_xtal No cool_longer Solution: Ensure cooling to 0-5°C for an extended period poor_xtal->cool_longer Yes improve_cooling Solution: Enhance cooling and slow down addition rate high_temp->improve_cooling Yes hot_spots Was stirring inadequate? high_temp->hot_spots No increase_stirring Solution: Increase stirring speed for better heat dissipation hot_spots->increase_stirring Yes

Caption: Troubleshooting workflow for temperature issues.

References

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Sources

Technical Support Center: Purification of 2-Hydroxy-N-methyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Hydroxy-N-methyl functionalized compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable intermediates. The unique bifunctional nature of these molecules—possessing both a weakly acidic phenolic hydroxyl group and a weakly basic N-methylamino group—presents specific purification hurdles that require a nuanced approach.[1] This document provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format.

Section 1: Foundational Questions & Strategy

This section addresses the initial steps of any purification workflow: understanding the problem and choosing the right starting point.

Q: What are the most common impurities I should expect in my crude 2-Hydroxy-N-methyl product?

A: The impurity profile is intrinsically linked to your synthetic route. However, for typical syntheses (e.g., N-methylation of a 2-aminophenol derivative), you should anticipate the following classes of impurities:

  • Unreacted Starting Materials: Such as the parent 2-aminophenol or the methylating agent.

  • Side-Reaction Products: These can include O-methylated by-products (forming a methyl ether), over-methylated quaternary ammonium salts, or products from ring-based side reactions.[2]

  • Reagents and Catalysts: Inorganic salts, bases (like potassium carbonate), or phase-transfer catalysts used during the reaction.

  • Degradation Products: These molecules can be sensitive to air (oxidation) or extreme pH, leading to colored impurities.

  • Residual Solvents: Solvents used in the reaction or initial workup that were not completely removed.[3]

A preliminary analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) is critical to visualize the number and relative polarity of these impurities, which will guide your purification strategy.[4][5]

Q: How do I choose the best initial purification strategy for my crude material?

A: The optimal strategy depends on the nature of your target compound and its impurities. A multi-step approach is often necessary. The following workflow provides a logical decision-making process for purifying compounds with both acidic (phenol) and basic (amine) functional groups.

Purification_Workflow start Crude Product (2-Hydroxy-N-methyl Compound) check_impurities Are major impurities acidic or basic? (e.g., starting materials) start->check_impurities acid_base Acid-Base Extraction check_impurities->acid_base  Yes   recrystallize Recrystallization check_impurities->recrystallize No (Mainly neutral or isomeric impurities) check_purity_1 Sufficiently Pure by HPLC/NMR? acid_base->check_purity_1 check_purity_1->recrystallize  No   final_product Pure Product check_purity_1->final_product  Yes   check_purity_2 Sufficiently Pure by HPLC/NMR? recrystallize->check_purity_2 chromatography Column Chromatography check_purity_2->chromatography  No   check_purity_2->final_product  Yes   chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Section 2: Troubleshooting Specific Purification Techniques

This section provides detailed protocols and expert insights for overcoming common issues encountered during purification.

Q: My crude product is contaminated with the starting 2-aminophenol. How can I use acid-base extraction to remove it?

A: This is an ideal scenario for acid-base extraction. The strategy hinges on the difference in acidity between the phenolic hydroxyl groups and the basicity of the amino groups. A 2-aminophenol starting material is amphoteric, but your N-methylated product is also amphoteric with slightly different pKa values. The key is to exploit these differences.[6]

Causality Explained: Carboxylic acids are significantly more acidic than phenols. While you don't have a carboxylic acid here, the principle of using a base weak enough to only deprotonate the most acidic species can be adapted. However, a simpler and more robust method for your specific case is to separate the basic components. Amines can be protonated by acid and extracted into an aqueous layer.[6] Since both your product and starting material are basic amines, this won't separate them from each other.

Instead, we will leverage the phenolic group. By using a strong base like sodium hydroxide (NaOH), you can deprotonate the phenolic hydroxyl group on both your product and the starting material, converting them into water-soluble sodium phenoxide salts.[7][8] This allows you to wash away any neutral organic impurities. You can then re-acidify the aqueous layer to precipitate your purified product and starting material together, now free from neutral contaminants. To separate the product from the starting material, chromatography would be the next logical step.

Protocol: Acid-Base Wash to Remove Neutral Impurities

  • Dissolution: Dissolve the crude solid mixture in an appropriate water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel.

  • Basic Wash: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently. Allow the layers to separate. Your desired product and the 2-aminophenol impurity will move into the aqueous layer as their sodium salts.

  • Separation: Drain the lower organic layer (containing neutral impurities) and set it aside.

  • Re-acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is neutral or slightly acidic (check with pH paper). Your product and the starting material will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.[8]

  • Drying: Dry the solid thoroughly. This mixture is now enriched and ready for a subsequent purification step like chromatography or recrystallization.

Q: I'm trying to recrystallize my 2-Hydroxy-N-methyl compound, but it keeps "oiling out." What's happening and how can I fix it?

A: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9] The resulting liquid is often immiscible with the solvent and will contain significant impurities.

Causality Explained: This phenomenon is common when the boiling point of the recrystallization solvent is higher than the melting point of the solute. It can also happen if the solution cools too quickly or if there are insufficient nucleation sites for crystal growth.

Troubleshooting Strategies:

  • Add More Solvent: The most common cause is using too little solvent. While the solution is hot, add more of the hot solvent in small increments until the oil completely dissolves.

  • Lower the Temperature: If the solvent's boiling point is the issue, switch to a lower-boiling solvent in which your compound is also soluble.

  • Use a Solvent/Anti-Solvent System: This is a very effective technique.

    • Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.

    • Slowly add a "poor" or "anti-solvent" (one in which it is insoluble, but which is miscible with the good solvent) dropwise until the solution becomes persistently cloudy (turbid).

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly. This controlled decrease in solubility often promotes excellent crystal formation.[10]

  • Slow Cooling: Never rush the cooling process. Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath. Slow cooling is critical for forming pure crystals.[9][11]

Table 1: Common Recrystallization Solvent Systems

Good Solvent (High Polarity)Anti-Solvent (Low Polarity)Target Compound Polarity
Ethanol / MethanolWaterPolar
AcetoneHexane / HeptaneMedium-Polar
Ethyl AcetateHexane / HeptaneMedium-Polar
Dichloromethane (DCM)Hexane / PentaneLow to Medium-Polar
Tetrahydrofuran (THF)HexaneMedium-Polar
Q: My compound streaks badly on a silica gel column, leading to poor separation and recovery. How do I improve my column chromatography?

A: This is a classic problem when purifying basic compounds, especially amines, on standard silica gel.

Causality Explained: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic N-methyl group on your compound undergoes a strong acid-base interaction with these silanols. This interaction leads to irreversible binding or very slow elution, causing the characteristic "streaking" or tailing of the peak down the column, which ruins separation.[12]

Troubleshooting Strategies:

  • Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. By adding a small amount of a volatile base to your eluent, you "neutralize" the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Method: Add 0.5-2% triethylamine (TEA) or pyridine to your mobile phase (e.g., a hexane/ethyl acetate mixture).[12][13] Always use this modified eluent to prepare your slurry, pack the column, and run the separation.

  • Use a Different Stationary Phase: If basic modifiers are not sufficient or are incompatible with your molecule, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use neutral or basic alumina to avoid compound degradation.

    • Amine-Functionalized Silica: Specialty columns where the silica is functionalized with amino groups are commercially available and provide an inert surface ideal for purifying basic compounds without mobile phase modifiers.[12]

  • Reverse-Phase Chromatography: For polar, ionizable compounds, reverse-phase flash chromatography (using a C18-functionalized silica column) can be an excellent option. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. Running at a high pH (using a buffer like ammonium hydroxide) will keep your amine in its neutral, free-base form, increasing its retention and improving the separation.[12]

Protocol: Flash Chromatography with a Basic Modifier

  • TLC Analysis: Develop a TLC system using your chosen solvents (e.g., 70:30 Hexane:Ethyl Acetate). On a separate plate, run the same system but add 1% triethylamine to the developing chamber. You should observe a higher Rf value and a much more compact spot for your product on the TEA-modified plate. This confirms the approach will work.

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase containing 1% TEA. Pack the column using the slurry method.

  • Sample Loading: Adsorb your crude material onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.

  • Elution: Run the column with the TEA-modified eluent, collecting fractions and monitoring by TLC.

  • Solvent Removal: After combining the pure fractions, remove the solvent under reduced pressure. The triethylamine is volatile and should be removed along with the eluent.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxy-N-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the precise and demanding field of drug development, the integrity of our work extends beyond the benchtop; it encompasses a profound responsibility for safety and environmental stewardship. The proper management and disposal of chemical reagents, such as 2-Hydroxy-N-methylbenzylamine Hydrochloride, is not merely a regulatory hurdle but a cornerstone of a compliant, safe, and efficient laboratory environment. This guide provides a detailed, step-by-step protocol for its disposal, grounded in the principles of chemical safety and regulatory compliance.

Core Principles: Beyond the Protocol

Before addressing the specific steps for this compound, it is crucial to understand the foundational principles of hazardous waste management. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework that governs the entire lifecycle of a chemical in the laboratory, from acquisition to disposal.[1][2][3][4] The core tenet is "cradle-to-grave" responsibility, meaning the generator of the waste is accountable for its safe management until its final destruction.[3]

This guide is built upon this principle, emphasizing that any chemical without comprehensive, publicly available disposal data must be treated as hazardous. This conservative approach ensures the highest level of safety and compliance.

Hazard Assessment and Immediate Precautions

Immediate Safety and Handling Precautions:

Before initiating any disposal-related activities, it is imperative to work in a designated area, preferably within a chemical fume hood, and to be equipped with the appropriate Personal Protective Equipment (PPE).[5][7][8]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against potential splashes of solutions or contact with solid particulates.
Hand Protection Nitrile or other chemical-resistant glovesPrevents direct skin contact, which can lead to irritation or absorption.[7]
Body Protection A laboratory coatProtects against contamination of personal clothing.[5]
Respiratory Work in a well-ventilated chemical fume hoodMinimizes the inhalation of any dust from the solid compound.[9][10]

Step-by-Step Disposal Protocol

The recommended and most compliant method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[11][12] The following protocol details the necessary steps to safely collect, store, and prepare this chemical for pickup.

Experimental Protocol: Waste Collection and Segregation

Objective: To safely collect and segregate waste streams of this compound for compliant disposal.

Materials:

  • This compound waste (solid or in solution).

  • Designated, compatible hazardous waste containers with secure lids.[13][14]

  • "Hazardous Waste" labels.

  • Personal Protective Equipment (PPE) as specified above.

Procedure:

  • Waste Identification and Classification: The first step in proper disposal is to identify and classify the waste.[11] All waste streams containing this compound—including pure solid, solutions, and contaminated materials—must be classified as hazardous chemical waste.[14]

  • Waste Segregation: It is a critical safety and regulatory requirement to segregate incompatible waste streams.[13][14][15]

    • Solid Waste: Place any solid or powder this compound waste directly into a dedicated, chemically resistant container with a secure, screw-on cap.[5] Avoid generating dust.

    • Liquid Waste (Solutions): Collect all solutions containing this compound in a separate, compatible liquid waste container. Do not mix this amine hydrochloride waste with other waste streams like strong oxidizing agents, bases, or different solvent types (e.g., halogenated vs. non-halogenated) unless you have confirmed compatibility.[13][15]

    • Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) grossly contaminated with the compound should be placed in a designated solid waste container.[16]

  • Container Labeling: Proper labeling is mandated by OSHA and the EPA.[1][17]

    • Affix a "Hazardous Waste" label to each container as soon as the first drop of waste is added.[14]

    • The label must include:

      • The full chemical name: "this compound".

      • The CAS Number: "63989-87-7".

      • An accurate list of all components in the container, including solvents, with estimated percentages.[5]

      • The date of accumulation.[11]

  • Waste Storage:

    • Store all sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).

    • This area must be under the direct control of laboratory personnel, away from general traffic, and provide secondary containment to prevent spills.[14][18]

    • Ensure containers are kept closed at all times except when adding waste.[3][14] This is one of the most common regulatory violations.[3]

Protocol: Decontamination of Empty Containers

Objective: To decontaminate empty containers that previously held this compound, rendering them safe for disposal as regular trash or recycling.

Procedure:

  • Triple Rinsing: An empty container is not considered non-hazardous until it has been properly decontaminated.[5][14]

    • Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., ethanol or methanol), followed by a final rinse with water.

    • Crucially, collect all rinsate (the solvent and water used for rinsing) and add it to your designated liquid hazardous waste container.[5][14] Do not pour the rinsate down the drain. [5]

  • Defacing the Label: After the container is triple-rinsed and allowed to air dry, completely remove or deface the original manufacturer's label.[5]

  • Final Disposal: The decontaminated and defaced container can now be disposed of in the regular laboratory trash or recycling, in accordance with your institution's specific policies.[5]

Arranging for Professional Disposal

Once your waste containers are approaching full, or before the storage time limits set by regulations are met (e.g., 90 days for large quantity generators), you must arrange for pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][12][18] They will ensure the waste is transported and disposed of in compliance with all federal and local regulations.[19]

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for managing waste streams associated with this compound.

G Disposal Workflow for this compound cluster_waste_type 1. Identify Waste Type cluster_solid_proc 2. Solid Waste Protocol cluster_liquid_proc 3. Liquid Waste Protocol cluster_container_proc 4. Empty Container Protocol start Waste Generated solid Solid Compound / Contaminated Debris start->solid liquid Aqueous or Solvent Solution start->liquid container Empty Reagent Container start->container collect_solid Place in Labeled 'Hazardous Solid Waste' Container solid->collect_solid collect_liquid Pour into Labeled 'Hazardous Liquid Waste' Container liquid->collect_liquid rinse Triple-Rinse with Appropriate Solvent container->rinse store_solid Store in Satellite Accumulation Area collect_solid->store_solid pickup Arrange for Professional EHS Disposal store_solid->pickup store_liquid Store in Satellite Accumulation Area with Secondary Containment collect_liquid->store_liquid store_liquid->pickup collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse->collect_rinsate deface Deface Original Label rinse->deface collect_rinsate->collect_liquid Add to liquid waste dispose_trash Dispose as Regular Trash or Recycle deface->dispose_trash

Caption: Logical workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to scientific integrity and safety. By adhering to this structured protocol—grounded in hazard assessment, proper segregation, meticulous labeling, and compliant storage—researchers can ensure they are protecting themselves, their colleagues, and the environment. This diligence builds a foundation of trust and operational excellence that is indispensable in the pursuit of scientific advancement.

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Personal protective equipment for handling 2-Hydroxy-N-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Mastering Safety: A Guide to Handling 2-Hydroxy-N-methylbenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of research and development, a steadfast commitment to safety is paramount. This guide provides essential, in-depth information on the safe handling of this compound. Moving beyond a simple checklist, it explains the rationale behind each precaution, empowering you to build a culture of safety and confidence in your laboratory.

Foundational Safety: Hazard Assessment

Anticipated Hazards:

  • Eye Irritation: Like many amine salts, this compound is expected to be a serious eye irritant.[1][2]

  • Skin Irritation/Corrosion: It may cause skin irritation and potentially burns with prolonged contact.[3][4] Some individuals may develop an allergic skin reaction.[2]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[1]

This initial assessment forms the basis of our Personal Protective Equipment (PPE) strategy, designed to create effective barriers against these potential routes of exposure.[5][6]

Core Directive: Personal Protective Equipment (PPE)

The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect employees.[6][7] For this compound, a multi-layered approach to PPE is essential.

Task / OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Transfer (Solid) Safety Goggles with Side ShieldsChemical-Resistant Gloves (Nitrile)Full-Length Lab CoatWork within a Chemical Fume Hood or wear a NIOSH-approved respirator if hood is unavailable.
Solution Preparation Safety Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Full-Length Lab Coat (Consider a chemical-resistant apron)Work within a Chemical Fume Hood.
General Handling Safety Goggles with Side ShieldsChemical-Resistant Gloves (Nitrile)Full-Length Lab CoatUse in a well-ventilated area.[8]
Spill Cleanup Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Apron over Lab CoatNIOSH-approved respirator with appropriate cartridges.

Causality Behind PPE Choices:

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes.[9] A face shield should be worn over goggles during procedures with a high splash risk, such as preparing solutions or cleaning spills.[2][9]

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are a standard for laboratory use.[8] Always inspect gloves for tears or punctures before use. For prolonged contact or handling of concentrated solutions, consider double-gloving or using thicker, heavy-duty gloves.[9]

  • Body Protection: A full-length lab coat is the minimum requirement to shield skin and clothing from minor spills.[9][10] For tasks involving larger quantities or significant splash potential, a chemical-resistant apron provides an additional, less permeable barrier.

  • Respiratory Protection: The primary method for controlling inhalation exposure is through engineering controls like a chemical fume hood.[10] This is crucial when handling the solid powder to prevent inhaling dust particles. If a fume hood is not available, a properly fitted NIOSH-approved respirator is mandatory.[7][11]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized protocol minimizes risk and ensures reproducibility.

Protocol for Weighing and Preparing a Solution:

  • Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.

  • Don PPE: Put on your lab coat, safety goggles, and nitrile gloves.

  • Weighing: Perform all weighing operations within the fume hood. Use a disposable weigh boat to prevent contamination of the balance.

  • Transfer: Carefully add the weighed solid to your reaction vessel, which should also be inside the fume hood.

  • Dissolving: Add the solvent slowly to avoid splashing. If necessary, use a magnetic stirrer set to a low speed to prevent aerosol generation. If a splash hazard is present, wear a face shield over your goggles.[9]

  • Initial Cleanup: Dispose of the used weigh boat and any contaminated items (e.g., pipette tips) directly into a designated hazardous waste container within the fume hood.[12]

  • Post-Handling: Wipe down the work surface inside the fume hood. Remove gloves using the proper technique and dispose of them in the hazardous waste. Wash hands thoroughly with soap and water.[13]

Emergency & Disposal Plan

Preparedness is key to mitigating the impact of an accident.

In Case of Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]

  • Skin: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][11]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][14]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][11]

Spill Cleanup:

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Wear appropriate PPE, including a respirator, face shield, chemical-resistant apron, and heavy-duty gloves.

  • Contain: For solid spills, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation. For liquid spills, cover with an inert absorbent material like vermiculite or sand.[12]

  • Collect & Clean: Scoop the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.[12]

Waste Disposal:

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.[8][12]

  • Segregation: Keep this waste stream separate from others to prevent unintended reactions.[8][15]

  • Labeling: Use a clearly labeled, sealed, and chemically compatible container. The label should read "Hazardous Waste" and include the full chemical name.[8][12]

  • Storage & Disposal: Store the container in a designated, well-ventilated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department for professional disposal.[8]

Visual Workflow: Safe Handling & Disposal

The following diagram outlines the critical decision-making and action steps for safely managing this compound from initial planning to final disposal.

G start Start: Plan to Handle 2-Hydroxy-N-methylbenzylamine HCl assess 1. Hazard Assessment - Review available SDS for analogs - Identify operational risks start->assess ppe 2. Select & Don Appropriate PPE - Goggles/Face Shield, Gloves, Lab Coat - Use Chemical Fume Hood assess->ppe handle 3. Chemical Handling - Weighing, Dissolving, etc. ppe->handle is_spill Spill or Exposure? handle->is_spill normal_ops 4a. Normal Operations - Proceed with experiment is_spill->normal_ops No spill_proc 4b. Emergency Procedure - Evacuate, Alert, Contain - Follow spill cleanup protocol is_spill->spill_proc Yes decontaminate 5. Decontamination - Clean workspace - Remove PPE correctly normal_ops->decontaminate spill_proc->decontaminate dispose 6. Waste Disposal - Segregate hazardous waste - Label and store for EHS pickup decontaminate->dispose end End: Procedure Complete dispose->end

Caption: Workflow for handling 2-Hydroxy-N-methylbenzylamine HCl.

References

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  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder. Available from: [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. (2022-11-30). Available from: [Link]

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  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.